molecular formula C12H10Ni3O14 B1596564 Nickel citrate CAS No. 6018-92-4

Nickel citrate

Cat. No.: B1596564
CAS No.: 6018-92-4
M. Wt: 554.28 g/mol
InChI Key: UPPLJLAHMKABPR-UHFFFAOYSA-H
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Description

Nickel citrate is a useful research compound. Its molecular formula is C12H10Ni3O14 and its molecular weight is 554.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C6H8O7.3Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPLJLAHMKABPR-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2].[Ni+2].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Ni3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889500
Record name Trinickel dicitrate
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Molecular Weight

554.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6018-92-4
Record name Triickel dicitrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, nickel(2+) salt (2:3)
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Record name Trinickel dicitrate
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Record name Trinickel dicitrate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties, Structure, and Biological Signaling Interactions of Nickel Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of nickel citrate. It further delves into the known interactions of nickel ions with key cellular signaling pathways relevant to drug development, offering insights for researchers in toxicology, pharmacology, and materials science.

Chemical Properties and Structure of this compound

This compound is a coordination compound formed between nickel(II) ions (Ni²⁺) and the citrate anion. It typically exists as a hydrated salt, with the most common form being trinickel dicitrate, which can have a variable number of water molecules of hydration.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. It is generally a green to bluish-green crystalline solid that is soluble in water.[1] The exact solubility can be influenced by the degree of hydration and the pH of the solution.[1]

PropertyValueReferences
Molecular Formula Ni₃(C₆H₅O₇)₂·xH₂O[2]
Molecular Weight 554.33 g/mol (anhydrous)[2]
Appearance Green to bluish-green crystalline powder[1][2]
Solubility Soluble in water[1][3]
Melting Point 153 °C[2]
Density 1.85 g/cm³ at 21.9 °C[4]
Chemical Structure and Coordination

The citrate ion (C₆H₅O₇³⁻) is a multidentate ligand, capable of coordinating to the nickel(II) ion through its three carboxylate groups and one hydroxyl group.[1] This chelation results in the formation of stable complexes. The coordination geometry around the nickel(II) center is typically octahedral, with oxygen atoms from the citrate ligand and water molecules occupying the coordination sites.[1]

The ability of the citrate ligand to bridge multiple nickel centers can lead to the formation of polymeric or networked structures.[1] The specific structure can be influenced by factors such as pH and the molar ratio of nickel to citrate during synthesis. At different pH levels, various nickel-citrate complex species can exist in solution, including [NiCit]⁻, [NiHCit], [NiCit₂]⁴⁻, and [NiHCit₂]³⁻.[5]

The structural arrangement of a nickel-citrate complex, specifically K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O, has been determined by X-ray crystallography. In this dimeric structure, each tri-ionized citrate ion acts as a tridentate ligand to one nickel atom (coordinating through two carboxylate oxygens and the hydroxyl oxygen) and bridges to a second nickel atom through a third carboxylate oxygen. The octahedral coordination of the nickel atoms is completed by water molecules.[6][7]

G Coordination of Citrate to Nickel(II) Ni Ni(II) O1 Ni->O1 O (Carboxylate) O2 Ni->O2 O (Carboxylate) O3 Ni->O3 O (Hydroxyl) O4 Ni->O4 O5 Ni->O5 O6 Ni->O6 Citrate Citrate Anion Citrate->O1 Citrate->O2 Citrate->O3 H2O Water H2O->O4 H2O->O5 H2O->O6

Caption: Octahedral coordination of a Nickel(II) ion by citrate and water ligands.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a soluble nickel(II) salt with citric acid in an aqueous solution. The pH of the solution is a critical parameter that influences the composition of the resulting complex.

Protocol for the Synthesis of a Nickel-Citrate Complex (K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O): [7]

  • Preparation of Solutions:

    • Prepare a 1.0 M solution of citric acid.

    • Prepare a 1.0 M solution of potassium hydroxide (KOH).

    • Prepare a 1.0 M solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O).

  • Reaction:

    • To 50 mL of the 1.0 M citric acid solution, slowly add 150 mL of the 1.0 M KOH solution with stirring.

    • To this mixture, add 50 mL of the 1.0 M NiCl₂·6H₂O solution.

    • Adjust the pH of the final solution to 5.0 with additional KOH if necessary.

  • Crystallization and Isolation:

    • Allow the solution to stand for 4-7 days.

    • Green crystals of the nickel-citrate complex will form.

    • Isolate the crystals by filtration.

G Workflow for this compound Synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Crystallization & Isolation prep_citric 1.0 M Citric Acid mix1 Mix Citric Acid and KOH prep_citric->mix1 prep_koh 1.0 M KOH prep_koh->mix1 prep_nicl2 1.0 M NiCl2 mix2 Add NiCl2 Solution prep_nicl2->mix2 mix1->mix2 adjust_ph Adjust pH to 5.0 mix2->adjust_ph crystallize Stand for 4-7 Days adjust_ph->crystallize filter Isolate Crystals crystallize->filter

Caption: A generalized workflow for the synthesis of a nickel-citrate complex.

Characterization Methods

The stability constants of various nickel-citrate complexes in aqueous solution can be determined by potentiometric pH titration.

Protocol: [6]

  • Apparatus:

    • A research-grade pH meter with a glass electrode and a calomel reference electrode.

    • A temperature-controlled titration cell maintained at 25.0 ± 0.1 °C.

    • A micrometer syringe for precise titrant delivery.

  • Reagents:

    • Standardized solution of sodium hydroxide (NaOH).

    • Stock solution of nickel(II) chloride of known concentration.

    • Citric acid monohydrate.

    • Potassium chloride (KCl) to maintain constant ionic strength (0.1 M).

  • Procedure:

    • Prepare a series of solutions containing known concentrations of nickel(II) chloride and citric acid at a constant ionic strength.

    • Titrate the solutions with the standardized NaOH solution.

    • Record the pH after each addition of titrant, allowing the system to reach equilibrium.

    • The titration data (pH versus volume of titrant) is then analyzed using a non-linear least-squares computer program to calculate the formation constants of the various nickel-citrate complex species.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound.

General Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically with dimensions around 0.25 mm. This can be achieved through slow evaporation of the solvent from a saturated solution or by slow cooling.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

Interaction with Biological Signaling Pathways

While studies specifically using this compound to investigate cellular signaling are limited, a significant body of research exists on the effects of nickel(II) ions, delivered through compounds like nickel chloride (NiCl₂), on key signaling pathways relevant to drug development and toxicology. Given that this compound provides a bioavailable source of Ni²⁺ ions, it is plausible that it would elicit similar cellular responses.

Activation of Pro-inflammatory Signaling Pathways

Nickel(II) ions are known to activate several pro-inflammatory signaling pathways, which are critical targets in drug development for inflammatory diseases and cancer.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies have shown that nickel compounds can activate the NF-κB pathway.[6] This activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6]

G Nickel-Induced NF-kB Activation Ni Nickel(II) Ion IKK IKK Complex Ni->IKK Activates IkBa IkB-alpha IKK->IkBa Phosphorylates NFkB NF-kB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces

Caption: Simplified diagram of the Nickel-induced NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the c-Jun N-terminal kinase (JNK) pathway, are crucial in cellular responses to stress, inflammation, and apoptosis. Research has demonstrated that nickel compounds can induce the phosphorylation of JNK.[1] This activation of the JNK pathway can lead to the phosphorylation of downstream targets, such as histone H3, which is an epigenetic modification implicated in carcinogenesis.[1][2]

G Nickel-Induced MAPK/JNK Activation Ni Nickel(II) Ion UpstreamKinases Upstream Kinases Ni->UpstreamKinases Activates JNK JNK UpstreamKinases->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates H3S10 Histone H3 (Ser10) JNK->H3S10 Phosphorylates CellularResponse Cellular Response (e.g., Inflammation, Apoptosis) cJun->CellularResponse H3S10->CellularResponse

Caption: Simplified diagram of the Nickel-induced MAPK/JNK signaling pathway.

Implications for Drug Development

The ability of nickel to modulate these key signaling pathways has several implications for drug development:

  • Toxicological Screening: Understanding these mechanisms is crucial for assessing the potential toxicity of nickel-containing compounds and materials used in medical devices or drug delivery systems.

  • Therapeutic Potential: While nickel itself is toxic at higher concentrations, the study of its interactions with signaling pathways can provide insights into the development of novel therapeutic agents that target these pathways.

  • Inflammatory Models: Nickel compounds can be used as tools in in vitro and in vivo models to induce and study inflammatory responses, aiding in the development of anti-inflammatory drugs.

Conclusion

This compound is a coordination complex with well-defined chemical and structural properties. While direct studies on the interaction of this compound with cellular signaling pathways are not abundant, the extensive research on the effects of nickel(II) ions provides a strong basis for predicting its biological activity. The activation of pro-inflammatory pathways such as NF-κB and MAPK/JNK by nickel is of significant interest to researchers in drug development and toxicology. The experimental protocols provided in this guide offer a starting point for the synthesis, characterization, and further investigation of this compound and its biological effects. Future research should focus on directly elucidating the signaling effects of this compound to confirm the activities inferred from studies with other nickel salts.

References

A Technical Guide to the Synthesis of Nickel (II) Citrate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for nickel (II) citrate. Given the complex nature of nickel and citric acid interactions, this document elucidates the formation of various nickel (II) citrate species, from amorphous precipitates to crystalline complexes, detailing the critical parameters that govern the reaction outcomes.

Introduction to Nickel (II) Citrate Chemistry

Nickel (II) citrate is a coordination compound formed between divalent nickel ions (Ni²⁺) and the citrate anion. Citric acid, a tricarboxylic acid, can be deprotonated to form various citrate species, which act as chelating agents for the nickel ion. The resulting nickel (II) citrate complexes are typically green to bluish-green solids with varying degrees of hydration and solubility in water, largely dependent on the pH of the solution.[1] The coordination geometry around the nickel center is typically octahedral.[1]

The synthesis of nickel (II) citrate is not a straightforward precipitation of a single, well-defined salt. Instead, the nature of the product is highly dependent on the reaction conditions, particularly the molar ratio of nickel to citrate and the pH of the solution.[2][3][4][5] Attempts to precipitate nickel citrate can sometimes result in the formation of a gel consisting of polymeric nickel-citrate fibers.[6]

Core Synthesis Methodologies

The predominant method for synthesizing nickel (II) citrate is through precipitation from an aqueous solution. This can be further categorized into the formation of amorphous precipitates in alkaline conditions and the crystallization of specific, well-defined complexes under controlled pH. Another potential, though less documented, method involves the reaction of a nickel salt with citric acid.

Precipitation in Alkaline Solutions

In alkaline environments, particularly with an excess of nickel (II) ions, insoluble polynuclear nickel (II)-citrate complexes can be precipitated.[2][3][4][5] This method is often utilized for the removal and recovery of nickel and citrate from industrial solutions.[1][2][3][4][5]

Experimental Protocol:

A detailed, standardized protocol for producing a pure, single-phase nickel (II) citrate via this method is not well-established in the reviewed literature. However, the general procedure can be outlined as follows:

  • An aqueous solution of a soluble nickel (II) salt, such as nickel (II) sulfate (NiSO₄), is prepared.

  • A separate aqueous solution of a citrate salt, such as sodium citrate (Na₃C₆H₅O₇), is prepared.

  • The nickel (II) sulfate solution is added to the sodium citrate solution with vigorous mixing at ambient temperature.[3]

  • The pH of the resulting solution is adjusted to an alkaline value (e.g., pH 8-11) using a base such as sodium hydroxide (NaOH).[2][3]

  • An insoluble precipitate will form. This precipitate is often a mixture of the desired nickel (II)-citrate complex and nickel (II) hydroxide (Ni(OH)₂).[2][3] The presence of other anions from the nickel salt, such as sulfate, may also be incorporated into the precipitate.[1][2][3]

  • The precipitate is then separated from the solution by centrifugation or filtration.[3]

  • The collected solid is washed with cold water (approximately 5°C) to remove any soluble impurities.[3]

Key Parameters and Observations:

  • Molar Ratio: The completeness of citrate precipitation is highly dependent on the initial molar ratio of Ni(II) to citrate. Precipitation of insoluble compounds begins when the Ni(II) concentration is approximately three times higher than that of the citrate.[3] The most complete citrate precipitation is observed at Ni(II) to citrate concentration ratios of 5:1 to 6:1.[3]

  • pH: The pH of the solution is a critical factor. Alkaline conditions are necessary to induce the precipitation of the insoluble complex.[2][3][4][5]

  • Product Composition: The precipitate formed is typically an amorphous, polynuclear complex where the nickel (II) ion is bound to the three carboxyl groups and the hydroxyl group of the citrate ligand.[2][3] As mentioned, it is often co-precipitated with nickel (II) hydroxide.[2][3]

Experimental Workflow for Alkaline Precipitation of Nickel (II) Citrate Complexes

G prep_ni Prepare Aqueous Ni(II) Salt Solution (e.g., NiSO₄) mix Mix Solutions with Vigorous Stirring prep_ni->mix prep_cit Prepare Aqueous Citrate Solution (e.g., Sodium Citrate) prep_cit->mix adjust_ph Adjust pH to Alkaline Range (8-11) with NaOH mix->adjust_ph precipitate Formation of Insoluble Precipitate adjust_ph->precipitate separate Separate Precipitate (Centrifugation/Filtration) precipitate->separate wash Wash with Cold Water separate->wash product Amorphous Ni(II) Citrate Complex (with Ni(OH)₂) wash->product

Figure 1. General workflow for the synthesis of amorphous nickel (II) citrate complexes via alkaline precipitation.

Synthesis of Crystalline Nickel (II) Citrate Complexes

Under more controlled conditions, it is possible to synthesize specific crystalline nickel (II) citrate complexes. One such example is the preparation of potassium dinickel(II) dicitrate tetrahydrate (K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O).

Experimental Protocol:

The following protocol is adapted from the synthesis of K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O:

  • To 50 mL of a 1.0 M citric acid solution, slowly add 150 mL of a 1.0 M potassium hydroxide (KOH) solution with stirring.

  • To this mixture, add 50 mL of a 1.0 M nickel (II) chloride (NiCl₂·6H₂O) solution.

  • Adjust the pH of the resulting solution to 5.0 with further addition of KOH if necessary.

  • Allow the solution to stand for 4-7 days, during which time green crystals of the complex will form.

Key Parameters and Observations:

  • pH Control: Precise pH control is crucial for the crystallization of this specific complex. A pH of 5.0 is optimal.

  • Stoichiometry: The defined stoichiometry of the reactants is key to forming the desired crystalline product.

  • Crystallization Time: The formation of crystals is a slow process, requiring several days.

Experimental Workflow for Crystalline Potassium Nickel (II) Citrate Synthesis

G prep_cit_koh Mix Citric Acid (1.0 M) and KOH (1.0 M) Solutions add_nicl2 Add NiCl₂·6H₂O (1.0 M) Solution prep_cit_koh->add_nicl2 adjust_ph Adjust pH to 5.0 with KOH add_nicl2->adjust_ph crystallize Allow to Stand for 4-7 Days for Crystallization adjust_ph->crystallize product Green Crystals of K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O crystallize->product

References

Solubility of Nickel Citrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel citrate in various solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile, the critical factors influencing solubility—most notably pH—and detailed experimental protocols for researchers to determine quantitative solubility in their own laboratories.

Physicochemical Properties of this compound

This compound is a salt of nickel and citric acid, with the chemical formula Ni₃(C₆H₅O₇)₂. It typically appears as a green crystalline powder. The hydrated form is generally what is available commercially. The formation of various nickel-citrate complexes in solution is a key characteristic that dictates its solubility under different conditions.

Solubility Profile of this compound

The solubility of this compound is a complex characteristic, heavily influenced by the solvent system and, most critically in aqueous solutions, the pH.

Aqueous Solubility

This compound is generally described as being soluble in water.[1] However, its behavior in aqueous media is not straightforward due to the formation of various complex ions and the potential for precipitation under certain conditions. The pH of the aqueous solution is the most significant factor governing the solubility of this compound.

  • Acidic to Neutral pH: In acidic to neutral solutions, this compound tends to form soluble complexes.[2][3] Species such as [Ni(H₂Cit)(H₂O)₅]⁺ have been reported in acidic conditions.[4]

  • Alkaline pH: In alkaline solutions, particularly at a pH above 11, the formation of insoluble polynuclear nickel(II)-citrate complexes can occur, leading to precipitation.[5] This is especially prevalent when there is an excess of nickel(II) ions.[5]

The following table summarizes the qualitative solubility of this compound in aqueous solutions under different pH conditions.

Solvent SystempH RangeSolubility ProfileReference
Aqueous Solution AcidicSoluble, forms stable nickel-citrate complexes such as NiH₂L⁺.[6]
NeutralGenerally soluble.
AlkalineCan form insoluble polynuclear complexes and precipitate, especially with excess Ni(II).[5]
Solubility in Organic Solvents

There is a significant lack of specific quantitative data on the solubility of this compound in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). For many metal-organic compounds, solubility in organic solvents is often limited and needs to be determined empirically. General experience with similar compounds suggests that polar aprotic solvents like DMSO may offer better solubility than less polar solvents.

Experimental Protocols for Solubility Determination

Given the absence of readily available quantitative data, researchers will need to determine the solubility of this compound experimentally. Below are detailed methodologies for this purpose.

General Experimental Workflow

The determination of solubility follows a logical progression of steps to ensure accurate and reproducible results.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis prep_compound Prepare this compound equilibration Equilibration of Supersaturated Solution prep_compound->equilibration prep_solvent Prepare Solvent System prep_solvent->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation analysis Analysis of Saturated Solution separation->analysis quantification Quantify Nickel Concentration analysis->quantification calculation Calculate Solubility (g/L or mol/L) quantification->calculation

Caption: A logical workflow for the experimental determination of solubility.

Protocol for Aqueous Solubility Determination (Shake-Flask Method based on OECD Guideline 105)

This protocol outlines the widely accepted shake-flask method for determining the solubility of a substance in water.

1. Materials and Reagents:

  • This compound (analytical grade)
  • Deionized or distilled water
  • pH adjustment solutions (e.g., dilute HCl, NaOH)
  • Constant temperature water bath or shaker
  • Centrifuge
  • Syringe filters (e.g., 0.45 µm pore size)
  • Analytical balance
  • Volumetric flasks and pipettes
  • Instrumentation for nickel quantification (e.g., Atomic Absorption Spectrometer, ICP-OES, or EDTA titration setup)

2. Procedure:

  • Preparation of the Test System: Add an excess amount of this compound to a known volume of water in a flask. The excess solid is necessary to ensure that a saturated solution is achieved.
  • Equilibration: Place the flask in a constant temperature bath or shaker. Agitate the mixture at a controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours and analyzing the nickel concentration until it remains constant).
  • pH Adjustment (if required): For determining solubility at a specific pH, adjust the pH of the solution using dilute acid or base before and during the equilibration phase.
  • Phase Separation: Once equilibrium is reached, separate the solid phase from the liquid phase. This is typically achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.
  • Analysis of the Saturated Solution: Accurately dilute a known volume of the clear, saturated filtrate.
  • Quantification of Nickel: Determine the concentration of nickel in the diluted solution using a suitable analytical method:
  • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): These are highly sensitive methods for determining the concentration of metal ions.
  • Complexometric Titration with EDTA: Titrate the diluted sample with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator (e.g., murexide).[5]
  • Calculation of Solubility: From the determined concentration of nickel in the saturated solution, calculate the solubility of this compound in the desired units (e.g., g/L or mol/L), taking into account the stoichiometry of nickel in this compound.

Protocol for Organic Solvent Solubility Determination

The same general principles as the aqueous solubility determination apply.

1. Materials and Reagents:

  • This compound (analytical grade)
  • Organic solvent of interest (e.g., ethanol, methanol, DMSO, acetone) of high purity
  • Equipment as listed for aqueous solubility determination.

2. Procedure:

  • Follow the same steps of preparation, equilibration, and phase separation as described for the aqueous solubility determination. Ensure that the flasks are well-sealed to prevent solvent evaporation, especially for volatile organic solvents.
  • For the analysis of nickel concentration in an organic matrix, the analytical method may need to be adapted. For AAS or ICP-OES, ensure that the instrument is calibrated with standards prepared in the same organic solvent.

Influence of pH on Aqueous Speciation and Solubility

The pH of the aqueous medium has a profound effect on the chemical species of this compound present in solution and, consequently, on its solubility. The following diagram illustrates this relationship.

ph_speciation cluster_acidic Acidic pH cluster_neutral Neutral pH cluster_alkaline Alkaline pH soluble_complex Soluble Ni(II)-Citrate Complexes e.g., [Ni(H₂Cit)(H₂O)₅]⁺ soluble Soluble this compound soluble_complex->soluble Increase pH insoluble_complex Insoluble Polynuclear Ni(II)-Citrate Complexes soluble->insoluble_complex Increase pH > 11 insoluble_complex->soluble Decrease pH

Caption: pH-dependent speciation and solubility of this compound in water.

Conclusion

While this compound is qualitatively described as water-soluble, its actual solubility is highly dependent on the pH of the solution. In acidic to neutral conditions, it forms soluble complexes, whereas in alkaline environments, it can precipitate as insoluble polynuclear complexes. For applications in drug development and other scientific research, it is crucial to experimentally determine the quantitative solubility of this compound under the specific conditions of use. The protocols outlined in this guide provide a robust framework for obtaining this critical data.

References

An In-depth Technical Guide to the Thermal Decomposition of Nickel Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal decomposition of nickel citrate is crucial for the controlled synthesis of nickel-based nanomaterials with tailored properties. This guide provides a comprehensive overview of the process, detailing the decomposition pathway, the influence of atmospheric conditions, and the characteristics of the resulting products.

The thermal decomposition of this compound is a multi-step process that is highly sensitive to the surrounding atmosphere, primarily air or an inert environment like nitrogen. The final products can range from pure metallic nickel to nickel oxide (NiO) or a composite of Ni-NiO, with particle size and morphology being tunable by adjusting the calcination temperature.

Decomposition Pathway and Mechanism

The decomposition of hydrated this compound generally proceeds through two main stages:

  • Dehydration: The initial stage involves the elimination of water molecules from the hydrated this compound precursor. This process typically occurs at lower temperatures and results in the formation of an amorphous anhydrous solid.

  • Decomposition of Anhydrous Citrate: Following dehydration, the anhydrous this compound decomposes. This stage is often accompanied by the formation of an intermediate, such as basic nickel carbonate. The subsequent breakdown of this intermediate leads to the formation of the final nickel-based products.

The precise nature of the final product is heavily influenced by the calcination temperature and the composition of the surrounding atmosphere.

Influence of Atmosphere on Thermal Decomposition

In an Air Atmosphere:

When heated in the presence of air (an oxidizing atmosphere), the decomposition of this compound primarily yields nickel oxide (NiO). The organic citrate component undergoes combustion, and the nickel is oxidized. The formation of a Ni-NiO composite can also occur, particularly at lower calcination temperatures.

In an Inert Atmosphere (e.g., Nitrogen):

Under a nitrogen atmosphere, the decomposition pathway is altered. While the initial dehydration and decomposition of the citrate anion are similar to the process in air, the reducing environment created by the decomposition of the organic matter can lead to the formation of metallic nickel (Ni) at higher temperatures. At intermediate temperatures, a mixture of Ni and NiO can be formed. Interestingly, at even higher temperatures under a nitrogen flow that may contain oxygen impurities, a gradual weight gain can be observed, suggesting the re-oxidation of nascent metallic nickel to nickel oxide.

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from thermal analysis studies of this compound.

Table 1: Thermal Decomposition Stages of this compound in Air

Temperature Range (°C)ProcessMass Loss (%) (Approx.)Final Product(s)
Ambient - 200DehydrationVariable (depends on hydration state)Anhydrous this compound
200 - 400Decomposition of anhydrous citrate, formation of intermediateSignificantNi-NiO composite, NiO
> 400Crystallization and grain growthMinimalCrystalline NiO, Ni-NiO

Table 2: Thermal Decomposition Stages of this compound in Nitrogen

Temperature Range (°C)ProcessMass Loss (%) (Approx.)Residue (%) (Approx.)Final Product(s)
Ambient - 390Dehydration and initial decompositionSimilar to air-Amorphous solid
~400Decomposition to oxide-27.60NiO
> 400 - 510Reduction to metallic nickelFurther mass loss22.03Metallic Nickel (Ni)
> 510Re-oxidation (with O₂ impurities)Weight gain27.26Ni, NiO

Table 3: Crystallite Size of Ni and NiO Phases at Different Calcination Temperatures in Air [1]

Calcination Temperature (°C)Ni Crystallite Size (nm)NiO Crystallite Size (nm)
300--
4003113
5003518
6004225
7005033

Experimental Protocols

Detailed methodologies for the key experiments involved in studying the thermal decomposition of this compound are provided below.

Protocol 1: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

Instrumentation: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC).

Methodology:

  • Accurately weigh approximately 5-10 mg of the hydrated this compound sample into an alumina or platinum crucible.

  • Place the crucible in the TGA/DTA instrument.

  • Purge the furnace with the desired gas (e.g., dry air or high-purity nitrogen) at a constant flow rate (e.g., 40 mL/min) for at least 30 minutes to ensure a stable atmosphere.

  • Heat the sample from ambient temperature to a final temperature of approximately 800-1000°C at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss (TGA), the derivative of the mass loss (DTG), and the temperature difference (DTA) as a function of temperature.

  • Analyze the resulting curves to identify the temperatures of dehydration, decomposition, and phase transformations.

Protocol 2: X-Ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases of the solid products obtained after calcination at different temperatures.

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

Methodology:

  • Prepare a series of samples by calcining the this compound precursor in a furnace at various temperatures (e.g., 300°C, 400°C, 500°C, 600°C, and 700°C) for a fixed duration (e.g., 1 hour) in the desired atmosphere (air or nitrogen).

  • Allow the samples to cool to room temperature.

  • Grind the calcined powders gently to ensure a fine, homogeneous sample.

  • Mount the powder on a sample holder.

  • Perform XRD analysis over a 2θ range of 20-80° with a step size of 0.02° and a dwell time of 1 second per step.

  • Identify the crystalline phases present in each sample by comparing the obtained diffraction patterns with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for Ni (JCPDS card No. 04-0850) and NiO (JCPDS card No. 78-0643).

  • Calculate the crystallite size of the identified phases using the Scherrer equation.

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of the thermal decomposition of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_calcination Calcination cluster_products Product Characterization start This compound Precursor calcination_air Calcination in Air start->calcination_air Heating calcination_n2 Calcination in N2 start->calcination_n2 Heating tga_dta TGA / DTA xrd XRD calcination_air->tga_dta products_air NiO / Ni-NiO Composite calcination_air->products_air calcination_n2->tga_dta products_n2 Ni / NiO calcination_n2->products_n2 products_air->xrd products_n2->xrd

Caption: Experimental workflow for studying this compound thermal decomposition.

Decomposition_Pathway cluster_precursor Initial State cluster_step1 Step 1: Dehydration cluster_step2 Step 2: Decomposition cluster_final_air Final Products (Air) cluster_final_n2 Final Products (N2) precursor Hydrated this compound anhydrous Amorphous Anhydrous this compound precursor->anhydrous Heat (Low Temp) intermediate Basic Nickel Carbonate (Intermediate) anhydrous->intermediate Heat (Mid Temp) product_air Ni-NiO Composite / NiO intermediate->product_air Oxidizing Atmosphere product_n2 Ni / NiO intermediate->product_n2 Inert/Reducing Atmosphere

References

A Deep Dive into Nickel Citrate: A Comparative Analysis of Hydrated and Anhydrous Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – In the intricate world of chemical compounds, the presence or absence of water molecules can fundamentally alter the properties and applications of a substance. This technical guide provides an in-depth comparison of nickel citrate hydrate and its anhydrous counterpart, offering valuable insights for researchers, scientists, and drug development professionals. This whitepaper synthesizes available data on their physicochemical properties, outlines key experimental protocols for their characterization and interconversion, and explores their roles in catalysis and electrochemistry.

Physicochemical Properties: A Tale of Two Forms

This compound, a nickel salt of citric acid, primarily exists in two forms: the hydrated salt, which incorporates water molecules within its crystal structure, and the anhydrous form, which lacks these water molecules. While both are green crystalline solids, their properties exhibit notable differences.

Table 1: Comparative Physicochemical Properties of this compound Hydrate and Anhydrous this compound

PropertyThis compound HydrateAnhydrous this compound
Molecular Formula Ni₃(C₆H₅O₇)₂·xH₂O (degree of hydration can vary, e.g., decahydrate)Ni₃(C₆H₅O₇)₂
Molecular Weight Varies with hydration (anhydrous basis: ~554.28 g/mol )~554.28 g/mol
CAS Number 6018-92-422605-92-1
Appearance Green crystalline powder or chunks[1]Green powder
Solubility in Water SolubleData not readily available, but expected to be soluble
Stability Loses water of hydration upon heating; a decahydrate form begins to decompose at 333 K (60 °C).More stable at higher temperatures than the hydrate form.

Experimental Protocols: Synthesis, Interconversion, and Characterization

The ability to reliably synthesize and interconvert between the hydrated and anhydrous forms of this compound is crucial for its application in research and industry. Furthermore, a suite of analytical techniques is employed to characterize and differentiate between the two.

Synthesis of this compound Hydrate

A common method for the synthesis of this compound hydrate involves the reaction of a soluble nickel(II) salt with citric acid or a citrate salt in an aqueous solution.

Protocol:

  • Dissolve a stoichiometric amount of a nickel(II) salt, such as nickel(II) sulfate hexahydrate (NiSO₄·6H₂O), in deionized water.

  • In a separate beaker, dissolve a corresponding stoichiometric amount of trisodium citrate in deionized water.

  • Slowly add the nickel salt solution to the citrate solution with constant stirring.

  • A green precipitate of this compound hydrate will form. The pH of the solution can be adjusted to optimize precipitation.

  • The precipitate is then collected by filtration, washed with deionized water to remove any unreacted salts, and dried under controlled conditions (e.g., in a desiccator or at a low temperature) to yield the this compound hydrate.

Conversion of Hydrate to Anhydrous Form: Thermal Dehydration

The anhydrous form of this compound can be prepared by the controlled thermal decomposition of the hydrate. This process involves heating the hydrated salt to drive off the water of crystallization.

Protocol (based on Thermogravimetric Analysis Data):

  • Place a known quantity of this compound hydrate in a suitable crucible.

  • Heat the sample in a furnace or a thermogravimetric analyzer (TGA) under a controlled atmosphere (e.g., nitrogen or air).

  • The heating program should involve a gradual increase in temperature. The dehydration of this compound hydrate typically occurs in stages. A study on the thermal decomposition of this compound hydrate showed that the process begins with the elimination of water to form an amorphous anhydrous solid, followed by the decomposition of the anhydrous citrate at higher temperatures.

  • Monitor the weight loss of the sample. The completion of the dehydration process is indicated by the stabilization of the sample's weight, corresponding to the complete loss of water molecules.

  • Cool the sample in a desiccator to prevent rehydration.

Caption: Thermal decomposition pathway of this compound hydrate.

Characterization Techniques

A variety of analytical methods are used to distinguish between the hydrated and anhydrous forms of this compound and to assess their purity and structural integrity.

Table 2: Key Characterization Techniques

TechniquePurpose
Thermogravimetric Analysis (TGA) To determine the water content in the hydrate and to study the thermal stability of both forms.
Differential Scanning Calorimetry (DSC) To investigate the thermal transitions, such as dehydration and decomposition, and to determine the associated enthalpy changes.
X-ray Diffraction (XRD) To analyze the crystal structure of the compounds. The hydrated and anhydrous forms will exhibit distinct diffraction patterns.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present and to detect the presence of water molecules in the hydrate (characterized by broad O-H stretching bands).

Applications in Catalysis and Electrochemistry

This compound, in both its hydrated and anhydrous forms, serves as a precursor for the synthesis of nickel-based catalysts and is utilized in electroplating processes. The choice between the hydrate and anhydrous form can influence the properties of the final material.

Catalyst Precursor

This compound is a precursor for the preparation of supported nickel catalysts used in various reactions, such as methane reforming. The decomposition of this compound under controlled conditions can yield highly dispersed nickel or nickel oxide nanoparticles on a support material.

While direct comparative studies are limited, the use of the hydrate or anhydrous form as a precursor could affect the initial interaction with the support material and the subsequent dispersion and size of the active nickel particles. The presence of water in the hydrate may influence the hydrolysis and condensation reactions during the catalyst preparation process.

Caption: General workflow for the preparation of supported nickel catalysts from a this compound precursor.

Electroplating

In the field of electrochemistry, this compound is used in electroplating baths to deposit a layer of nickel onto a substrate. The citrate ions in the bath act as a complexing agent for nickel ions, which helps to control the deposition rate and the properties of the resulting nickel coating.

The use of this compound hydrate is common in the preparation of these baths. The water of hydration would contribute to the overall water content of the electrolyte. The fundamental electrochemical processes involve the reduction of nickel-citrate complexes at the cathode.

G cluster_0 Nickel Electroplating Bath Anode Anode (Nickel) Electrolyte Electrolyte (containing Ni²⁺-citrate complexes) Anode->Electrolyte Ni → Ni²⁺ + 2e⁻ Cathode Cathode (Substrate) Electrolyte->Cathode [Ni(citrate)]ⁿ⁻ + 2e⁻ → Ni + citrate

Caption: Simplified schematic of the nickel electroplating process using a citrate bath.

Biological Significance

Nickel is an essential trace element for several organisms and is a key component of the active site of various enzymes. While this compound itself is not a direct participant in a specific, well-defined signaling pathway in the same manner as signaling molecules, citrate is a central molecule in metabolism (Krebs cycle). Nickel ions, once dissociated, can be incorporated into nickel-dependent enzymes.

G This compound This compound Ni²⁺ Ni²⁺ This compound->Ni²⁺ Dissociation Holoenzyme (Active) Holoenzyme (Active) Ni²⁺->Holoenzyme (Active) Incorporation Apoenzyme Apoenzyme Apoenzyme->Holoenzyme (Active) Product Product Holoenzyme (Active)->Product Substrate Substrate Substrate->Holoenzyme (Active)

Caption: Conceptual pathway of nickel ion incorporation into an apoenzyme to form an active holoenzyme.

Conclusion

The distinction between this compound hydrate and its anhydrous form is critical for their effective application. The hydrated form is the more common and commercially available variant, while the anhydrous form can be prepared through thermal dehydration. The presence of water of hydration influences the stability and potentially the reactivity of the compound. For applications such as catalyst synthesis and electroplating, the choice of the starting material and the understanding of its properties are paramount for achieving desired outcomes. Further research focusing on a direct quantitative comparison of the solubility, hygroscopicity, and performance of both forms in various applications would be highly beneficial to the scientific community.

References

CAS number and molecular formula of nickel citrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Nickel Citrate for Researchers and Drug Development Professionals

Introduction

This compound, often encountered as nickel(II) citrate hydrate, is a coordination compound formed between divalent nickel ions (Ni²⁺) and citrate anions. It is a green to bluish-green crystalline solid with relevance across various scientific disciplines, including coordination chemistry, materials science, catalysis, and biological research.[1] Its ability to act as a source of nickel ions in a complexed form makes it a compound of interest for researchers in both academic and industrial settings.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, experimental applications, and its role in modern research and development.

Chemical and Physical Properties

This compound's properties can vary slightly depending on its degree of hydration. The most common form is a hydrate, denoted with "·xH₂O".[2] The compound is characterized by the chelation of Ni²⁺ ions by the carboxylate and hydroxyl groups of the citrate ligand, typically resulting in an octahedral coordination geometry around the nickel center.[1]

PropertyValueSource(s)
CAS Number 6018-92-4[2][3][4]
Molecular Formula Ni₃(C₆H₅O₇)₂·xH₂O or C₁₂H₁₀Ni₃O₁₄ (anhydrous)[2][3][4]
Molecular Weight 554.28 g/mol (anhydrous basis)[4]
Appearance Green or bluish-green crystalline powder[1][2]
Melting Point 153 °C[2]
Solubility Soluble in water
MDL Number MFCD00054366[3]
EC Number 227-873-2

Synthesis and Structure

The synthesis of this compound typically involves the reaction of a water-soluble nickel(II) salt with citric acid in an aqueous solution. The pH of the solution is often adjusted to facilitate the complexation and subsequent precipitation of the this compound salt.[1] The multidentate nature of the citrate ligand allows it to bridge multiple nickel centers, leading to the formation of polymeric or networked structures.[1]

G cluster_reactants Reactants cluster_process Process cluster_isolation Isolation cluster_product Product R1 Nickel(II) Salt Solution (e.g., NiSO₄, NiCl₂) P1 Mixing in Aqueous Medium R1->P1 R2 Aqueous Citric Acid R2->P1 P2 pH Adjustment (optional) P1->P2 P3 Complexation Reaction P2->P3 I1 Precipitation or Evaporation P3->I1 I2 Isolation of Solid I1->I2 I3 Drying I2->I3 Product Nickel(II) Citrate Hydrate I3->Product

Caption: General workflow for the synthesis of Nickel(II) Citrate.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. Below are representative protocols for the synthesis of this compound and its use in the preparation of supported catalysts.

Protocol 1: Synthesis of Nickel(II) Citrate Hydrate

This protocol is based on the general principles of metal-organic salt synthesis.[1]

  • Preparation of Reactant Solutions:

    • Dissolve one molar equivalent of a nickel(II) salt (e.g., nickel sulfate hexahydrate, NiSO₄·6H₂O) in deionized water to create a 0.5 M solution.

    • In a separate vessel, dissolve two-thirds molar equivalent of citric acid in deionized water to create a 0.5 M solution.

  • Reaction:

    • Slowly add the citric acid solution to the nickel salt solution while stirring continuously at room temperature.

    • If necessary, adjust the pH of the mixture to between 5 and 6 using a suitable base (e.g., NaOH or NH₄OH) to promote precipitation.

  • Isolation:

    • Allow the resulting precipitate to settle.

    • Isolate the green solid product by vacuum filtration.

    • Wash the product with deionized water to remove unreacted starting materials, followed by a wash with ethanol.

  • Drying:

    • Dry the isolated this compound hydrate in a desiccator or a low-temperature oven (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Preparation of a Nickel-Based Catalyst using this compound

This protocol outlines the impregnation method for creating a supported catalyst, a common application for this compound.[3]

  • Preparation of Impregnation Solution:

    • Prepare a solution of this compound in deionized water of a concentration calculated to achieve the desired nickel loading on the support material.

  • Impregnation:

    • Add the catalyst support (e.g., AlMCM-41, silica, or alumina) to the this compound solution.[3]

    • Stir the slurry for several hours at room temperature to ensure even distribution and adsorption of the this compound onto the support surface.

  • Drying:

    • Remove the excess solvent from the impregnated support using a rotary evaporator.

    • Further dry the material in an oven at 100-120 °C overnight to remove residual water.

  • Calcination:

    • Place the dried material in a furnace.

    • Heat the material under a controlled atmosphere (e.g., air or an inert gas like nitrogen) to a high temperature (e.g., 400-500 °C). This step decomposes the citrate ligand and converts the nickel precursor into its active form, typically nickel oxide (NiO) or metallic nickel.[1][3]

G A Prepare this compound Solution B Impregnate Support (e.g., AlMCM-41) A->B C Dry Impregnated Support (100-120°C) B->C D Calcine under Controlled Atmosphere (400-500°C) C->D E Supported Nickel Catalyst (NiO/Support) D->E G cluster_core cluster_apps Primary Application Areas cluster_details Specific Uses Core This compound A1 Catalysis Core->A1 A2 Materials Science Core->A2 A3 Electroplating Core->A3 A4 Biological Research Core->A4 D1 Precursor for Hydrogenation & Reforming Catalysts A1->D1 D2 Synthesis of MOFs, Ceramics & Composites A2->D2 D3 Nickel Deposition for Corrosion Resistance A3->D3 D4 Study of Nickel in Enzyme Function & Metabolism A4->D4

References

physical appearance and stability of nickel citrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Appearance and Stability of Nickel Citrate

Introduction

This compound, a nickel salt of citric acid, is a compound of significant interest in various fields, including electroplating, catalysis, and materials science.[1][2] Its utility is intrinsically linked to its physical and chemical properties, particularly its appearance, solubility, and stability under different environmental conditions. This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development.

Physical Appearance

This compound typically presents as a crystalline solid. The hydrated form, Nickel(II) citrate hydrate, is the most common variant. Its appearance can vary from a faint or light green to a very dark green, and it is generally found as a powder or in crystalline form.[1][3] Some sources also describe it as a greenish or bluish-green solid.[1][2] The compound has no characteristic odor.[4] The green color is characteristic of many nickel(II) compounds, which are often green and soluble in water.[4]

Structurally, this compound features nickel(II) ions chelated by citrate ligands through their carboxylate and hydroxyl functional groups.[1] The coordination around the nickel center is typically octahedral.[1] X-ray crystallography has been used to confirm a layered configuration where nickel's octahedral centers are bonded with oxygen atoms from the citrate ligands.[5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Summary of Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula Ni₃(C₆H₅O )₂ (anhydrous)[2][7]
C₁₂H₁₀Ni₃O₁₄ (anhydrous)[3][7]
Ni₃(C₆H₅O )₂·xH₂O (hydrated)[8]
Molecular Weight 554.28 g/mol (anhydrous basis)[3][7]
Appearance Faint green to very dark green powder or crystals[3]
Green to bluish-green solid[1]
Odor No characteristic odor[4]
Density ~2.3 g/cm³[5]
1.85 g/cm³ at 21.9°C[2][9]
Solubility Soluble in water[1][8][9]
Slightly soluble in ethanol[2]
Melting Point ~250°C (with decomposition)[5]
A hydrated form (10H₂O) melts at 529K (256°C)[10]

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. It is influenced by temperature, pH, and exposure to light and humidity.

Thermal Stability

This compound exhibits moderate thermal stability, undergoing decomposition upon heating. The process is multi-stepped and dependent on the temperature and surrounding atmosphere.[1][11]

  • Initial Decomposition: The decomposition can begin at temperatures as low as 333 K (60°C).[10] Heating to 150°C shows a noticeable decrease in the intensity of citrate bands in infrared spectroscopy, indicating the start of decomposition.[11]

  • Dehydration and Anhydrous Decomposition: The first step of decomposition involves the elimination of water molecules, leading to the formation of an amorphous solid.[11] Between 200-250°C, a continuous decomposition of the citrate anions occurs.[11]

  • Formation of Intermediates and Final Products: Further heating leads to the decomposition of the anhydrous citrate, which is accompanied by the formation of a basic nickel carbonate intermediate.[11] The formation of a Ni-NiO composite begins at 300°C.[11][12] The final decomposition products can be nickel oxide (NiO) or metallic nickel, depending on the temperature and atmosphere (e.g., air vs. inert).[1] A residue corresponding to NiO is obtained at 400°C, while metallic nickel formation is observed around 510°C.[11]

A summary of the thermal decomposition stages is provided in Table 2.

Table 2: Thermal Decomposition Behavior of this compound

Temperature RangeObserved EventResulting Products/ChangesReferences
~60°C (333 K) Start of decompositionInitial structural changes[10]
150°C Onset of decompositionDecrease in citrate band intensity (IR)[11]
200 - 250°C Water elimination, citrate decompositionAmorphous solid, basic nickel carbonate intermediate[11]
~250°C Melts with decompositionNickel oxide and citric acid fragments[5]
300°C Composite formation beginsNi-NiO composite[11][12]
400°C Residue formationNickel Oxide (NiO)[11]
~510°C Further decompositionMetallic Nickel (Ni)[11]

The thermal decomposition pathway is a critical consideration for applications involving high temperatures, such as catalyst preparation.

Thermal_Decomposition_Pathway cluster_0 Thermal Decomposition of this compound Hydrate NC_Hydrate This compound Hydrate (Green Crystalline Solid) Amorphous Amorphous Anhydrous This compound NC_Hydrate->Amorphous ~150-250°C (-H₂O) Intermediate Basic Nickel Carbonate Intermediate Amorphous->Intermediate >250°C Ni_NiO Ni-NiO Composite Intermediate->Ni_NiO ~300°C NiO Nickel Oxide (NiO) Ni_NiO->NiO ~400°C (in air) Ni_metal Metallic Nickel (Ni) NiO->Ni_metal ~510°C

Caption: Thermal decomposition pathway of this compound.

pH-Dependent Stability and Speciation

The stability of this compound in aqueous solutions is highly dependent on pH. Citric acid is a polyprotic acid, and its speciation, along with the formation of various nickel-citrate complexes, changes with pH.

  • Acidic to Neutral pH (pH 3-6): In this range, several mononuclear complexes have been characterized, including NiL⁻, NiHL, NiH₂L⁺, and NiL₂⁴⁻ (where L represents the citrate anion).[13][14]

  • Alkaline pH: In weakly alkaline solutions, polynuclear complex species can form.[6][15] When there is an excess of Ni(II) ions compared to the citrate concentration in alkaline solutions (e.g., pH 11), insoluble polynuclear Ni(II)-citrate complexes can precipitate.[13][15][16] This precipitation is influenced by the molar ratio of nickel to citrate and the specific pH.[15][16]

pH_Speciation cluster_pH pH-Dependent this compound Speciation in Aqueous Solution cluster_complexes_acid Soluble Mononuclear Complexes cluster_complexes_alkaline Polynuclear Complexes node_acidic Acidic pH (3-6) NiH2L [Ni(H₂cit)]⁺ node_acidic->NiH2L NiHL [Ni(Hcit)] node_acidic->NiHL NiL [Ni(cit)]⁻ node_acidic->NiL NiL2 [Ni(cit)₂]⁴⁻ node_acidic->NiL2 node_alkaline Alkaline pH (>7) Poly Polynuclear Species (e.g., Ni₄(OH)₄L³⁻) node_alkaline->Poly Precipitate Insoluble Precipitate (with excess Ni²⁺) node_alkaline->Precipitate

Caption: pH-dependent speciation of this compound.

Experimental Protocols

The characterization of this compound's physical properties and stability involves several standard analytical techniques.

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the reaction of a soluble nickel(II) salt with citric acid.[1]

  • Preparation of Solutions: Prepare an aqueous solution of a nickel(II) salt (e.g., nickel sulfate, NiSO₄·6H₂O) and a separate aqueous solution of citric acid or a citrate salt (e.g., trisodium citrate).

  • Reaction: Mix the two solutions. The molar ratio of nickel to citrate can be adjusted to target specific complex formations.

  • pH Adjustment: Adjust the pH of the mixture, often with a base like sodium hydroxide, to promote the complexation and precipitation of this compound.[1]

  • Isolation: The resulting this compound product can be isolated from the solution by filtration, followed by washing to remove unreacted starting materials and byproducts.

  • Drying: The isolated solid is then dried, for instance, in an oven at a controlled temperature (e.g., 60-80°C) to obtain the final hydrated this compound product.

Stability and Characterization Protocols

A general workflow for assessing the stability and properties of synthesized this compound is outlined below.

  • Physical Characterization:

    • Visual Inspection: Note the color and physical form (powder, crystals).

    • Solubility Tests: Assess solubility in water and other relevant solvents.

  • Structural and Chemical Analysis:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire spectra of the sample to identify characteristic functional groups (carboxylate, hydroxyl) and confirm the coordination of citrate to nickel. This is also used to monitor changes during thermal decomposition.[11][15]

    • X-ray Diffraction (XRD): Perform XRD analysis on the solid sample to determine its crystal structure and phase purity.[6][11] This technique is crucial for identifying the crystalline phases of thermal decomposition products like NiO and Ni.[12]

  • Thermal Stability Analysis:

    • Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA): Use TGA/DTA to heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant rate. TGA measures the change in mass with temperature, identifying dehydration and decomposition steps, while DTA detects endothermic or exothermic transitions.[11]

  • Aqueous Stability Analysis:

    • Potentiometric Titration: To determine the stability constants of various nickel-citrate complexes in solution, titrate a solution containing nickel(II) ions and citric acid with a standard base (e.g., NaOH). Monitor the pH throughout the titration. The resulting data can be analyzed with software to model complex formation equilibria.[14][15][17]

    • UV-Visible Spectroscopy: Measure the absorbance spectra of this compound solutions at different pH values. Changes in the spectra can indicate the formation of different complex species in the solution.[15]

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Characterization & Stability cluster_phys_char Physical Characterization cluster_struct_char Structural & Chemical Analysis cluster_stability Stability Assessment synthesis Synthesis of this compound visual Visual Inspection (Color, Form) synthesis->visual solubility Solubility Testing synthesis->solubility ftir FTIR Spectroscopy synthesis->ftir xrd X-Ray Diffraction (XRD) synthesis->xrd tga_dta Thermal Analysis (TGA/DTA) synthesis->tga_dta pot_titration Aqueous Speciation (Potentiometric Titration) synthesis->pot_titration uv_vis UV-Vis Spectroscopy synthesis->uv_vis data Data Analysis & Interpretation visual->data solubility->data ftir->data xrd->data tga_dta->data pot_titration->data uv_vis->data

Caption: Workflow for stability and characterization.

Conclusion

This compound is a green, crystalline solid that is soluble in water. Its stability is markedly influenced by temperature and pH. Thermally, it undergoes a multi-step decomposition beginning at moderate temperatures to ultimately yield nickel oxide or metallic nickel. In aqueous solutions, its speciation is complex and pH-dependent, forming various soluble mononuclear complexes in acidic conditions and potentially precipitating as insoluble polynuclear complexes in alkaline media, particularly with an excess of nickel ions. A thorough understanding of these properties, assessed through standard analytical protocols, is essential for the effective application of this compound in scientific and industrial contexts.

References

The Genesis of a Coordination Compound: An In-depth Technical Guide to the Discovery and History of Nickel Citrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the discovery and historical development of nickel citrate synthesis. It delves into the early methods of preparation, key experimental protocols, and the evolution of our understanding of this versatile coordination compound. Quantitative data from historical and modern synthesis is presented in structured tables for comparative analysis. Detailed experimental workflows and the fundamental chemical principles are illustrated through Graphviz diagrams, offering a clear visual representation of the synthesis processes. This guide serves as a critical resource for researchers in coordination chemistry, materials science, and drug development, providing a foundational understanding of this compound's synthesis and properties.

Introduction: The Emergence of this compound

This compound, a coordination complex formed between nickel(II) ions and citrate anions, has found applications in diverse fields, including catalysis, electroplating, and as a precursor for advanced materials.[1] Its history is intrinsically linked to the development of coordination chemistry in the 19th century, a period marked by the systematic investigation of metal salts of organic acids. While the precise moment of its first synthesis is not definitively documented in readily accessible modern literature, historical chemical encyclopedias, most notably Gmelin's Handbuch der Anorganischen Chemie, provide the earliest comprehensive accounts of its preparation.

The synthesis of this compound, in its most fundamental form, involves the reaction of a nickel(II) salt with citric acid in an aqueous solution. The pH of the solution plays a critical role in the formation and composition of the resulting this compound complex.[2] Early methods likely relied on the reaction of nickel carbonate or nickel hydroxide with citric acid, a straightforward acid-base reaction that yields the nickel salt of the organic acid.

Historical Synthesis of this compound

The earliest systematic documentation of this compound synthesis can be traced back to the comprehensive chemical literature of the late 19th and early 20th centuries. While a singular "discovery" paper is not apparent, the preparation of nickel salts of various organic acids was a common practice during this era of chemical exploration.

The Nickel Carbonate Method: A Foundational Approach

One of the most probable and historically significant methods for synthesizing this compound involves the reaction of nickel(II) carbonate with an aqueous solution of citric acid. This method is based on the principle of a simple acid-base reaction, where the citric acid protonates the carbonate anion, leading to the formation of carbonic acid, which subsequently decomposes into carbon dioxide and water, driving the reaction to completion.

Experimental Protocol: Historical Nickel Carbonate Method

This protocol is a generalized representation based on common 19th-century chemical practices.

  • Materials:

    • Nickel(II) Carbonate (NiCO₃)

    • Citric Acid (C₆H₈O₇)

    • Distilled Water

  • Procedure:

    • A pre-determined molar equivalent of citric acid is dissolved in a volume of warm distilled water with stirring until a clear solution is obtained.

    • Slowly, and in small portions, a stoichiometric amount of nickel(II) carbonate powder is added to the citric acid solution. Effervescence (release of CO₂) will be observed.

    • The mixture is gently heated and stirred until the cessation of gas evolution, indicating the complete reaction of the nickel carbonate.

    • The resulting solution is then filtered to remove any unreacted starting material or impurities.

    • The clear, green filtrate is concentrated by gentle heating to induce crystallization.

    • The solution is allowed to cool slowly to room temperature, promoting the formation of this compound crystals.

    • The crystals are isolated by filtration, washed with a small amount of cold distilled water, and then dried in a desiccator.

Logical Workflow for the Nickel Carbonate Method

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts NiCO3 Nickel(II) Carbonate Mixing Mixing and Gentle Heating NiCO3->Mixing CitricAcid Citric Acid Solution CitricAcid->Mixing Filtration1 Hot Filtration Mixing->Filtration1 CO2_H2O CO2 (gas) + H2O Mixing->CO2_H2O Byproducts Concentration Concentration of Filtrate Filtration1->Concentration Crystallization Slow Cooling and Crystallization Concentration->Crystallization Filtration2 Isolation of Crystals Crystallization->Filtration2 Drying Drying Filtration2->Drying NickelCitrate This compound Crystals Filtration2->NickelCitrate Drying->NickelCitrate

Caption: Workflow for the historical synthesis of this compound using the nickel carbonate method.

Modern Approaches to this compound Synthesis

While the fundamental principles of reacting a nickel(II) source with citric acid remain, modern synthesis methods offer greater control over the stoichiometry, purity, and physical form of the final product. These methods often employ more soluble nickel salts and precise pH adjustments.

The Nickel Salt Metathesis Reaction

A common contemporary method involves the metathesis reaction between a soluble nickel(II) salt, such as nickel(II) sulfate or nickel(II) chloride, and a citrate salt, typically sodium citrate, or by direct reaction with citric acid followed by pH adjustment.

Experimental Protocol: Modern Nickel Sulfate Method

  • Materials:

    • Nickel(II) Sulfate Hexahydrate (NiSO₄·6H₂O)

    • Citric Acid Monohydrate (C₆H₈O₇·H₂O)

    • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

    • Distilled Water

  • Procedure:

    • A solution of nickel(II) sulfate hexahydrate is prepared by dissolving a calculated amount in distilled water.

    • A separate solution of citric acid monohydrate is prepared in distilled water.

    • The citric acid solution is added to the nickel sulfate solution with constant stirring.

    • The pH of the resulting solution is carefully adjusted to a target range (typically between 5 and 7) by the dropwise addition of a sodium hydroxide or ammonium hydroxide solution. The formation of a precipitate indicates the formation of this compound.

    • The mixture is stirred for a defined period to ensure complete precipitation.

    • The precipitate is collected by vacuum filtration and washed several times with distilled water to remove any soluble byproducts.

    • The final product is dried in an oven at a controlled temperature (e.g., 60-80 °C).

Signaling Pathway of this compound Precipitation via pH Adjustment

G cluster_solution Aqueous Solution cluster_control Control Factor cluster_product Product Formation Ni_ion Ni²⁺ (aq) Precipitate This compound Precipitate (Ni₃(C₆H₅O₇)₂·xH₂O) Ni_ion->Precipitate Citrate_ion Citrate³⁻ (aq) Citrate_ion->Precipitate pH_adjust pH Adjustment (Addition of Base) pH_adjust->Ni_ion promotes deprotonation of citric acid pH_adjust->Citrate_ion increases concentration

Caption: The role of pH adjustment in promoting the precipitation of this compound from an aqueous solution of nickel(II) ions and citric acid.

Quantitative Data on this compound Synthesis

Precise quantitative data from early syntheses of this compound are scarce in readily available literature. However, modern preparations allow for detailed characterization and yield calculations. The stoichiometry of the reactants and the reaction conditions significantly influence the yield and the specific hydrated form of this compound produced.

Table 1: Comparison of Reactants and Typical Yields for this compound Synthesis

Synthesis MethodNickel SourceCitrate SourceTypical Molar Ratio (Ni:Citrate)pH RangeTypical Yield (%)
Historical CarbonateNickel(II) CarbonateCitric Acid2:3Not controlledNot documented
Modern SulfateNickel(II) SulfateCitric Acid2:35-7> 90
Modern ChlorideNickel(II) ChlorideSodium Citrate2:36-8> 95

Conclusion

The synthesis of this compound has evolved from simple acid-base reactions documented in historical chemical literature to more controlled and efficient modern methods. While the foundational chemistry remains the same, advancements in analytical techniques and a deeper understanding of coordination chemistry have allowed for the production of high-purity this compound with tailored properties. This guide provides researchers and professionals with a comprehensive historical and technical foundation for the synthesis of this important nickel compound, enabling a better understanding of its properties and potential applications.

References

Methodological & Application

Application Notes and Protocols for Nickel Citrate Electroplating Bath Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel electroplating is a widely utilized surface finishing technique employed to enhance the hardness, corrosion resistance, and aesthetic appeal of various substrates. While traditional Watts baths, containing nickel sulfate, nickel chloride, and boric acid, are common, citrate-based baths offer a more environmentally friendly alternative, often replacing boric acid.[1] Sodium citrate in these formulations acts as a complexing agent and a pH buffer, influencing the grain size, hardness, and overall quality of the nickel deposit.[2][3][4] These characteristics make nickel citrate electroplating a subject of interest for various research and development applications, including in the fabrication of medical devices and components where biocompatibility and specific surface properties are critical.

This document provides detailed application notes and protocols for the formulation and operation of this compound electroplating baths. The information is compiled from various scientific sources to guide researchers in achieving desired nickel deposit characteristics.

Data Presentation: Bath Formulations and Operating Parameters

The composition of the this compound electroplating bath and its operating conditions are critical parameters that dictate the properties of the final nickel coating. The following tables summarize various formulations and their corresponding operational parameters as reported in the literature.

Table 1: this compound Electroplating Bath Compositions

Bath IDNickel Sulfate (NiSO₄·6H₂O) (g/L)Trisodium Citrate (Na₃C₆H₅O₇·2H₂O) (g/L)Citric Acid (C₆H₈O₇) (g/L)Other AdditivesSource
Ni-91002520-[5]
Patent Formulation 1100 to < 20010 to < 30-No nickel chloride or boric acid[6][7]
Patent Formulation 2100 to < 200-8 to < 25No nickel chloride or boric acid[6][7]
Watts with Citrate 1300 (as part of Watts Bath)45-NiCl₂ 45 g/L, H₃BO₃ 60 g/L[3]
Watts with Citrate 2300 (as part of Watts Bath)60-NiCl₂ 45 g/L, H₃BO₃ 60 g/L[3]
Citrate Bath-200-NiCl₂·6H₂O 80 g/L, Boric Acid 40 g/L[8]

Table 2: Operating Parameters for this compound Electroplating

Bath IDpHCurrent Density (A/dm²)Temperature (°C)AgitationSource
Ni-95.0225Not specified[5]
Patent Formulation 1 & 22 to < 41 - 520 - 50Not specified[6]
Watts with Citrate 1 & 2Not specified6Not specifiedNot specified[9]
Citrate Bath5.8Not specifiedNot specifiedNot specified[8]
Citrate Bath for Nanocrystalline Coatings825 and 50 mA/cm² (pulsed)20, 40, 60Not specified[4]

Data Presentation: Properties of Nickel Deposits

The addition of citrate and the adjustment of operating parameters have a significant impact on the final properties of the electrodeposited nickel. The following table summarizes key performance indicators of nickel coatings obtained from citrate-containing baths.

Table 3: Properties of Nickel Deposits from Citrate Baths

Bath DescriptionGrain SizeHardness (HV)Corrosion ResistanceCathodic Current Efficiency (%)Source
Watts bath with 45 g/L sodium citrate36.8 nm701IncreasedNot specified[2][9]
Acidic citrate bath (Ni-9)Coarser with decreased pHDecreased with citric acid additionNot specified91.7[5]
Watts bath with sodium citrateRefined grain sizeNot specifiedImprovedNot specified[3]
Citrate bath vs. Watts bathFiner crystal structureHigher (approx. 618 vs. 261 for Watts)Not specifiedHigh, comparable to Watts[1][10][11]

Experimental Protocols

This section provides a detailed methodology for the preparation of a this compound electroplating bath and the subsequent electroplating process.

Materials and Reagents
  • Nickel Sulfate Hexahydrate (NiSO₄·6H₂O)

  • Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O) or Citric Acid (C₆H₈O₇)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Substrate to be plated (e.g., steel, copper)

  • Anode material (e.g., pure nickel)

  • Power Supply (DC)

  • Beaker or plating tank

  • Magnetic stirrer and stir bar (optional, for agitation)

  • pH meter

  • Thermometer

Bath Preparation (Example based on Ni-9 Formulation[5])
  • Dissolution of Salts:

    • Measure 800 mL of deionized water into a 1 L beaker.

    • While stirring, slowly add 100 g of Nickel Sulfate Hexahydrate (NiSO₄·6H₂O) and allow it to dissolve completely.

    • Add 25 g of Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O) and continue stirring until fully dissolved.

    • Add 20 g of Citric Acid (C₆H₈O₇) and stir until the solution is clear.

  • Volume Adjustment:

    • Transfer the solution to a 1 L volumetric flask.

    • Add deionized water to bring the final volume to 1 L.

  • pH Adjustment:

    • Measure the pH of the solution using a calibrated pH meter.

    • Adjust the pH to the desired value (e.g., 5.0 for the Ni-9 bath) by slowly adding a dilute solution of sulfuric acid or sodium hydroxide.[5]

Electroplating Procedure
  • Substrate Preparation:

    • Mechanically polish the substrate to the desired smoothness.

    • Degrease the substrate by washing with a suitable solvent (e.g., acetone, ethanol).

    • Rinse thoroughly with deionized water.

    • Activate the substrate surface by dipping it in a dilute acid solution (e.g., 10% HCl) for a short period, followed by a thorough rinse with deionized water.

  • Plating Setup:

    • Pour the prepared this compound electroplating bath into the plating tank.

    • Heat the bath to the desired operating temperature (e.g., 25 °C) and maintain it throughout the process.[5]

    • Suspend the nickel anode and the prepared substrate (cathode) in the bath, ensuring they are parallel to each other and not in contact.

    • Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.

  • Electrodeposition:

    • Set the power supply to the desired current density (e.g., 2 A/dm²).[5]

    • Turn on the power supply to initiate the plating process.

    • Continue plating for the predetermined time required to achieve the desired coating thickness.

  • Post-Plating Treatment:

    • Turn off the power supply.

    • Carefully remove the plated substrate from the bath.

    • Rinse the substrate thoroughly with deionized water.

    • Dry the plated substrate using a stream of warm air or by placing it in a desiccator.

Mandatory Visualization

The following diagram illustrates the general workflow for this compound electroplating.

Electroplating_Workflow cluster_prep Preparation Phase cluster_plating Electroplating Phase cluster_post Post-Plating Phase Bath_Prep Bath Preparation (Dissolution, pH Adjustment) Plating_Setup Plating Setup (Assemble Cell, Set Temperature) Bath_Prep->Plating_Setup Substrate_Prep Substrate Preparation (Polishing, Degreasing, Activation) Substrate_Prep->Plating_Setup Electrodeposition Electrodeposition (Apply Current Density) Plating_Setup->Electrodeposition Post_Treatment Post-Plating Treatment (Rinsing, Drying) Electrodeposition->Post_Treatment Characterization Deposit Characterization (Hardness, SEM, Corrosion) Post_Treatment->Characterization

Caption: Workflow for this compound Electroplating.

References

Application Notes and Protocols for the Preparation of Nickel Citrate Catalysts for Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of nickel citrate catalysts and their application in hydrogenation reactions. The methodologies are compiled from various scientific sources to ensure a comprehensive and practical guide for laboratory and development settings.

Introduction

Nickel catalysts are widely employed in industrial hydrogenation processes due to their high activity and cost-effectiveness compared to precious metal catalysts.[1][2] The use of citrate as a complexing agent in the preparation of nickel catalysts offers several advantages, including the potential for smaller, more uniform nickel nanoparticles and enhanced dispersion on the support material. This can lead to improved catalytic performance in terms of activity, selectivity, and stability.[3][4] These protocols detail the preparation of a supported nickel catalyst using a citrate precursor method and a general procedure for its use in hydrogenation reactions.

Catalyst Preparation: Supported Nickel Catalyst from a Citrate Precursor

This protocol describes the synthesis of a silica-supported nickel catalyst using nickel nitrate and citric acid. The citrate ion acts as a complexing agent, facilitating the formation of well-dispersed nickel species on the support.

Experimental Protocol: Catalyst Synthesis

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Citric acid (C₆H₈O₇)

  • Silica (SiO₂) support (high surface area)

  • Deionized water

  • Ethanol

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Drying oven

  • Tube furnace

Procedure:

  • Preparation of the Impregnation Solution:

    • Dissolve a calculated amount of nickel(II) nitrate hexahydrate and citric acid in deionized water. A typical molar ratio of citric acid to nickel is 1:1.

    • Stir the solution at room temperature until all solids are completely dissolved, forming a clear green solution.

  • Impregnation of the Support:

    • Add the silica support to the impregnation solution. The amount of support should be calculated to achieve the desired nickel loading on the catalyst (e.g., 10 wt% Ni).

    • Stir the slurry at room temperature for 12 hours to ensure uniform impregnation of the this compound complex onto the silica support.

  • Drying:

    • Remove the excess solvent from the slurry using a rotary evaporator at 60-80°C.

    • Dry the resulting solid in an oven at 110°C for 12 hours to remove residual water.

  • Calcination:

    • Place the dried powder in a tube furnace.

    • Heat the sample under a flow of inert gas (e.g., nitrogen) to a temperature of 400-500°C and hold for 4 hours. This step decomposes the citrate complex and nickel nitrate to form nickel oxide (NiO) nanoparticles on the silica support.[5]

  • Reduction (Activation):

    • After calcination and cooling to the reduction temperature, switch the gas flow to a reducing atmosphere, typically a mixture of hydrogen and nitrogen (e.g., 5% H₂ in N₂).

    • Heat the catalyst to a temperature in the range of 400-500°C and hold for 4-6 hours. This step reduces the nickel oxide to active metallic nickel (Ni).[5]

    • After reduction, cool the catalyst to room temperature under an inert gas flow to prevent re-oxidation of the active nickel particles. The catalyst is now ready for use.

Catalyst Characterization

To evaluate the properties of the prepared catalyst, the following characterization techniques are recommended:

Characterization TechniquePurpose
X-ray Diffraction (XRD) To identify the crystalline phases of nickel (e.g., NiO, Ni) and determine the average crystallite size of the nickel particles.[2][3]
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of the citrate complex in the precursor and its subsequent removal after calcination.[3][4]
Transmission Electron Microscopy (TEM) To visualize the morphology and size distribution of the nickel nanoparticles on the support.[2]
Brunauer-Emmett-Teller (BET) Analysis To determine the surface area, pore volume, and pore size distribution of the catalyst.
H₂ Temperature-Programmed Reduction (H₂-TPR) To study the reducibility of the nickel oxide species and the interaction between the nickel and the support.[3]

Hydrogenation Reaction Protocol

This protocol provides a general procedure for a batch hydrogenation reaction using the prepared this compound catalyst. The specific reaction conditions (temperature, pressure, solvent, substrate concentration) should be optimized for the particular substrate being hydrogenated.

Experimental Protocol: Hydrogenation

Materials:

  • Prepared this compound catalyst

  • Substrate to be hydrogenated

  • Anhydrous solvent (e.g., ethanol, methanol, acetic acid)[6][7]

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave or a round-bottom flask with a balloon setup for atmospheric pressure hydrogenation[6][7]

  • Magnetic stirrer

  • Gas inlet and outlet valves

  • Pressure gauge

  • Temperature controller

Procedure:

  • Reactor Setup:

    • Add the substrate and the anhydrous solvent to the reaction vessel.

    • Add the prepared nickel catalyst to the solution. The catalyst loading is typically in the range of 1-10 mol% relative to the substrate.

    • Seal the reactor.

  • Purging the Reactor:

    • If using a high-pressure autoclave, purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove air.

    • Then, purge the reactor with hydrogen gas.

    • For atmospheric pressure hydrogenation, evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle 3-4 times.[7][8]

  • Reaction:

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar). For atmospheric pressure, ensure the hydrogen balloon remains inflated.

    • Heat the reaction mixture to the desired temperature (e.g., 25-150°C) with vigorous stirring.[9]

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

    • Remove the catalyst from the reaction mixture by filtration. Caution: The nickel catalyst may be pyrophoric and can ignite spontaneously in air, especially when dry. Keep the catalyst wet with solvent during filtration and handle it under an inert atmosphere if possible.[8]

    • The filtrate containing the product can then be purified by appropriate methods such as distillation, crystallization, or column chromatography.

Data Presentation

The following tables summarize typical quantitative data for the preparation and performance of nickel-based hydrogenation catalysts.

Table 1: Catalyst Preparation and Characterization Data

ParameterTypical Value RangeReference
Nickel Loading (wt%)5 - 20[5]
Calcination Temperature (°C)400 - 500[5]
Reduction Temperature (°C)400 - 500[5]
Nickel Particle Size (nm)4 - 15[2][9]
Catalyst Surface Area (m²/g)100 - 300[5]

Table 2: Hydrogenation Reaction Parameters

ParameterTypical Value RangeReference
Reaction Temperature (°C)25 - 200[9][10]
Hydrogen Pressure (bar)1 - 100[10][11]
Catalyst Loading (mol%)0.1 - 10[11]
Substrate Conversion (%)90 - 100[2][9]
Product Selectivity (%)>90[1][12]

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Catalyst_Preparation_Workflow cluster_solution Solution Preparation cluster_impregnation Impregnation & Drying cluster_activation Activation Ni_Nitrate Nickel Nitrate Solution Impregnation Solution Ni_Nitrate->Solution Citric_Acid Citric Acid Citric_Acid->Solution Water Deionized Water Water->Solution Impregnation Impregnation Solution->Impregnation Support Silica Support Support->Impregnation Drying Drying (110°C) Impregnation->Drying Calcination Calcination (400-500°C) Drying->Calcination Reduction Reduction (400-500°C) Calcination->Reduction Catalyst Active Catalyst Reduction->Catalyst

Caption: Workflow for the preparation of a supported nickel catalyst using the citrate method.

Hydrogenation_Reaction_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Product Isolation Reactants Substrate + Solvent Reactor Seal Reactor Reactants->Reactor Catalyst Ni-Citrate Catalyst Catalyst->Reactor Purge Purge with H₂ Reactor->Purge Pressurize Pressurize & Heat Purge->Pressurize Stir Stir & Monitor Pressurize->Stir Cool_Vent Cool & Vent Stir->Cool_Vent Filter Filter Catalyst Cool_Vent->Filter Purify Purify Product Filter->Purify

Caption: General workflow for a batch hydrogenation reaction.

References

Application Notes and Protocols for the Synthesis of Nickel-Based Nanoparticles Using Nickel Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of nickel-based nanoparticles utilizing nickel citrate as a precursor or key component. The methodologies outlined below are designed to be reproducible and are supported by quantitative data and visualizations to aid in experimental planning and execution. Two primary synthesis routes are detailed: the thermal decomposition of a pre-synthesized this compound precursor to yield nickel-nickel oxide (Ni-NiO) composite nanoparticles, and the sol-gel method where this compound is formed in situ for the production of nickel oxide (NiO) nanoparticles.

Introduction to the Role of Citrate in Nanoparticle Synthesis

Citrate ions play a multifaceted role in the synthesis of metallic and metal oxide nanoparticles. Primarily, citrate can act as both a chelating agent and a fuel during thermal decomposition. As a chelating agent, it forms stable complexes with metal ions, ensuring a homogeneous distribution of the metal precursor. In the sol-gel process, this chelation helps to control the hydrolysis and condensation rates. During thermal decomposition, the citrate complex decomposes at a specific temperature, and the carbonaceous residue can act as a reducing agent, facilitating the formation of metallic nickel alongside the oxide.

Method 1: Thermal Decomposition of this compound for Ni-NiO Composite Nanoparticles

This method involves the direct thermal decomposition of a this compound precursor in air to produce a composite of nickel and nickel oxide nanoparticles. The ratio of Ni to NiO in the final product can be controlled by the calcination temperature.

Experimental Protocol

1. Synthesis of this compound Precursor:

  • A simple method to prepare the this compound precursor is by reacting a soluble nickel salt with citric acid.

  • Materials: Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), Citric acid (C₆H₈O₇), Deionized water.

  • Procedure:

    • Prepare an aqueous solution of nickel(II) nitrate.

    • Prepare an aqueous solution of citric acid with a 1:1 molar ratio to the nickel salt.

    • Slowly add the nickel nitrate solution to the citric acid solution while stirring continuously.

    • Adjust the pH of the solution to ~7 using ammonium hydroxide to facilitate the formation of the this compound complex.

    • The resulting solution can be slowly evaporated at 60-80°C to obtain a viscous gel, which is then dried in an oven at 100°C to get the solid this compound precursor.

2. Thermal Decomposition:

  • Apparatus: Muffle furnace.

  • Procedure:

    • Place the dried this compound precursor in a ceramic crucible.

    • Transfer the crucible to a muffle furnace.

    • Heat the precursor in air for 1 hour at a desired temperature (e.g., 300°C, 400°C, 500°C, 600°C, or 700°C). The formation of the Ni-NiO composite begins at 300°C.[1]

    • After calcination, allow the furnace to cool down to room temperature naturally.

    • Collect the resulting nanoparticle powder for characterization.

Characterization Data

The properties of the synthesized Ni-NiO nanoparticles are highly dependent on the calcination temperature.

Calcination Temperature (°C)Particle Size Range (nm)Predominant PhasesMorphologyMagnetic Coercivity (Hc) (Oe)
300-Ni, NiO--
4004 - 21Ni, NiOPorous network of cauliflower-like particles139
7008 - 50Ni, NiOPorous network of cauliflower-like particles73

Table 1: Summary of quantitative data for Ni-NiO nanoparticles synthesized by thermal decomposition of this compound.[1]

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Nanoparticle Formation A Nickel Nitrate Solution C Mix and Adjust pH A->C B Citric Acid Solution B->C D Evaporate and Dry C->D E This compound Precursor D->E F Thermal Decomposition (Calcination in Air) E->F G Ni-NiO Composite Nanoparticles F->G

Workflow for Ni-NiO nanoparticle synthesis.
Potential Applications

Ni-NiO composite nanoparticles have shown potential in various fields due to their combined magnetic and catalytic properties.[2] Applications include:

  • Catalysis: Used in the chemical reduction of organic pollutants.[2]

  • Energy Storage: As electrode materials in pseudocapacitors and lithium-ion batteries.[2]

  • Magnetic Materials: For data storage and other magnetic applications.[2]

  • Sensors: As components in gas sensors.

Method 2: Sol-Gel Synthesis of Nickel Oxide (NiO) Nanoparticles

In this method, this compound is formed in situ by reacting a nickel salt with citric acid. The addition of a polymerizing agent like ethylene glycol helps in forming a gel, which upon calcination yields NiO nanoparticles.

Experimental Protocol

1. Gel Formation:

  • Materials: Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), Citric acid (C₆H₈O₇), Ethylene glycol (C₂H₆O₂), Deionized water.

  • Procedure:

    • Dissolve nickel(II) nitrate and citric acid in deionized water. The molar ratio of citric acid to nickel nitrate is a critical parameter and can be varied (e.g., 1:1, 2:1, 4:1, 8:1).

    • Stir the solution until a clear, homogeneous solution is formed.

    • Add ethylene glycol to the solution. Ethylene glycol acts as a complexing agent and facilitates gel formation.[3]

    • Heat the solution to approximately 70-80°C with continuous stirring. This will promote esterification between citric acid and ethylene glycol, leading to the formation of a polymeric network and a viscous gel.[4] This process may take several hours (e.g., 18 hours).[5]

2. Drying and Calcination:

  • Apparatus: Drying oven, Muffle furnace.

  • Procedure:

    • Dry the obtained gel in an oven at around 110°C for 24 hours to remove water and other solvents.[5]

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a muffle furnace in air. The calcination temperature and duration will influence the final particle size and crystallinity (e.g., 400°C for 3 hours or 500°C for 5 hours).[5][6]

    • Allow the furnace to cool to room temperature and collect the NiO nanoparticle powder.

Characterization Data

The molar ratio of nickel nitrate to citric acid significantly impacts the characteristics of the resulting nanoparticles.

Nickel Nitrate:Citric Acid Molar RatioCalcination Temperature (°C)Average Particle Size (nm)Resulting Phases
1:1-~70Ni, NiO
1:2--Ni, NiO
1:4--NiO (major), Ni
1:8-~40NiO (almost pure)
-400~7NiO

Table 2: Influence of reactant molar ratio and calcination temperature on the properties of nanoparticles synthesized via the sol-gel method.[5][7]

Logical Relationship of Synthesis Parameters

G cluster_0 Input Parameters cluster_1 Intermediate Steps cluster_2 Output Characteristics A Ni Salt:Citric Acid Ratio D Gel Formation A->D B Calcination Temperature F Particle Size B->F G Phase Composition (Ni/NiO Ratio) B->G H Crystallinity B->H C Ethylene Glycol E Polymerization C->E D->F D->G

Control parameters in sol-gel synthesis.
Potential Applications

NiO nanoparticles are p-type semiconductors with a wide range of applications:

  • Catalysis: As catalysts and co-catalysts in various organic reactions.

  • Sensors: In the fabrication of gas sensors for detecting various gases.

  • Energy Storage: As electrode materials in batteries and supercapacitors.

  • Electrochromic Devices: For smart window applications.

  • Adsorbents: For the removal of pollutants from water.[5]

References

Application Notes and Protocols for Nickel Citrate Precipitation from Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel citrate complexes are of significant interest across various fields, including metal finishing, catalysis, and as precursors for the synthesis of nickel-based nanomaterials. The controlled precipitation of this compound from a solution is a critical step in these applications, enabling the isolation and purification of this compound. This document provides detailed protocols for the precipitation of this compound, focusing on methods that ensure high yield and purity. The protocols are based on established chemical principles, particularly the manipulation of pH and reactant stoichiometry in aqueous solutions.

Principle of this compound Precipitation

The precipitation of this compound is primarily governed by the equilibrium between its soluble and insoluble forms, which is highly dependent on the pH of the solution and the molar ratio of nickel(II) ions to citrate ions. In alkaline conditions, the formation of insoluble polynuclear Ni(II)-citrate complexes is favored.[1] An excess of nickel(II) ions relative to the citrate concentration is a crucial factor for driving the precipitation to completion.[1][2][3] Under these conditions, the precipitate typically consists of a mixture of an insoluble nickel-citrate compound and nickel(II) hydroxide.[1][2][3] Spectroscopic and analytical data suggest that in the insoluble complex, the nickel(II) ion is coordinated to the three carboxyl groups and the hydroxyl group of the citrate molecule.[1][2][3]

Experimental Protocols

This section outlines a detailed methodology for the precipitation of this compound from an aqueous solution.

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or other soluble nickel salt

  • Citric acid or Sodium citrate

  • Sodium hydroxide (NaOH) solution (0.01–5 mol/L)

  • Sulfuric acid (H₂SO₄) solution (0.1–1 mol/L)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • Beakers and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Protocol 1: Alkaline Precipitation with Excess Nickel(II)

This protocol is designed for the efficient precipitation of citrate from a solution containing nickel and citrate ions.

  • Solution Preparation:

    • Prepare a stock solution of nickel(II) sulfate.

    • Prepare a stock solution of citric acid or sodium citrate.

  • Precipitation Reaction:

    • In a beaker, add the citrate solution.

    • While stirring vigorously, add the nickel(II) sulfate solution to achieve a final Ni(II) to citrate molar ratio of 5:1 to 6:1 for optimal citrate removal.[1]

    • Slowly add NaOH solution to adjust the pH to an alkaline range (e.g., pH 11).[2] Insoluble compounds may begin to form when the Ni(II) concentration is 3-fold higher than that of citrate.[1]

    • Continue vigorous mixing for a predetermined period to ensure complete reaction and precipitation.

  • Precipitate Recovery:

    • Allow the precipitate to settle.

    • Separate the precipitate from the supernatant by centrifugation or filtration.

    • Wash the precipitate with cold (~5 °C) deionized water to remove any soluble impurities.[1]

  • Drying:

    • Dry the collected precipitate in an oven at a suitable temperature to obtain the final this compound product.

Protocol 2: Post-Precipitation Treatment for Recovery of Soluble Ni(II)-Citrate Complex

This protocol describes the treatment of the precipitate to recover a soluble nickel-citrate complex and remove excess nickel as nickel hydroxide.[2][3]

  • Resuspension:

    • Resuspend the washed precipitate from Protocol 1 in deionized water.

  • Acidification:

    • While stirring, slowly add H₂SO₄ solution to the suspension. This will dissolve the nickel-citrate complex while the excess nickel remains as insoluble Ni(OH)₂.[2][3]

  • Separation:

    • Separate the soluble nickel-citrate complex solution from the insoluble nickel hydroxide precipitate by centrifugation or filtration.

  • Further Processing:

    • The resulting solution contains the soluble nickel-citrate complex, which can be reused or further processed.

Data Presentation

The following table summarizes the key quantitative parameters for the precipitation of this compound as described in the literature.

ParameterValue/RangeRemarksReference
Ni(II):Citrate Molar Ratio 5:1 to 6:1For most complete citrate precipitation.[1]
pH for Precipitation > 6 (alkaline)Insoluble compounds can also form at pH 3-4.[2][4]
Precipitate Composition Insoluble Ni(II)-citrate compound and Ni(OH)₂May also contain sulfates and hydroxides.[1][2][3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed coordination of nickel in the precipitated complex.

experimental_workflow Experimental Workflow for this compound Precipitation cluster_prep Solution Preparation cluster_precip Precipitation cluster_recovery Recovery cluster_post_treat Optional Post-Treatment prep_ni Prepare Ni(II) Sulfate Solution mix Mix Ni(II) and Citrate Solutions (5:1 to 6:1 ratio) prep_ni->mix prep_cit Prepare Citrate Solution prep_cit->mix adjust_ph Adjust pH to Alkaline (e.g., pH 11) with NaOH mix->adjust_ph stir Vigorous Stirring adjust_ph->stir centrifuge Centrifuge/Filter stir->centrifuge wash Wash with Cold DI Water centrifuge->wash dry Dry Precipitate wash->dry resuspend Resuspend Precipitate wash->resuspend product Final this compound Product dry->product acidify Acidify with H2SO4 resuspend->acidify separate Separate Soluble Ni-Citrate from Ni(OH)2 acidify->separate recovered_complex Recovered Soluble Ni-Citrate Complex separate->recovered_complex

Caption: Workflow for this compound precipitation and recovery.

signaling_pathway Proposed Coordination of Ni(II) in Precipitated Citrate Complex cluster_citrate Citrate Molecule Ni Ni(II) COO1 -COO⁻ Ni->COO1 Coordination Bond COO2 -COO⁻ Ni->COO2 Coordination Bond COO3 -COO⁻ Ni->COO3 Coordination Bond OH -OH Ni->OH Coordination Bond

References

Application Notes and Protocols: Nickel Citrate as a Precursor for Nickel Oxide and Nickel-Nickel Oxide Nanocomposites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel oxide (NiO), a p-type semiconductor with a wide bandgap, and nickel-nickel oxide (Ni-NiO) nanocomposites are materials of significant interest due to their diverse applications in catalysis, energy storage, electronics, and biomedical fields. The synthesis of these materials with controlled particle size, morphology, and phase composition is crucial for optimizing their performance. The thermal decomposition of a metal-organic precursor, such as nickel citrate, offers a facile and effective route to produce nanostructured nickel oxide and its composites. This method allows for good control over the final product's properties by tuning the calcination temperature.

These application notes provide detailed experimental protocols for the synthesis of nickel oxide and Ni-NiO nanocomposites via the thermal decomposition of a this compound precursor. The influence of calcination temperature on the resulting material's properties, including crystallite size, particle size, and magnetic properties, is also summarized.

Experimental Protocols

Protocol 1: Synthesis of Nickel Oxide and Ni-NiO Nanocomposites via Thermal Decomposition of this compound

This protocol describes the thermal decomposition of a commercially available this compound precursor to yield either pure nickel oxide or a Ni-NiO nanocomposite, depending on the calcination temperature.

Materials:

  • This compound precursor (e.g., C₁₂H₁₀Ni₃O₁₄·14H₂O)

  • Ceramic crucible

  • Tube furnace or muffle furnace with temperature control

  • Inert atmosphere (optional, for controlling Ni/NiO ratio)

Procedure:

  • Place a known amount of the this compound precursor into a ceramic crucible.

  • Place the crucible in the center of a tube furnace or muffle furnace.

  • Heat the furnace to the desired calcination temperature (e.g., 300 °C, 400 °C, 500 °C, 600 °C, or 700 °C) at a controlled ramp rate (e.g., 5 °C/min).

  • Hold the temperature for a specified duration, typically 1 to 4 hours, to ensure complete decomposition of the precursor.[1][2] The formation of a Ni-NiO composite begins at temperatures around 300 °C.[1][2]

  • After the calcination period, turn off the furnace and allow the sample to cool down to room temperature naturally.

  • The resulting powder is the nickel oxide or Ni-NiO nanocomposite.

  • For applications requiring a higher ratio of metallic nickel, the decomposition can be carried out under a nitrogen flow.[2]

Data Presentation

The properties of the resulting nickel oxide and Ni-NiO nanocomposites are highly dependent on the calcination temperature. The following tables summarize the quantitative data obtained from the characterization of materials synthesized at different temperatures.

Table 1: Influence of Calcination Temperature on Crystallite and Particle Size of Ni and NiO

Calcination Temperature (°C)Ni Crystallite Size (nm)NiO Crystallite Size (nm)Particle Size Range (nm)
3003113Not Specified
400Data not availableData not available4 - 21
700Data not availableData not available8 - 50

Data sourced from Abu-Zied, B. M., & Asiri, A. M. (2017). An investigation of the thermal decomposition of this compound as a precursor for Ni-NiO composite nanoparticles.[1][2]

Table 2: Physical and Magnetic Properties as a Function of Calcination Temperature

Calcination Temperature (°C)Specific Surface Area (m²/g)Magnetic Coercivity (Hc) (Oe)
400>180 (under optimal citrate-gel conditions)139
700Data not available73

Specific surface area data is for NiO prepared under optimal citrate-gel conditions. Magnetic coercivity data is for the Ni-NiO composite.[1][2][3]

Visualizations

Experimental Workflow

experimental_workflow start Start: this compound Precursor crucible Place in Ceramic Crucible start->crucible furnace Insert into Furnace crucible->furnace heating Heat to Calcination Temperature (300-700 °C) furnace->heating hold Hold for 1-4 hours heating->hold cooling Cool to Room Temperature hold->cooling product Final Product: NiO or Ni-NiO Nanocomposite cooling->product

Caption: Workflow for the synthesis of NiO/Ni-NiO nanocomposites.

Relationship between Calcination Temperature and Material Properties

logical_relationship cluster_input Input Parameter cluster_output Resulting Properties temp Calcination Temperature crystallite_size Crystallite Size temp->crystallite_size Increases particle_size Particle Size temp->particle_size Increases ni_nio_ratio Ni/NiO Ratio temp->ni_nio_ratio Controls magnetic_properties Magnetic Properties temp->magnetic_properties Alters

Caption: Influence of temperature on material properties.

References

Application of Nickel Citrate in Biochemical Assays: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the use of nickel and citrate in key biochemical assays. While nickel citrate is a readily available nickel salt, its direct application in biological assays is nuanced due to the dual-functional nature of its components: the bioactive Ni²⁺ ion and the chelating, metabolically active citrate molecule.

These notes address the theoretical and practical considerations of using this compound and provide standardized protocols for assays where nickel and citrate are relevant. The information is intended to guide researchers in designing experiments and interpreting results when studying the effects of nickel ions or citrate on biological systems.

Application Note 1: Purification of His-tagged Proteins using Immobilized Metal Affinity Chromatography (IMAC)

Introduction and a Discussion on the Use of this compound

Immobilized Metal Affinity Chromatography (IMAC) is a widely used method for purifying recombinant proteins that have been engineered to include a polyhistidine tag (His-tag). The principle of IMAC relies on the ability of histidine residues to form coordination complexes with divalent metal ions, most commonly nickel (Ni²⁺), which are immobilized on a chromatography resin.

While various nickel salts can be used to "charge" the resin with Ni²⁺ ions, This compound is generally not recommended for this purpose. The citrate anion is a multidentate chelating agent, meaning it can bind tightly to nickel ions. If this compound were used to charge a resin, or if citrate is included in the binding or wash buffers, it can compete with the chelating ligand on the resin (e.g., Nitrilotriacetic acid - NTA) and strip the Ni²⁺ ions from the column, thereby preventing the His-tagged protein from binding. However, some protocols have noted that low concentrations of citrate buffer (up to 60 mM) may be tolerated by certain high-density Ni-NTA resins. For consistent and reliable results, non-chelating salts like nickel(II) sulfate (NiSO₄) or nickel(II) chloride (NiCl₂) are the standard choices for charging IMAC resins.

Experimental Protocol: His-tagged Protein Purification using Ni-NTA Resin

This protocol describes the purification of a His-tagged protein from an E. coli lysate under native conditions using a Ni-NTA agarose resin charged with a standard nickel salt.

Materials:

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Resin Charging Solution: 0.1 M NiSO₄.

  • Ni-NTA Agarose Resin

  • Lysozyme

  • DNase I

  • Protease Inhibitor Cocktail (EDTA-free)

Procedure:

  • Cell Lysis:

    • Thaw the cell pellet of E. coli expressing the His-tagged protein on ice.

    • Resuspend the pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste). Add protease inhibitors.

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Add DNase I to a final concentration of 5 µg/mL.

    • Sonicate the suspension on ice to complete cell lysis and reduce viscosity.

    • Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C. Collect the supernatant.

  • Resin Preparation and Charging (if using uncharged resin):

    • Wash the Ni-NTA resin with 5 column volumes of sterile, deionized water.

    • Load the resin with nickel by incubating with 2 column volumes of 0.1 M NiSO₄ for 5-10 minutes.

    • Wash away excess nickel with 5-10 column volumes of deionized water, followed by 5 column volumes of Lysis Buffer to equilibrate the column.

  • Protein Binding:

    • Add the clarified lysate to the equilibrated Ni-NTA resin.

    • Incubate for 1-2 hours at 4°C with gentle mixing to allow the His-tagged protein to bind to the resin.

  • Washing:

    • Pack the resin into a chromatography column.

    • Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the His-tagged protein by applying 5-10 column volumes of Elution Buffer. The high concentration of imidazole will compete with the His-tag for binding to the nickel ions, releasing the protein.

    • Collect the eluate in fractions and analyze by SDS-PAGE to assess purity.

Note on the Use of this compound: If a researcher were to attempt to use this compound, it would be critical to ensure that the pH and buffer composition do not favor the formation of a stable nickel-citrate complex that would prevent the nickel from interacting with the NTA resin. Given that citrate's chelation is pH-dependent, extensive optimization would be required, and success is not guaranteed. Standard protocols explicitly advise against using chelators like citrate in the buffers.[1][2]

Visualization: IMAC Workflow

IMAC_Workflow cluster_prep Preparation cluster_bind Binding & Washing cluster_elute Elution Lysate Clarified Cell Lysate (His-tagged Protein) Bind Bind Protein to Resin Lysate->Bind Resin Ni-NTA Resin Equilibrate Equilibrate Resin (Lysis Buffer) Resin->Equilibrate Equilibrate->Bind Wash Wash Resin (Wash Buffer) Bind->Wash Incubate Flowthrough Flow-through & Wash Fractions (Unbound Proteins) Wash->Flowthrough Elute Elute Protein (Elution Buffer) Wash->Elute PurifiedProtein Purified His-tagged Protein Elute->PurifiedProtein

Figure 1. Workflow for His-tagged protein purification via IMAC.

Application Note 2: Modulation of Histone Acetylation

Introduction and a Discussion on the Use of this compound

Histone post-translational modifications are critical for regulating chromatin structure and gene expression. Histone acetylation, controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is generally associated with a more open chromatin state and transcriptional activation. Several studies have shown that nickel compounds can inhibit the activity of HATs, leading to histone hypoacetylation.[3][4] This effect is considered one of the epigenetic mechanisms of nickel-induced carcinogenesis.

The existing literature exclusively uses simple nickel salts like NiCl₂ to investigate these effects. The use of this compound in such assays would introduce two variables: the Ni²⁺ ion, which is the likely inhibitor of HAT activity, and the citrate ion. Citrate is a key metabolite that can be converted to acetyl-CoA, the substrate for HATs, via the enzyme ATP-citrate lyase (ACL). Therefore, introducing citrate could potentially influence the acetyl-CoA pool and confound the interpretation of nickel's direct effect on HAT activity. However, in an in vitro assay with purified components and a defined concentration of acetyl-CoA, this compound would likely act as a source of inhibitory Ni²⁺ ions, assuming the complex dissociates in the assay buffer. The stability constant (log K) for the NiCit⁻ complex is approximately 5.5, indicating moderate stability. In a buffered solution, an equilibrium will exist between the complex and free Ni²⁺ ions.

Experimental Protocol: In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is for a non-radioactive, colorimetric in vitro assay to measure HAT activity and its inhibition by nickel compounds.

Materials:

  • HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.

  • Recombinant HAT enzyme (e.g., p300).

  • Histone H4 peptide substrate.

  • Acetyl-CoA.

  • Nickel compound solution (e.g., NiCl₂ or this compound, dissolved in water).

  • DTNB (Ellman's reagent) for detecting free CoA.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a reaction mixture containing HAT Assay Buffer, HAT enzyme, and histone H4 peptide substrate.

    • Prepare serial dilutions of the nickel compound (e.g., from 1 µM to 1 mM final concentration).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the HAT reaction mixture to each well.

    • Add 10 µL of the diluted nickel compound or vehicle control (water) to the appropriate wells.

    • Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Start the reaction by adding 20 µL of Acetyl-CoA to each well.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Stop the reaction and develop the signal by adding 20 µL of DTNB solution. DTNB reacts with the free CoA-SH group produced during the reaction to generate a yellow product.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of HAT activity remaining at each nickel concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the nickel concentration to determine the IC50 value.

Note on the Use of this compound: When using this compound, it is important to consider the stability of the complex in the assay buffer. The effective concentration of "free" Ni²⁺ available to inhibit the enzyme may be lower than the total concentration of this compound added. A parallel experiment using a non-chelating salt like NiCl₂ is recommended for comparison.

Quantitative Data: Inhibition of Histone Acetylation by Nickel Compounds
CompoundAssay SystemTargetEffectQuantitative ValueReference
Nickel (unspecified)In vivo (Yeast & Mammalian Cells)Histone H4 AcetylationDecrease in acetylationN/A[1]
Ni²⁺ (from NiCl₂)In vivo (Human Hepatoma Cells)Global Histone AcetylationDose-dependent decreaseSignificant decrease at >600 µM
Ni²⁺In vitro HAT assayHistone Acetyltransferase (HAT)InhibitionConfirmed in vitro inhibition
Nickel(II)In vivo (Human & Rat Cells)Acetylation of H2A, H2B, H3, H4Concentration-dependent decreaseN/A

Application Note 3: Modulation of Cellular Signaling Pathways

Introduction and a Discussion on the Use of this compound

Nickel is a known environmental stressor that can activate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. Specifically, nickel compounds have been shown to induce the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key regulator of cellular responses to stress, apoptosis, and inflammation. This activation is thought to contribute to nickel's toxic and carcinogenic effects.

As with other assays, studies on nickel-induced signaling typically employ simple salts like NiCl₂ or NiSO₄ to ensure that the observed effect is due to the Ni²⁺ ion. The use of this compound would introduce citrate, which can be metabolized and potentially alter the cellular energy state, a factor known to influence signaling pathways. This could complicate the interpretation of results. However, for cell culture experiments, this compound added to the medium would dissociate to some extent, releasing Ni²⁺ ions that could then activate the JNK pathway. The cellular uptake and bioavailability of nickel from the citrate complex might differ from that of free nickel ions from a simple salt, a factor that would need to be considered.

Experimental Protocol: Western Blot Analysis of JNK Phosphorylation

This protocol describes a method to assess the activation of the JNK pathway in cultured cells following exposure to a nickel compound.

Materials:

  • Human lung epithelial cells (e.g., A549) or macrophages (e.g., BMDMs).

  • Cell culture medium and supplements.

  • Nickel solution (e.g., NiCl₂ or this compound dissolved in sterile water).

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and Western blotting equipment.

  • Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185) and Rabbit anti-total-JNK.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with various concentrations of the nickel compound (e.g., 0, 100, 500, 1000 µM) for a specified time (e.g., 6-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total JNK as a loading control.

Visualization: Nickel-Induced JNK/MAPK Signaling Pathway

JNK_Pathway Ni Nickel (Ni²⁺) ROS Reactive Oxygen Species (ROS) Ni->ROS Induces MAP3K MAP3K (e.g., ASK1) ROS->MAP3K Activates MAP2K MAP2K (MKK4/7) MAP3K->MAP2K Phosphorylates JNK JNK MAP2K->JNK Phosphorylates p_JNK p-JNK (Active) JNK->p_JNK cJun c-Jun p_JNK->cJun Phosphorylates p_cJun p-c-Jun (Active) cJun->p_cJun Gene_Expression Target Gene Expression (Inflammation, Apoptosis) p_cJun->Gene_Expression Regulates

Figure 2. Simplified pathway of JNK activation by nickel ions.

Application Note 4: Assays of Citrate-Utilizing Enzymes

Introduction and a Discussion on the Use of this compound

Citrate is a central node in metabolism. Two key enzymes that utilize cytosolic citrate are 6-phosphofructokinase (PFK), a rate-limiting enzyme in glycolysis, and ATP-citrate lyase (ACL), which generates acetyl-CoA for fatty acid and cholesterol synthesis.

  • 6-Phosphofructokinase (PFK): Citrate is a well-known allosteric inhibitor of PFK. When cellular energy levels are high, citrate accumulates and exits the mitochondria, signaling to inhibit PFK and slow down glycolysis.

  • ATP-Citrate Lyase (ACL): ACL catalyzes the conversion of citrate and Coenzyme A to oxaloacetate and acetyl-CoA. This is the primary source of cytosolic acetyl-CoA.

In assays for these enzymes, this compound would be a problematic reagent. For a PFK inhibition assay, both citrate and nickel could potentially inhibit the enzyme, making it impossible to attribute the effect to one component. For an ACL activity assay, citrate is the substrate. Using this compound would introduce nickel ions that could inhibit the enzyme or other coupling enzymes in the assay system. Therefore, to study the effects of citrate, sodium citrate is used. To study the effects of nickel, a simple nickel salt would be used.

Experimental Protocol: PFK Activity Assay (Coupled Enzyme Assay)

This protocol measures PFK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT.

  • Fructose-6-Phosphate (F6P).

  • ATP.

  • Coupling Enzyme Mix: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

  • NADH.

  • Sample (cell or tissue lysate).

  • Inhibitor (e.g., Sodium Citrate).

  • 96-well UV-transparent plate.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a master mix in Assay Buffer containing F6P, ATP, the coupling enzyme mix, and NADH.

  • Assay Setup:

    • Add 180 µL of the master mix to each well of a 96-well plate.

    • If testing inhibition, add the inhibitor (e.g., sodium citrate) and pre-incubate for 5 minutes.

    • Add 20 µL of the sample (lysate) to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADH oxidation is proportional to the PFK activity.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA340/min).

    • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate into specific activity (µmol/min/mg of protein).

Quantitative Data: Regulation of PFK by Citrate
CompoundEnzyme SourceEffectQuantitative Value (Ki or IC50)Reference
CitrateRat-kidney cortex PFKInhibitionPotentiates ATP inhibitionN/A
CitratePFK from various animal muscles & nervous tissuesInhibitionN/A

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and sample types. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: The Role of Nickel Citrate in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nickel and citrate in the synthesis of Metal-Organic Frameworks (MOFs). While direct literature on the use of a single "nickel citrate" precursor is limited, this document combines established principles of nickel-based MOF synthesis and the versatile role of citrate as both a linker and a modulating agent. This information is intended to guide researchers in designing and executing novel syntheses of nickel-containing MOFs with potential applications in catalysis, drug delivery, and beyond.

Introduction: Nickel-Based MOFs and the Role of Citrate

Nickel-based Metal-Organic Frameworks (Ni-MOFs) are a subclass of MOFs that have garnered significant attention due to their unique structural diversity, high surface areas, and promising applications in gas storage, separation, catalysis, and drug delivery.[1][2] The synthesis of Ni-MOFs typically involves the reaction of a nickel salt (e.g., nickel nitrate, nickel acetate) with an organic linker under solvothermal or hydrothermal conditions.[3][4]

Citric acid, a tricarboxylic acid, is a biocompatible and versatile molecule that can play multiple roles in MOF synthesis.[5] It can act as:

  • A Primary Organic Linker: The multiple carboxylate groups can coordinate with metal ions to form the framework structure.

  • A Modulating Agent: Citrate can compete with the primary linker for coordination to the metal centers. This competition slows down the nucleation and growth of MOF crystals, leading to materials with higher crystallinity, controlled size and morphology, and engineered defects.[6]

  • A Functionalizing Agent: Pre-synthesized MOFs can be functionalized with citrate to introduce new properties or enhance existing ones, such as improving adsorption capabilities.[5][7]

The hypothetical use of a single-source this compound precursor could offer a unique pathway to novel Ni-MOF structures, where the citrate molecule simultaneously provides both the metallic node and the organic linker, or acts as a self-modulating system.

Hypothetical Synthesis of a this compound MOF: A Protocol

This section provides a generalized, hypothetical protocol for the synthesis of a nickel-based MOF using nickel(II) citrate. This protocol is based on common solvothermal methods used for other Ni-MOFs.[1][3] Researchers should consider this a starting point for optimization.

Objective: To synthesize a crystalline this compound MOF (Ni-Cit-MOF).

Materials:

  • Nickel(II) citrate hydrate (Ni₃(C₆H₅O₇)₂·xH₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Teflon-lined stainless-steel autoclave

Protocol: Solvothermal Synthesis

  • Precursor Solution Preparation:

    • In a 50 mL beaker, dissolve a specific molar amount of Nickel(II) citrate in a solvent mixture. A common starting point for solvothermal synthesis is a mixture of DMF, ethanol, and water.[3][8] For example, a 1:1:1 volume ratio can be used.

    • Use ultrasonication for approximately 15-20 minutes to ensure complete dissolution of the precursors.[8]

  • Autoclave Assembly:

    • Transfer the clear precursor solution into a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly.

  • Thermal Reaction:

    • Place the sealed autoclave in a programmable oven.

    • Heat the autoclave to a temperature between 80°C and 150°C.[4][9] A typical reaction time is between 24 and 72 hours.[3][4]

  • Product Recovery and Washing:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting solid product (typically a powder) by centrifugation or filtration.

    • To remove unreacted precursors and residual solvent, wash the product thoroughly. A common procedure is to wash sequentially with fresh DMF and then with a more volatile solvent like ethanol or methanol.[3]

  • Activation:

    • Activate the washed MOF to remove solvent molecules from the pores. This is crucial for applications requiring high surface area.

    • Dry the product under vacuum at an elevated temperature (e.g., 150-200°C) for several hours.[8] The exact temperature should be determined by thermogravimetric analysis (TGA) to avoid framework collapse.

Experimental Workflow Diagram

G Workflow for Hypothetical Ni-Cit-MOF Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation dissolve Dissolve this compound in Solvent Mixture (DMF/EtOH/H2O) sonicate Ultrasonicate for Complete Dissolution dissolve->sonicate transfer Transfer Solution to Autoclave sonicate->transfer heat Heat in Oven (80-150°C, 24-72h) transfer->heat cool Cool to Room Temperature heat->cool collect Collect Product via Filtration/Centrifugation cool->collect wash Wash with Fresh DMF and Ethanol collect->wash activate Activate Under Vacuum (150-200°C) wash->activate final_product final_product activate->final_product Final Product: Activated Ni-Cit-MOF

Caption: Generalized workflow for the solvothermal synthesis of a this compound MOF.

Citrate as a Modulator in Ni-MOF Synthesis

Even when not the primary linker, citric acid or its salts can be powerful additives in Ni-MOF synthesis to control the final material's properties.

Mechanism of Action: Coordination modulation involves adding a competing ligand (the modulator) to the synthesis mixture. The modulator competes with the primary organic linker for coordination sites on the nickel ions.[6] This dynamic competition can:

  • Slow Down Crystallization: Leading to larger, more well-defined crystals with fewer defects.

  • Control Crystal Size and Morphology: The concentration of the modulator can be tuned to produce MOFs with specific sizes and shapes.

  • Introduce Hierarchical Porosity: The modulator can create controlled defects or larger pores within the MOF structure, which is beneficial for the diffusion of large molecules, such as drugs.[5]

Protocol: Synthesis of Ni-BTC MOF with Citric Acid Modulation

This protocol adapts a known synthesis for a Ni-MOF using 1,3,5-benzenetricarboxylic acid (H₃BTC) as the linker, with citric acid added as a modulator.[10]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • Citric Acid (Modulator)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

Procedure:

  • Solution A (Metal): Dissolve Ni(NO₃)₂·6H₂O in a mixture of DMF and deionized water.

  • Solution B (Linker & Modulator): Dissolve H₃BTC and a specific molar equivalent of citric acid in a mixture of DMF and ethanol. The ratio of modulator to linker is a key parameter to vary for optimization.

  • Mixing: Combine Solution A and Solution B in a reaction vessel under stirring.

  • Reaction: Transfer the final mixture to a Teflon-lined autoclave and heat at 100-150°C for 24-48 hours.

  • Purification and Activation: Follow steps 4 and 5 from the protocol in Section 2.

Logical Diagram: Role of Citrate as a Modulator

G Mechanism of Citrate Modulation in MOF Synthesis cluster_reactants Reactants in Solution cluster_competition Competitive Binding cluster_outcomes Resulting MOF Properties Ni_ion Nickel Ions (Ni²⁺) Coordination Coordination to Ni²⁺ Site Ni_ion->Coordination Linker Primary Linker (e.g., BTC) Linker->Coordination Citrate Citrate Modulator Citrate->Coordination Linker_bind Linker Coordination Coordination->Linker_bind Favored, forms framework Citrate_bind Citrate Coordination Coordination->Citrate_bind Temporary, slows reaction Framework_growth Framework Nucleation & Growth Linker_bind->Framework_growth Citrate_bind->Framework_growth modulates rate Crystallinity Improved Crystallinity Framework_growth->Crystallinity Size_Control Controlled Crystal Size Framework_growth->Size_Control Defects Engineered Defects Framework_growth->Defects

Caption: Citrate competes with the primary linker, modulating MOF growth and properties.

Quantitative Data and Characterization

The successful synthesis of a Ni-MOF requires thorough characterization. The following table summarizes key parameters and expected outcomes for a hypothetical Ni-Cit-MOF, based on data for similar Ni-MOFs.

ParameterTypical TechniqueExpected Outcome for a Porous Ni-MOFReferences
Crystallinity & Phase Powder X-Ray Diffraction (PXRD)Sharp diffraction peaks indicating a crystalline structure.[3][11]
Functional Groups FTIR SpectroscopyDisappearance of C=O stretch from free acid (~1700 cm⁻¹), appearance of carboxylate stretches (1650-1550 cm⁻¹, 1450-1360 cm⁻¹), Ni-O bond vibrations (~500-600 cm⁻¹).[10][12]
Thermal Stability Thermogravimetric Analysis (TGA)Stability up to ~350 °C, followed by ligand decomposition.[3]
Porosity & Surface Area N₂ Sorption at 77 KType I or IV isotherm, BET surface area ranging from 500 to 2000+ m²/g.[3]
Morphology Scanning Electron Microscopy (SEM)Uniform crystals with defined shapes (e.g., rods, cubes, octahedra).[12][13]

Applications in Drug Development

Ni-MOFs, including a potential Ni-Cit-MOF, are promising candidates for drug delivery systems due to their high porosity, tunable pore sizes, and potential for surface functionalization.[12][14]

  • High Drug Loading Capacity: The large pore volume and surface area allow for the encapsulation of significant quantities of therapeutic agents.[15]

  • Controlled Release: Drug release can be triggered by changes in the physiological environment, such as pH. The biocompatibility of citrate makes a Ni-Cit-MOF particularly attractive.

  • Biocompatibility: While nickel ions can exhibit toxicity, their stable coordination within the MOF structure can mitigate this. The use of a biocompatible linker like citrate is highly advantageous.[5]

A recent study demonstrated that a Ni-MOF loaded with the anticancer drug cisplatin showed significant capabilities in reducing the viability of human breast cancer cells.[12]

Protocol: Drug Loading in a Ni-MOF

This protocol provides a general method for loading a therapeutic drug into a synthesized, activated Ni-MOF.

Materials:

  • Activated Ni-MOF

  • Therapeutic drug (e.g., Cisplatin, Ibuprofen)

  • Suitable solvent for the drug (e.g., deionized water, ethanol)

Procedure:

  • Drug Solution: Prepare a solution of the drug in a suitable solvent at a known concentration.

  • Immersion: Disperse a pre-weighed amount of the activated Ni-MOF into the drug solution.

  • Loading: Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores. The vessel should be sealed to prevent solvent evaporation.

  • Separation: Collect the drug-loaded MOF by centrifugation.

  • Washing: Gently wash the exterior of the MOF particles with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

  • Drying: Dry the drug-loaded MOF under mild conditions (e.g., in a vacuum oven at 40-60°C).

  • Quantification: Determine the amount of loaded drug by analyzing the supernatant concentration using UV-Vis spectroscopy or HPLC and calculating the difference from the initial concentration.

References

Application Notes and Protocols for Electrodeposition of Nickel Films from Citrate Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of nickel films from citrate-based electrolytes. Citrate baths offer a more environmentally friendly alternative to traditional Watts baths, which contain boric acid, a substance facing increasing regulatory scrutiny. Nickel films produced from citrate baths often exhibit desirable properties such as fine grain structure, high hardness, and good corrosion resistance, making them suitable for a variety of applications, including in the fabrication of medical devices and analytical instrumentation where biocompatibility and specific surface properties are crucial.

Introduction to Nickel Electrodeposition from Citrate Baths

Electrodeposition from citrate baths involves the use of citric acid and its salts (e.g., trisodium citrate) as complexing agents and pH buffers. The citrate ions form complexes with nickel ions in the solution, which influences the nucleation and growth of the nickel deposit. This typically results in smoother, more uniform nickel layers with a finer crystal structure compared to those obtained from traditional Watts baths. The properties of the deposited film can be tailored by carefully controlling the bath composition and operating parameters.

Data Presentation: Influence of Bath Composition and Operating Parameters

The following tables summarize the quantitative data on the influence of various parameters on the properties of electrodeposited nickel films from citrate baths.

Table 1: Typical Bath Compositions for Nickel Electrodeposition from Citrate Baths

ComponentConcentration Range (g/L)Molarity (approx.)Purpose
Nickel Sulfate Hexahydrate (NiSO₄·6H₂O)100 - 350[1][2]0.38 - 1.33 MPrimary source of nickel ions
Nickel Chloride Hexahydrate (NiCl₂·6H₂O)0 - 45[2]0 - 0.19 MImproves anode dissolution and conductivity
Citric Acid (C₆H₈O₇)8 - 25[3]0.04 - 0.13 MComplexing agent, pH control
Trisodium Citrate (Na₃C₆H₅O₇·2H₂O)10 - 30[3]0.03 - 0.10 MComplexing agent, primary buffer

Table 2: Effect of Operating Parameters on Nickel Film Properties

ParameterRange InvestigatedEffect on Cathodic Current Efficiency (CCE)Effect on Hardness (HV)Effect on Grain Size
pH 3.1 - 10.0[1][4]Generally increases with pH up to a certain point (e.g., high efficiency in pH 4-6 range).Increases with pH (e.g., from pH 5 to 6)[1].Can be refined by controlling pH.
Current Density (A/dm²) 0.33 - 6.0[1][5]May decrease slightly at higher current densities due to increased hydrogen evolution.Can increase with current density up to an optimal point, then may decrease[6].Generally decreases with increasing current density[7].
Temperature (°C) 25 - 70[1]Can have a minor effect; may slightly decrease or remain stable with increasing temperature[1].Can be influenced by temperature.Generally increases with increasing temperature.

Experimental Protocols

This section provides a detailed methodology for the electrodeposition of nickel films from a citrate bath.

Materials and Equipment
  • Chemicals: Nickel Sulfate Hexahydrate (NiSO₄·6H₂O), Citric Acid (C₆H₈O₇), Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O), Sodium Hydroxide (NaOH) for pH adjustment, Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for cleaning and pH adjustment, Acetone, Isopropanol, Deionized (DI) water.

  • Anode: Pure nickel sheet or rod. The anode-to-cathode surface area ratio should ideally be 2:1.

  • Cathode (Substrate): The material to be plated (e.g., steel, copper, brass).

  • Electroplating Cell: A beaker or a rectangular tank made of an inert material (e.g., glass, polypropylene).

  • Power Supply: A DC power supply capable of providing constant current (galvanostatic) or constant voltage (potentiostatic).

  • Hot Plate with Magnetic Stirrer: For bath preparation and to maintain bath temperature and agitation.

  • pH Meter: For accurate pH measurement and adjustment.

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.

Bath Preparation (for 1 Liter of a typical bath)
  • Add approximately 600 mL of DI water to a 1 L beaker.

  • Heat the water to around 50-60°C while stirring.

  • Slowly dissolve 240 g of Nickel Sulfate Hexahydrate into the warm water.

  • In a separate beaker, dissolve 20 g of Citric Acid and 25 g of Trisodium Citrate Dihydrate in 200 mL of DI water.

  • Once both solutions are fully dissolved, add the citrate solution to the nickel sulfate solution with continuous stirring.

  • Allow the solution to cool to the desired operating temperature (e.g., room temperature or an elevated temperature).

  • Add DI water to bring the final volume to 1 L.

  • Measure the pH of the bath and adjust it to the desired value (e.g., pH 4-5) using a dilute solution of NaOH or H₂SO₄.

Substrate Preparation

Proper substrate preparation is critical for achieving good adhesion and a high-quality nickel film.

  • Mechanical Cleaning: If necessary, mechanically polish the substrate surface using progressively finer grades of abrasive paper to achieve a smooth and uniform finish.

  • Degreasing: Remove any organic contaminants from the substrate surface by sonicating in acetone for 10-15 minutes, followed by a rinse with isopropanol and then DI water.

  • Acidic Activation (for steel substrates): Immerse the substrate in a 10-15% HCl or H₂SO₄ solution for 30-60 seconds to remove any oxide layers.

  • Rinsing: Thoroughly rinse the substrate with DI water to remove any residual acid. The substrate should be immediately transferred to the electroplating bath to prevent re-oxidation.

Electrodeposition Procedure
  • Set up the electroplating cell with the nickel anode and the prepared substrate (cathode). Ensure the electrodes are parallel to each other.

  • Heat and stir the citrate bath to the desired operating temperature (e.g., 25-50°C).

  • Immerse the anode and cathode in the electrolyte.

  • Connect the electrodes to the DC power supply (anode to the positive terminal, cathode to the negative terminal).

  • Apply the desired current density (e.g., 2 A/dm²) for the calculated time to achieve the target film thickness.

  • During deposition, monitor the bath temperature and pH, and adjust as necessary. Gentle agitation of the bath is recommended to ensure uniform deposition.

Post-Deposition Treatment
  • Once the deposition is complete, turn off the power supply.

  • Carefully remove the plated substrate from the bath.

  • Immediately rinse the substrate thoroughly with DI water to remove any residual plating solution.

  • Dry the plated substrate using a stream of nitrogen or in a warm air oven.

  • For certain applications, a post-plating heat treatment (e.g., baking at 190-232°C for 2-4 hours) may be performed to relieve hydrogen embrittlement, particularly for high-strength steel substrates[8].

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the electrodeposition of nickel films from a citrate bath.

Electrodeposition_Workflow cluster_prep Preparation cluster_process Process cluster_post Post-Treatment & Analysis Bath_Prep Bath Preparation Electrodeposition Electrodeposition Bath_Prep->Electrodeposition Electrolyte Substrate_Prep Substrate Preparation Substrate_Prep->Electrodeposition Cathode Rinsing_Drying Rinsing & Drying Electrodeposition->Rinsing_Drying Heat_Treatment Heat Treatment (Optional) Rinsing_Drying->Heat_Treatment Characterization Film Characterization Rinsing_Drying->Characterization Heat_Treatment->Characterization

Caption: Experimental workflow for nickel electrodeposition.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationships between the key components and parameters in the nickel-citrate electrodeposition process.

Logical_Relationships cluster_inputs Input Parameters cluster_process Deposition Process cluster_outputs Output Film Properties Bath_Comp Bath Composition (NiSO4, Citrate, pH) Ni_Cit_Complex Ni-Citrate Complex Formation Bath_Comp->Ni_Cit_Complex Op_Params Operating Parameters (Current Density, Temp.) Cathodic_Rxns Cathodic Reactions (Ni reduction, H2 evolution) Op_Params->Cathodic_Rxns controls Ni_Cit_Complex->Cathodic_Rxns influences Microstructure Microstructure (Grain Size) Cathodic_Rxns->Microstructure Mechanical Mechanical Properties (Hardness) Microstructure->Mechanical Corrosion Corrosion Resistance Microstructure->Corrosion

Caption: Key parameter relationships in Ni-citrate electrodeposition.

References

Application Notes and Protocols for the Citrate-Gel Synthesis of Nickel Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nickel (Ni) and nickel oxide (NiO) nanoparticles using the citrate-gel method. This method is a versatile and cost-effective bottom-up approach that allows for the production of nanoparticles with controlled size and properties.

Introduction

The citrate-gel method is a variation of the sol-gel technique where a metal salt is chelated by a hydroxyl carboxylic acid, typically citric acid. Upon heating, the mixture forms a viscous gel which is then decomposed at higher temperatures to yield the desired nanoparticles. The citric acid acts as both a chelating agent, preventing premature precipitation of metal hydroxides, and as a fuel during the combustion/decomposition process, which influences the final particle characteristics. The molar ratio of citric acid to the metal precursor and the final calcination temperature are critical parameters that determine the composition (metallic Ni vs. NiO), size, crystallinity, and magnetic properties of the resulting nanoparticles.[1][2][3]

Nickel-based nanoparticles are of significant interest in biomedical applications, including drug delivery and cancer therapy, due to their magnetic properties which allow for targeted delivery and magnetic hyperthermia.[4] Their surface can be functionalized to enhance biocompatibility and target specific cells or tissues.

Experimental Protocols

This section outlines a generalized protocol for the synthesis of nickel-based nanoparticles using the citrate-gel method, derived from multiple established procedures. Researchers should optimize these parameters based on their specific experimental goals.

Materials
  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (Precursor)

  • Citric acid monohydrate (C₆H₈O₇·H₂O) (Chelating agent/Fuel)

  • Ammonia solution (NH₃·H₂O) or Sodium Hydroxide (NaOH) (for pH adjustment)

  • Deionized water (Solvent)

Equipment
  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • pH meter

  • Drying oven

  • Muffle furnace

Synthesis Procedure
  • Precursor Solution Preparation:

    • Dissolve a specific molar amount of nickel(II) nitrate hexahydrate in deionized water with continuous stirring to form a clear green solution.

    • In a separate beaker, dissolve a calculated molar amount of citric acid in deionized water. The molar ratio of citric acid to nickel nitrate is a critical parameter. Ratios from 1:1 to 2:1 have been reported to influence particle size and composition.[2] An increase in the molar ratio of citric acid to nickel nitrate generally favors the formation of smaller NiO particles.[1][3]

  • Chelation and pH Adjustment:

    • Add the nickel nitrate solution to the citric acid solution under constant stirring.

    • Adjust the pH of the mixture to a desired value (typically around 7-9) by dropwise addition of ammonia solution or NaOH. This step is crucial for the formation of a stable metal-citrate complex.

  • Gel Formation:

    • Heat the solution on a magnetic stirrer hot plate to a temperature between 70°C and 80°C.

    • Maintain this temperature with continuous stirring. The solution will gradually become more viscous as water evaporates, eventually forming a transparent, viscous gel. This process can take several hours.

  • Drying:

    • Transfer the resulting gel to a suitable container and dry it in an oven at a temperature between 100°C and 150°C for 12-24 hours.[5] This step removes the remaining water, resulting in a dried, porous solid.

  • Calcination (Thermal Decomposition):

    • Grind the dried gel into a fine powder.

    • Place the powder in a ceramic crucible and transfer it to a muffle furnace for calcination. The calcination temperature and atmosphere are critical for the final product.

      • To obtain Nickel Oxide (NiO) nanoparticles , calcination is typically performed in an air atmosphere at temperatures ranging from 400°C to 800°C for 1 to 5 hours.[6] Higher calcination temperatures generally lead to larger particle sizes and improved crystallinity.[7][8]

      • To obtain metallic Nickel (Ni) nanoparticles , the calcination should be carried out in an inert or reducing atmosphere (e.g., nitrogen or a mixture of hydrogen and argon) to prevent the oxidation of nickel. The presence of residual carbon from the citric acid can also facilitate the in-situ reduction of nickel oxide to metallic nickel, especially at lower molar ratios of citric acid to nickel nitrate.[2]

  • Characterization:

    • The synthesized nanoparticles should be characterized using standard techniques such as X-ray Diffraction (XRD) to determine the crystal phase and crystallite size, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for particle size and morphology, and Vibrating Sample Magnetometry (VSM) to analyze the magnetic properties.

Data Presentation

The properties of nickel nanoparticles synthesized via the citrate-gel method are highly dependent on the synthesis parameters. The following table summarizes quantitative data from various studies to provide a reference for researchers.

ParameterMolar Ratio (Citric Acid:Ni)Calcination Temp. (°C) & AtmosphereParticle/Crystallite Size (nm)Surface Area (m²/g)Magnetic Properties (Saturation Magnetization)Reference
Ni/NiO1:1Not specified~70 (spherical)-Ferromagnetic[2]
Ni/NiO8:1Not specified~40 (spherical)--[2]
NiO1.2:1400 (Air)<50>180-[9]
Ni-Ferrite-600 (Air)~25--[7]
Ni-Ferrite-800 (Air)~120--[7]
NiO-550 (Air)40-45--[10]
Ni-Cu-Zn Ferrite-800 (Air)65--[11]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the citrate-gel synthesis of nickel nanoparticles.

experimental_workflow Citrate-Gel Synthesis Workflow for Nickel Nanoparticles cluster_solution Solution Preparation cluster_process Synthesis Process cluster_calcination Calcination cluster_product Final Product A Dissolve Ni(NO₃)₂·6H₂O in Deionized Water C Mix Solutions & Adjust pH A->C B Dissolve Citric Acid in Deionized Water B->C D Heat to 70-80°C (Gel Formation) C->D E Dry Gel at 100-150°C D->E F Grind Dried Gel E->F G_air Calcine in Air (400-800°C) F->G_air G_inert Calcine in Inert/Reducing Atmosphere F->G_inert H_nio NiO Nanoparticles G_air->H_nio H_ni Ni Nanoparticles G_inert->H_ni

Caption: Workflow for citrate-gel synthesis.

Cellular Uptake and Signaling Pathways

Nickel nanoparticles can be internalized by cells through various endocytotic pathways. Once inside, they can trigger specific signaling cascades relevant to drug delivery and cytotoxicity in cancer cells.

signaling_pathways Cellular Uptake and Signaling of Nickel Nanoparticles cluster_uptake Cellular Uptake cluster_signaling Intracellular Signaling Pathways NiNP Nickel Nanoparticles CME Clathrin-Mediated Endocytosis NiNP->CME internalization MP Macropinocytosis NiNP->MP internalization Endosome Endosome CME->Endosome MP->Endosome HIF1a HIF-1α Stabilization Endosome->HIF1a STAT3 STAT3 Pathway Inhibition Endosome->STAT3 (inhibition) PI3K_AKT PI3K/AKT Pathway Inactivation Endosome->PI3K_AKT (inactivation) miR210 miR-210 Upregulation HIF1a->miR210 Rad52 Rad52 Downregulation miR210->Rad52 DNA_Damage DNA Damage Rad52->DNA_Damage (repair defect) Apoptosis_Necrosis Apoptosis / Necrosis DNA_Damage->Apoptosis_Necrosis Cell_Proliferation Decreased Cell Proliferation STAT3->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: Ni nanoparticle cellular uptake and effects.

The cellular uptake of nickel nanoparticles is often mediated by endocytosis, including clathrin-mediated endocytosis and macropinocytosis.[12][13] Once inside the cell, these nanoparticles can induce a variety of cellular responses. For instance, they have been shown to stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn upregulates microRNA-210 (miR-210). This leads to the downregulation of Rad52, a key protein in DNA homologous recombination repair, resulting in DNA damage and ultimately apoptosis or necrosis.[14] In other contexts, nickel nanoparticles have been observed to inhibit the IL-6-induced STAT3 pathway and inactivate the PI3K/AKT signaling pathway, both of which are crucial for cell proliferation and survival.[4] These mechanisms highlight the potential of nickel nanoparticles as cytotoxic agents for cancer therapy.

References

Application Notes and Protocols for Controlling Particle Size with Nickel Citrate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of nickel-based nanoparticles using a nickel citrate precursor. Two primary methodologies are presented: the synthesis of Nickel-Nickel Oxide (Ni-NiO) composite nanoparticles via thermal decomposition in air, and the synthesis of pure Nickel (Ni) nanoparticles through thermal decomposition under a reducing atmosphere. These protocols offer a versatile platform for controlling particle size by manipulating key synthesis parameters. The information herein is intended to guide researchers in the fabrication of tailored nickel-based nanomaterials for a variety of applications, including catalysis, magnetic storage, and biomedical technologies.

Introduction

Nickel-based nanoparticles exhibit unique size- and morphology-dependent properties that make them highly valuable in numerous scientific and industrial fields. The ability to precisely control the particle size of these materials is crucial for optimizing their performance. The use of a this compound precursor offers a straightforward and effective route to produce both Ni-NiO composites and pure Ni nanoparticles. Citrate serves as both a source of nickel and a fuel during thermal decomposition, influencing the nucleation and growth of the nanoparticles. This document outlines the experimental procedures to control the particle size of nickel-based nanoparticles by adjusting the thermal treatment conditions of a this compound precursor.

Synthesis of Ni-NiO Composite Nanoparticles

The thermal decomposition of this compound in the presence of air leads to the formation of a composite material containing both metallic nickel and nickel oxide. The ratio of these components and the resulting particle size are primarily controlled by the calcination temperature.

Experimental Protocol: Thermal Decomposition in Air

Objective: To synthesize Ni-NiO composite nanoparticles with controlled particle size by varying the calcination temperature.

Materials:

  • Nickel(II) citrate hydrate (Ni₃(C₆H₅O₇)₂·xH₂O)

  • Deionized water

  • Ceramic crucible

  • Muffle furnace

Procedure:

  • Precursor Preparation: Accurately weigh a desired amount of nickel(II) citrate hydrate powder and place it into a ceramic crucible.

  • Calcination: Place the crucible containing the this compound precursor into a muffle furnace.

  • Heating Ramp: Heat the furnace to the desired calcination temperature (e.g., 400 °C or 700 °C) at a controlled rate (e.g., 5 °C/min).

  • Isothermal Treatment: Hold the furnace at the set temperature for a specific duration (e.g., 2 hours) to ensure complete decomposition of the precursor.

  • Cooling: After the isothermal treatment, turn off the furnace and allow it to cool down to room temperature naturally.

  • Product Collection: Carefully remove the crucible from the furnace. The resulting powder is the Ni-NiO composite nanoparticles.

  • Characterization: Characterize the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM) for particle size and morphology, and X-ray Diffraction (XRD) to confirm the crystal structure and phase composition.

Data Presentation: Particle Size vs. Calcination Temperature

The calcination temperature has a direct impact on the final particle size of the Ni-NiO composite. Higher temperatures promote particle growth and agglomeration.

Calcination Temperature (°C)Resulting Particle Size Range (nm)
4004 - 21[1]
7008 - 50[1]

Synthesis of Pure Nickel Nanoparticles

To obtain pure metallic nickel nanoparticles, the thermal decomposition of the this compound precursor must be carried out in a reducing environment to prevent the formation of nickel oxide.

Experimental Protocol: Thermal Decomposition in a Reducing Atmosphere

Objective: To synthesize pure nickel nanoparticles by thermal decomposition of this compound under a hydrogen atmosphere.

Materials:

  • Nickel(II) citrate hydrate (Ni₃(C₆H₅O₇)₂·xH₂O)

  • Tube furnace with gas flow control

  • Quartz tube

  • Reducing gas mixture (e.g., 5% H₂ in Ar)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Precursor Placement: Place a known amount of nickel(II) citrate hydrate in a ceramic boat and position it in the center of the quartz tube within the tube furnace.

  • Inert Gas Purge: Purge the quartz tube with an inert gas (e.g., Argon) for at least 30 minutes to remove any residual air and oxygen.

  • Introduction of Reducing Gas: Switch the gas flow to the reducing gas mixture (e.g., 5% H₂ in Ar) at a controlled flow rate.

  • Heating Program: Heat the furnace to the desired reduction temperature (e.g., 400-600 °C) at a controlled ramp rate.

  • Reduction: Maintain the set temperature for a specified duration (e.g., 2-4 hours) to ensure complete reduction of the nickel precursor to metallic nickel.

  • Cooling: After the reduction is complete, cool the furnace down to room temperature under the flow of the reducing gas mixture.

  • Passivation (Optional but Recommended): To prevent rapid oxidation of the pyrophoric nickel nanoparticles upon exposure to air, a passivation step can be introduced during cooling. This typically involves introducing a very low concentration of oxygen into the inert gas stream at a low temperature.

  • Sample Retrieval: Once at room temperature, switch the gas back to an inert gas, and then carefully remove the sample.

  • Characterization: Analyze the resulting powder using TEM to determine particle size and morphology and XRD to confirm the formation of pure face-centered cubic (fcc) nickel.

Visualization of Experimental Workflows

Diagram 1: Synthesis of Ni-NiO Composite Nanoparticles

G cluster_0 Precursor Preparation cluster_1 Thermal Decomposition in Air cluster_2 Product a Weigh this compound b Place in Muffle Furnace a->b c Heat to 400-700 °C b->c d Hold for 2 hours c->d e Cool to Room Temperature d->e f Ni-NiO Nanoparticles e->f G cluster_0 Precursor Preparation cluster_1 Reduction Process cluster_2 Product a Place this compound in Tube Furnace b Purge with Inert Gas a->b c Introduce Reducing Gas (H2/Ar) b->c d Heat to 400-600 °C c->d e Hold for 2-4 hours d->e f Cool under Reducing Gas e->f g Pure Ni Nanoparticles f->g

References

Troubleshooting & Optimization

troubleshooting nickel citrate synthesis yield issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nickel citrate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound, ultimately helping to improve experimental yield and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My this compound yield is consistently low. What are the most likely causes?

Low yield in this compound synthesis is a common issue that can often be attributed to several key factors:

  • Incorrect pH: The pH of the reaction mixture is critical for the successful precipitation of this compound. The optimal pH range can vary depending on the specific this compound complex you are targeting, but generally, the solution needs to be sufficiently alkaline to promote precipitation.[1][2]

  • Suboptimal Molar Ratio of Reactants: An inappropriate ratio of nickel(II) ions to citrate ions can lead to the formation of soluble nickel-citrate complexes instead of the desired precipitate.[3]

  • Inadequate Reaction Time or Temperature: The kinetics of the reaction can be slow. Insufficient reaction time or a suboptimal temperature may result in an incomplete reaction.

  • Formation of Soluble Nickel-Citrate Complexes: Depending on the pH and concentration of reactants, various soluble nickel-citrate species can form, such as [NiCit]⁻, [NiHCit], [NiCit₂]⁴⁻, and [NiHCit₂]³⁻.[4] If the equilibrium favors these soluble forms, the yield of the precipitated product will be low.

Q2: What is the optimal pH for precipitating this compound and how do I maintain it?

The optimal pH for this compound precipitation is generally in the alkaline range. The completeness of citrate precipitation is highly dependent on the pH. To maintain the optimal pH, it is recommended to:

  • Use a calibrated pH meter to monitor the pH of the reaction mixture continuously.

  • Slowly add a base, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), dropwise while stirring vigorously to avoid localized high pH that could lead to the formation of nickel hydroxide (Ni(OH)₂) as an impurity.

  • Buffer the solution if precise pH control is critical for your application.

Q3: How does the molar ratio of nickel(II) ions to citrate ions affect the yield?

The molar ratio of Ni(II) to citrate is a crucial factor. An excess of Ni(II) ions can promote the precipitation of both nickel and citrate. For the most complete citrate precipitation, a Ni(II) concentration that is 5 to 6 times higher than the citrate concentration has been shown to be effective.[3] It is important to carefully calculate and control the stoichiometry of your reactants to favor the formation of the desired insoluble this compound product.

Q4: I am observing a gelatinous or incomplete precipitate. What could be the reason?

A gelatinous or incomplete precipitate can be indicative of several issues:

  • Incorrect pH: As mentioned, if the pH is not in the optimal range, the desired this compound complex may not precipitate effectively.

  • Presence of Interfering Ions: The presence of other ions in the reaction mixture can interfere with the crystallization process. Ensure high-purity reagents and deionized water are used.

  • Rapid Addition of Reagents: Adding the reagents too quickly can lead to the formation of amorphous or poorly crystalline material. Slow, dropwise addition with constant stirring is recommended to promote the growth of well-defined crystals.

Q5: My final product is a different color than the expected green to bluish-green. What does this indicate?

The expected color of this compound is typically green to bluish-green.[1] A deviation from this color could suggest the presence of impurities:

  • Brownish precipitate: This may indicate the formation of nickel hydroxide (Ni(OH)₂), especially if the pH was too high or the base was added too quickly.

  • Other colors: The presence of other metal ion contaminants in your starting materials can lead to off-colored products.

To identify the impurity, analytical techniques such as X-ray Diffraction (XRD) or Fourier-Transform Infrared (FTIR) spectroscopy can be employed.

Experimental Protocols

Below is a general experimental protocol for the synthesis of this compound. Note that the optimal conditions may need to be adjusted based on your specific requirements.

Synthesis of Nickel(II) Citrate Hydrate

This protocol is a generalized procedure based on common laboratory practices for the synthesis of coordination compounds.

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 1 M)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Beakers and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a calculated amount of the nickel(II) salt in deionized water in a beaker to create a solution of known concentration (e.g., 0.5 M).

    • In a separate beaker, dissolve a stoichiometric amount of citric acid in deionized water (a common molar ratio to start with is 3:2 Ni²⁺:citrate³⁻).

  • Reaction:

    • Place the nickel(II) salt solution on a magnetic stirrer.

    • Slowly add the citric acid solution to the nickel(II) salt solution while stirring continuously.

  • pH Adjustment:

    • Gently heat the mixture to a moderately elevated temperature (e.g., 60-80 °C) to facilitate the reaction.

    • Slowly add the base solution (e.g., 1 M NaOH) dropwise to the reaction mixture while monitoring the pH with a calibrated pH meter. Adjust the pH to the desired alkaline range (e.g., pH 8-10). A precipitate should start to form.

  • Digestion of the Precipitate:

    • Continue stirring the mixture at the elevated temperature for a set period (e.g., 1-2 hours) to allow the precipitate to "digest." This process can improve the crystallinity and filterability of the product.

  • Isolation of the Product:

    • Allow the mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration using a Büchner funnel and appropriate filter paper.

    • Wash the precipitate several times with deionized water to remove any soluble impurities.

    • Optionally, wash the precipitate with a solvent like ethanol to aid in drying.

  • Drying:

    • Carefully transfer the filtered solid to a watch glass or drying dish.

    • Dry the product in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. Avoid excessively high temperatures which could lead to decomposition.

Data Presentation

The following tables summarize the expected impact of key experimental parameters on the yield of this compound. The quantitative data is based on general principles and published findings.

Table 1: Effect of pH on this compound Precipitation

pH RangeExpected ObservationImpact on Yield
< 4Formation of soluble cationic complexes (e.g., [NiH₂Cit]⁺)Very Low
4 - 6Equilibrium between soluble and insoluble speciesModerate
7 - 10Increased precipitation of this compoundHigh
> 10Risk of Ni(OH)₂ co-precipitationMay decrease purity

Table 2: Effect of Ni(II):Citrate Molar Ratio on Precipitation

Ni(II):Citrate Molar RatioExpected ObservationImpact on Yield
< 1.5Formation of soluble citrate-rich complexesLow
1.5 (Stoichiometric for Ni₃(C₆H₅O₇)₂)Favorable for product formationGood
> 2Excess Ni(II) promotes more complete citrate precipitationHigh
5 - 6Most effective for complete citrate removalVery High

Visualizations

Diagram 1: Troubleshooting Logic for Low this compound Yield

This diagram outlines a logical workflow for diagnosing and addressing low yield issues.

LowYieldTroubleshooting start Low Yield Observed check_pH Verify pH of Reaction Mixture start->check_pH check_ratio Verify Molar Ratio of Reactants start->check_ratio check_conditions Review Reaction Time & Temperature start->check_conditions adjust_pH Adjust pH to Alkaline Range (e.g., 8-10) check_pH->adjust_pH pH is not optimal adjust_ratio Optimize Ni(II):Citrate Ratio (e.g., >1.5) check_ratio->adjust_ratio Ratio is not optimal adjust_conditions Increase Reaction Time or Temperature check_conditions->adjust_conditions Conditions are suboptimal re_evaluate Re-run Experiment and Evaluate Yield adjust_pH->re_evaluate adjust_ratio->re_evaluate adjust_conditions->re_evaluate

A troubleshooting workflow for low this compound yield.

Diagram 2: Experimental Workflow for this compound Synthesis

This diagram provides a visual representation of the key steps in the synthesis protocol.

SynthesisWorkflow prep_solutions Prepare Ni(II) Salt and Citric Acid Solutions mix_reactants Mix Reactant Solutions with Stirring prep_solutions->mix_reactants heat_adjust_pH Heat and Adjust pH to Alkaline mix_reactants->heat_adjust_pH digest Digest Precipitate at Elevated Temperature heat_adjust_pH->digest cool_filter Cool and Filter the Precipitate digest->cool_filter wash Wash with Deionized Water cool_filter->wash dry Dry the Final Product wash->dry product This compound dry->product

A step-by-step workflow for this compound synthesis.

References

Technical Support Center: Optimizing Nickel Citrate Electroplating Bath pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing the pH of nickel citrate electroplating baths.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for a this compound electroplating bath?

A1: For this compound baths, the optimal pH range is typically between 4.0 and 6.0. Operating within this window generally yields high cathode current efficiency and hard deposits with a desirable crystal structure.[1] One study identified an optimum pH of 5.0 for a bath containing nickel sulfate, trisodium citrate, and citric acid, which resulted in a cathodic current efficiency of 91.7%.[2]

Q2: How does pH affect the properties of the nickel deposit?

A2: The pH of the electroplating bath is a critical parameter that directly influences the quality, appearance, and physical properties of the final nickel deposit. Deviations from the optimal range can lead to a variety of issues, from cosmetic flaws to functional failure. Low pH can cause high internal stress, leading to cracking or peeling, while high pH can result in brittle and rough deposits.[3]

Q3: What is the role of citric acid in a this compound bath?

A3: In a this compound bath, citric acid and its corresponding citrate ions act as a complexing and buffering agent.[1] This is crucial for maintaining a stable pH during the electroplating process as it resists the rapid pH changes that can occur at the electrode surfaces.

Q4: How often should the pH of the bath be monitored?

A4: For consistent and reproducible results, it is recommended to monitor the pH of the electroplating bath regularly. For active research and development, checking the pH before each experiment is ideal. In a more continuous process, monitoring at least once per shift is a standard practice.[3]

Q5: What chemicals should be used to adjust the bath pH?

A5:

  • To lower the pH (if too high): A dilute solution of sulfuric acid (e.g., 5-10% H₂SO₄) should be added slowly while stirring the bath.[3][4]

  • To raise the pH (if too low): Nickel carbonate (NiCO₃) is the preferred agent.[3] It neutralizes excess acid without introducing foreign metal ions like sodium or potassium. It is strongly advised to avoid using sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they can cause a rapid, localized pH increase, leading to the precipitation of nickel hydroxide.[3]

Troubleshooting Guide

This guide addresses common electroplating defects and links them to potential pH-related causes.

Observed Problem Potential pH-Related Cause Explanation Recommended Action
Rough, Brittle, or Powdery Deposits pH is too high (> 6.0) At high pH levels, insoluble nickel hydroxide (Ni(OH)₂) can form in the bath and co-deposit on the substrate, leading to a rough and brittle coating. The bath may also appear cloudy.[3][5]Carefully add dilute sulfuric acid to lower the pH into the optimal 4.0 - 6.0 range. If significant precipitation has occurred, filtration of the bath may be necessary before pH adjustment.[3]
Pitting or Porous Deposits pH is too high (> 6.0) High pH increases hydrogen gas evolution at the cathode. If these gas bubbles adhere to the substrate surface, they can block deposition, resulting in pits.[3]Lower the pH using dilute sulfuric acid. Ensure adequate bath agitation and consider adding a wetting agent to reduce the surface tension and prevent bubbles from clinging.[3]
Slow Plating Rate / Low Efficiency pH is too low (< 4.0) At low pH, a high concentration of hydrogen ions (H⁺) competes with nickel ions (Ni²⁺) for reduction at the cathode. This competition reduces the efficiency of nickel deposition, slowing down the plating rate.[1][3]Slowly add nickel carbonate (NiCO₃) to the bath while stirring to raise the pH to the recommended range.[3]
Cracking or Peeling of Deposit pH is too low (< 4.0) A low pH environment can lead to high internal stress within the deposited nickel layer.[3] This stress can cause the deposit to crack spontaneously or peel away from the substrate.Raise the bath pH into the optimal range using nickel carbonate. This helps to relieve the internal stress of the deposit.
"Burnt" or Dark Deposits (High Current Density Areas) pH is too high (> 6.0) A high pH can reduce the concentration of available free nickel ions due to the formation of nickel hydroxide.[4] At high current densities, the depletion of nickel ions at the cathode surface cannot be replenished quickly enough, leading to a "burnt," dark, or powdery appearance.Lower the pH with dilute sulfuric acid to ensure a sufficient supply of soluble nickel ions for deposition.[4]

Quantitative Data Summary

The following table summarizes the impact of bath pH on key performance indicators in nickel electroplating.

Parameter Low pH (< 4.0) Optimal pH (4.0 - 6.0) High pH (> 6.0)
Cathode Current Efficiency Decreased[3]High (e.g., >90%)[1][2]Decreased[3]
Deposit Hardness Decreased[1]High[1]May decrease due to powdery nature
Internal Stress High[3]Low to ModerateLow
Deposit Appearance Dull, potential for cracking[3]Bright to semi-bright, smoothRough, powdery, pitted, potential for burning[3][4]
Deposition Rate Slow[3]OptimalCan be slow due to reduced efficiency[3]
Bath Stability Risk of anode corrosion[3]Good buffering capacity[1]Risk of nickel hydroxide precipitation[3]

Experimental Protocols

Protocol 1: Measurement and Adjustment of Bath pH

Objective: To accurately measure and adjust the pH of a this compound electroplating bath to the desired setpoint.

Materials:

  • Calibrated pH meter with a temperature-compensating probe

  • Beakers and magnetic stirrer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

  • Reagents: Dilute (5-10%) Sulfuric Acid (H₂SO₄), Nickel Carbonate (NiCO₃) powder, Deionized (DI) water

Methodology:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0) at the operating temperature of the bath.

  • Sampling: Collect a representative sample of the electroplating bath in a clean beaker after ensuring the bath is well-mixed. Allow the sample to cool to room temperature for consistent readings.

  • Measurement: Place the magnetic stir bar in the beaker and put it on the stir plate at a low speed. Immerse the pH probe in the sample, ensuring the bulb is fully submerged. Allow the reading to stabilize before recording the value.

  • Adjustment (if pH is too high): a. While stirring the main bath, add a small, measured volume of dilute sulfuric acid. b. Allow the bath to mix thoroughly for at least 15-20 minutes. c. Re-measure the pH using a new sample. d. Repeat steps 4a-4c until the target pH is reached.

  • Adjustment (if pH is too low): a. While stirring the main bath, slowly add small amounts of nickel carbonate powder. It will react with the excess acid and cause some effervescence. b. Allow the nickel carbonate to fully dissolve and react, which may take 30-60 minutes. c. Re-measure the pH. d. Repeat steps 5a-5c until the target pH is reached. It is often best to allow the bath to settle and filter it if cloudiness from unreacted material persists.

Logical Workflow Diagram

The following diagram illustrates a systematic approach to troubleshooting common pH-related issues in this compound electroplating.

G cluster_start Start: Identify Plating Defect cluster_analysis Problem Analysis cluster_paths Potential Causes & Solutions cluster_end Verification start Observe Plating Defect defect_type What is the defect type? start->defect_type high_ph_cause Cause: pH is likely too high (>6.0) Leads to: Roughness, Pitting, Brittleness defect_type->high_ph_cause Rough / Brittle / Pitted low_ph_cause Cause: pH is likely too low (<4.0) Leads to: Slow Plating, Cracking, Peeling defect_type->low_ph_cause Slow Rate / Cracking / Peeling high_ph_solution Solution: Lower pH Slowly add dilute Sulfuric Acid (H₂SO₄) to reach optimal range (4.0-6.0). high_ph_cause->high_ph_solution low_ph_solution Solution: Raise pH Slowly add Nickel Carbonate (NiCO₃) to reach optimal range (4.0-6.0). low_ph_cause->low_ph_solution end_node Verify Deposit Quality high_ph_solution->end_node low_ph_solution->end_node

Caption: Troubleshooting workflow for pH issues in nickel plating.

References

Technical Support Center: Nickel Citrate Catalyst Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nickel Citrate Catalyst Preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound catalysts.

Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter during your experiments. For each issue, we provide potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Catalytic Activity

Q: My prepared this compound catalyst shows low or no catalytic activity. What are the likely causes and how can I resolve this?

A: Low catalytic activity is a common issue that can stem from several factors during the preparation process. Here’s a systematic guide to troubleshooting:

Potential CauseRecommended Solutions & Explanations
Incomplete Reduction of Nickel Species The active catalyst is typically metallic nickel (Ni(0)), which is formed by the reduction of nickel oxide or other nickel precursors. Incomplete reduction leads to a lower number of active sites. Solution: Optimize the reduction temperature and time. Ensure a sufficient flow of the reducing agent (e.g., hydrogen gas). Characterization techniques like Temperature-Programmed Reduction (TPR) can help determine the optimal reduction conditions.
Poor Dispersion of Nickel Particles Large, agglomerated nickel particles have a lower surface-area-to-volume ratio, resulting in fewer exposed active sites. Citric acid is used to chelate nickel ions and promote better dispersion, but improper synthesis conditions can still lead to agglomeration.[1] Solution: Ensure proper pH control during impregnation or co-precipitation (a pH around 5 is often optimal for forming well-dispersed nickel-citrate complexes).[2] Also, verify that the concentration of the nickel precursor is not too high.
Sintering of Nickel Particles High calcination or reduction temperatures can cause nickel particles to fuse, reducing the active surface area. Solution: Carefully control the calcination and reduction temperatures. Lower temperatures are generally preferred to prevent sintering, but they must be sufficient for complete decomposition of the precursor and reduction of the nickel species.
Contamination Impurities from precursors, solvents, or the support can poison the catalyst's active sites. Solution: Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned. If using a support, ensure it is properly washed and dried before impregnation.

Issue 2: Inconsistent Results Between Batches

Q: I am observing significant variations in catalytic performance between different batches of my this compound catalyst prepared using the same protocol. What could be causing this inconsistency?

A: Batch-to-batch inconsistency is often due to subtle variations in experimental parameters. Here are the key areas to investigate:

Potential CauseRecommended Solutions & Explanations
pH Fluctuations The formation of different nickel-citrate complex species is highly dependent on the pH of the precursor solution.[2][3][4][5] Even small pH variations can alter the interaction with the support and the final nickel particle size and dispersion. Solution: Precisely control and monitor the pH of the impregnation or precipitation solution. Use a calibrated pH meter and add acid or base dropwise to adjust.
Inconsistent Aging Time and Temperature The aging step allows for the uniform distribution of the nickel-citrate complex on the support or for the controlled growth of nanoparticles in co-precipitation. Variations in aging time or temperature will affect the final catalyst properties. Solution: Standardize the aging time and maintain a constant temperature using a temperature-controlled bath or oven.
Variable Washing and Drying Procedures Inadequate or inconsistent washing can leave behind residual ions that interfere with the catalyst's performance. The drying rate can also influence the final distribution of the nickel species.[6] Solution: Develop a standardized washing protocol, including the type of solvent, volume, and number of washes. For drying, use a consistent temperature and atmosphere (e.g., vacuum oven at a set temperature).
Differences in Precursor Concentration Variations in the concentration of the nickel salt or citric acid can affect the viscosity of the solution and the final loading and dispersion of nickel on the support. Solution: Prepare precursor solutions with precise concentrations by accurately weighing the reagents and using volumetric flasks.

Issue 3: Catalyst Agglomeration and Large Particle Size

Q: My characterization results show large, agglomerated nickel particles. How can I prevent this during synthesis?

A: Preventing agglomeration is key to achieving a highly active catalyst. The use of citric acid as a chelating agent is specifically intended to mitigate this issue.

Potential CauseRecommended Solutions & Explanations
Inadequate Chelation An incorrect molar ratio of citric acid to nickel can lead to incomplete complexation of the nickel ions, allowing them to agglomerate during subsequent steps. Solution: Optimize the molar ratio of citric acid to the nickel precursor. A common starting point is a 1:1 or 2:1 molar ratio of citrate to nickel, but the optimal ratio may vary depending on the specific synthesis method.
High Calcination Temperature Excessive heat during calcination can cause the breakdown of the support structure and the sintering of nickel particles. Solution: Lower the calcination temperature or reduce the calcination time. The goal is to decompose the citrate complex and form nickel oxide without causing significant particle growth.
Inappropriate Drying Method Rapid drying can cause the nickel-citrate complex to crystallize unevenly on the support surface, leading to agglomeration during calcination and reduction. Solution: Employ a slow and controlled drying process. Using a vacuum oven at a moderate temperature can help to remove the solvent gradually.

Experimental Protocols

Below are detailed methodologies for common this compound catalyst preparation techniques.

1. Impregnation Method

This method is used for preparing supported nickel catalysts.

  • Materials:

    • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

    • Citric acid monohydrate (C₆H₈O₇·H₂O)

    • Catalyst support (e.g., γ-Al₂O₃, SiO₂, activated carbon)

    • Deionized water

    • Ammonia solution (for pH adjustment)

  • Procedure:

    • Support Pre-treatment: Dry the catalyst support in an oven at 120°C for at least 4 hours to remove adsorbed water.

    • Preparation of Impregnation Solution:

      • Dissolve the desired amount of Ni(NO₃)₂·6H₂O and citric acid in deionized water. The volume of the solution should be equal to the pore volume of the support (incipient wetness impregnation).

      • Stir the solution until all solids are dissolved.

      • Adjust the pH of the solution to the desired value (e.g., pH 5) by slowly adding ammonia solution while stirring.[2]

    • Impregnation:

      • Add the impregnation solution to the dried support dropwise while continuously mixing or tumbling the support to ensure even distribution.

    • Aging:

      • Allow the impregnated support to age in a sealed container at room temperature for 12-24 hours.

    • Drying:

      • Dry the aged material in an oven at 110-120°C for 12 hours.

    • Calcination:

      • Calcine the dried powder in a furnace under a flow of air or nitrogen. A typical program is to ramp the temperature to 400-500°C at a rate of 5°C/min and hold for 3-4 hours.

    • Reduction:

      • Reduce the calcined catalyst in a tube furnace under a flow of hydrogen gas (e.g., 5% H₂ in Ar). Ramp the temperature to 450-550°C at a rate of 5°C/min and hold for 4 hours.

      • After reduction, cool the catalyst to room temperature under an inert gas flow (e.g., argon or nitrogen) before handling.

2. Co-precipitation Method

This method is suitable for preparing unsupported nickel catalysts or catalysts with a high nickel loading.

  • Materials:

    • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

    • Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

    • Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) as a precipitating agent

    • Deionized water

    • Ethanol (for washing)

  • Procedure:

    • Solution Preparation:

      • Prepare an aqueous solution of nickel nitrate.

      • In a separate beaker, prepare an aqueous solution of sodium citrate.

    • Precipitation:

      • Heat both solutions to 60-80°C.

      • Slowly add the nickel nitrate solution to the sodium citrate solution under vigorous stirring.

      • Simultaneously, add the precipitating agent (NaOH or NH₄OH solution) dropwise to maintain a constant pH (e.g., pH 8-9). A precipitate will form.

    • Aging:

      • Continue stirring the suspension at the same temperature for 2-4 hours to allow the precipitate to age and crystallize.

    • Washing:

      • Allow the precipitate to settle, then decant the supernatant liquid.

      • Wash the precipitate several times with deionized water to remove residual ions, followed by a final wash with ethanol. Centrifugation can be used to facilitate the separation of the solid.

    • Drying:

      • Dry the washed precipitate in an oven at 100-110°C overnight.

    • Calcination and Reduction:

      • Follow the same calcination and reduction procedures as described in the impregnation method.

Data Presentation

Table 1: Effect of Calcination Temperature on Nickel Particle Size and Surface Area

Calcination Temperature (°C)Average Ni Particle Size (nm)BET Surface Area (m²/g)
400~5-10High
500~10-15Moderate
600~15-25Lower
700>25Low

Note: These are representative values. Actual results will vary depending on the support, nickel loading, and other synthesis parameters.

Visualizations

Experimental Workflow for Impregnation Method

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Activation A Support Pre-treatment B Prepare Impregnation Solution (Ni Salt + Citric Acid) A->B C pH Adjustment B->C D Impregnation C->D E Aging D->E F Drying E->F G Calcination F->G H Reduction G->H I Final Catalyst H->I

Caption: Workflow for the preparation of a supported this compound catalyst via the impregnation method.

Logical Relationship of pH and Nickel Species

G A Low pH (< 4) D Predominantly [Ni(H₂O)₆]²⁺ and protonated citric acid A->D B Optimal pH (~5) E Formation of stable [Ni(Cit)₂(H₂O)₄]⁴⁻ complexes B->E C High pH (> 7) F Formation of nickel hydroxides and other complex species C->F G Poor Dispersion & Agglomeration D->G H Good Dispersion & Smaller Particles E->H I Inconsistent Complex Formation F->I

Caption: The influence of pH on the formation of nickel-citrate complexes and the resulting catalyst properties.

Simplified Catalytic Cycle for Hydrogenation

G A Ni(0) Active Site B Adsorption of Reactants (e.g., H₂) A->B Step 1 C Oxidative Addition B->C Step 2 D Adsorption of Unsaturated Substrate C->D Step 3 E Migratory Insertion D->E Step 4 F Reductive Elimination E->F Step 5 G Product Desorption F->G Step 6 G->A Catalyst Regeneration

Caption: A generalized catalytic cycle for the hydrogenation of an unsaturated compound using a nickel catalyst.

References

preventing co-precipitation in nickel citrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the co-precipitation of nickel hydroxide during nickel citrate synthesis.

Troubleshooting Guide

Issue: An unexpected precipitate forms immediately upon addition of the nickel salt to the citrate solution.

Possible Cause: Localized high pH or high concentration of nickel ions.

Solution:

  • Slow Addition: Add the nickel salt solution dropwise to the citrate solution while stirring vigorously. This ensures a more uniform distribution and prevents localized areas of high nickel concentration that can lead to immediate precipitation.

  • pH Adjustment: Ensure the initial pH of the citrate solution is in the weakly acidic range (pH 4-6) before adding the nickel salt. This can be achieved by using a buffer or by careful addition of a dilute acid.[1][2]

Issue: A gelatinous or slimy precipitate is observed, instead of a crystalline product.

Possible Cause: Formation of nickel hydroxide (Ni(OH)₂) due to high pH.

Solution:

  • pH Monitoring and Control: Continuously monitor the pH of the reaction mixture. If the pH rises above 7, carefully add a dilute solution of citric acid or another suitable acid to bring it back to the optimal range (typically pH 6-8 for this compound precipitation).[3][4] Both cobalt and nickel are transition metals that can be precipitated under alkaline conditions to form their respective hydroxides.[3]

  • Temperature Control: Perform the synthesis at a controlled temperature. Abrupt temperature changes can affect the solubility of both this compound and nickel hydroxide.[5]

Issue: The final product is a mixture of the desired this compound and a secondary precipitate.

Possible Cause: Co-precipitation of nickel hydroxide due to an overall high pH or an incorrect reactant ratio. The precipitate formed can be a mix of an insoluble Ni(II)-citrate compound and Ni(OH)₂.[4][6]

Solution:

  • Stoichiometric Ratio: Carefully control the molar ratio of nickel to citrate. An excess of nickel(II) ions compared to citrate can lead to the precipitation of both this compound and nickel hydroxide, especially in alkaline solutions.[4][6][7]

  • Use of a Chelating Agent: Citric acid acts as a chelating agent, forming stable complexes with nickel ions and preventing the formation of nickel hydroxide.[8][9] Ensure a sufficient concentration of citrate is present to complex with the nickel ions.

  • Purification Step: If co-precipitation has already occurred, the nickel hydroxide can sometimes be selectively dissolved by careful pH adjustment. Treating the precipitate with a dilute acid like sulfuric acid can help recover the soluble Ni(II)-citrate complex, leaving behind the insoluble Ni(OH)₂.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound synthesis to avoid nickel hydroxide co-precipitation?

A1: The optimal pH for this compound synthesis is typically in the weakly acidic to neutral range, generally between pH 6 and 8.[3] In alkaline conditions, the risk of precipitating nickel hydroxide (Ni(OH)₂) increases significantly.[3][4] It is crucial to maintain the pH within the target range throughout the synthesis process.

Q2: How does the ratio of nickel to citrate affect the synthesis?

A2: The molar ratio of nickel(II) ions to citrate is a critical factor. When there is an excess of Ni(II) ions compared to the citrate concentration, both nickel ions and citrate can precipitate, especially in alkaline solutions.[4][7] This can lead to the formation of a mixed precipitate containing both the desired this compound and undesired nickel hydroxide.

Q3: Can temperature be used to control the precipitation process?

A3: Yes, temperature is an important parameter to control. Maintaining a consistent temperature during the synthesis can help prevent the unwanted precipitation of nickel hydroxide.[5] Sudden fluctuations in temperature can alter the solubility of the reactants and products, potentially leading to co-precipitation.

Q4: What is the role of citric acid as a chelating agent in this synthesis?

A4: Citric acid (or its conjugate base, citrate) acts as a chelating agent, forming stable complexes with nickel(II) ions.[8][9] This chelation prevents the nickel ions from reacting with hydroxide ions in the solution to form nickel hydroxide, thereby reducing the likelihood of co-precipitation. The carboxylic groups of citric acid deprotonate and coordinate with the nickel ions.[8]

Q5: What should I do if I suspect my final product is contaminated with nickel hydroxide?

A5: If you suspect contamination, you can attempt a purification step. The precipitate can be treated with a dilute acid, such as sulfuric acid. This process can selectively dissolve the nickel-citrate complex, which can then be recovered, while the excess Ni(II) can be removed in the form of insoluble Ni(OH)₂.[6][7] Characterization techniques such as X-ray diffraction (XRD) or Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the composition of your final product.

Quantitative Data Summary

ParameterRecommended Range/RatioNotesReference
pH 6 - 8Critical for preventing Ni(OH)₂ precipitation.[3]
Ni(II):Citrate Molar Ratio ≤ 1:1An excess of Ni(II) can lead to co-precipitation in alkaline solutions.[4][6][7]

Experimental Protocols

Protocol 1: Controlled pH Synthesis of this compound
  • Preparation of Solutions:

    • Prepare a solution of a nickel salt (e.g., nickel sulfate or nickel chloride) of known concentration in deionized water.

    • Prepare a solution of citric acid or sodium citrate of known concentration in deionized water.

  • pH Adjustment:

    • Adjust the pH of the citrate solution to approximately 4-5 with a dilute acid (e.g., HCl) or base (e.g., NaOH).

  • Reaction:

    • While vigorously stirring the citrate solution, slowly add the nickel salt solution dropwise.

    • Continuously monitor the pH of the mixture. Maintain the pH between 6 and 7 by adding a dilute base as needed.

  • Precipitation and Isolation:

    • Allow the reaction to proceed for a specified time at a constant temperature (e.g., room temperature or slightly elevated).

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with deionized water to remove any unreacted salts.

    • Dry the final product in an oven at an appropriate temperature.

Visualizations

Troubleshooting_CoPrecipitation start Problem: Unexpected Precipitate check_precipitate_type Is the precipitate gelatinous/slimy? start->check_precipitate_type check_timing Did precipitate form immediately upon mixing? check_precipitate_type->check_timing No cause_high_ph Likely Cause: High pH (Ni(OH)₂ formation) check_precipitate_type->cause_high_ph Yes mixed_precipitate Is the final product a mixed precipitate? check_timing->mixed_precipitate No cause_localized Likely Cause: Localized high concentration/pH check_timing->cause_localized Yes cause_ratio_ph Likely Cause: Incorrect Ni:Citrate ratio or overall high pH mixed_precipitate->cause_ratio_ph Yes solution_ph_control Solution: Monitor and control pH (6-8). Control temperature. cause_high_ph->solution_ph_control solution_slow_addition Solution: Slow, dropwise addition with vigorous stirring. Adjust initial pH. cause_localized->solution_slow_addition solution_ratio_control Solution: Verify stoichiometric ratios. Use sufficient citrate for chelation. Consider purification step. cause_ratio_ph->solution_ratio_control Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_isolation 3. Isolation & Purification prep_ni_solution Prepare Ni(II) Salt Solution slow_addition Slowly Add Ni(II) Solution to Citrate Solution prep_ni_solution->slow_addition prep_citrate_solution Prepare Citrate Solution adjust_ph Adjust Citrate Solution pH (4-5) prep_citrate_solution->adjust_ph adjust_ph->slow_addition monitor_ph Monitor and Maintain pH (6-7) slow_addition->monitor_ph precipitation Allow for Precipitation monitor_ph->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with Deionized Water filtration->washing drying Dry Final Product washing->drying

References

Technical Support Center: Nickel-Citrate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of temperature on nickel-citrate reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between nickel(II) ions and citrate in an aqueous solution?

A1: Nickel(II) ions (Ni²⁺) react with citrate ions (C₆H₅O₇³⁻) in an aqueous solution to form various nickel-citrate complexes. The specific complex formed depends on factors like pH, temperature, and the molar ratio of the reactants.[1][2] Common species include [Ni(Cit)]⁻, [Ni(HCit)], and [Ni(H₂Cit)]⁺, where citrate acts as a multidentate ligand, chelating the nickel ion through its carboxylate and hydroxyl groups.[3][4]

Q2: How does temperature generally affect the reaction rate between nickel and citrate?

A2: In general, for most chemical reactions, an increase in temperature leads to an increase in the reaction rate. This is because higher temperatures provide the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, which in turn overcomes the activation energy barrier for the reaction more often. While specific kinetic data for the nickel-citrate reaction across a temperature range is not extensively published, the principles of the Arrhenius equation are expected to apply.

Q3: What happens to the stability of nickel-citrate complexes as temperature changes?

A3: The stability of metal-ligand complexes is temperature-dependent. For the nickel-citrate system, an increase in temperature can influence the stability constants of the formed complexes. For instance, in related metal-citrate systems, the protonation constants of citric acid itself have been shown to increase with temperature, which can indirectly affect the stability of the nickel complexes.[5] Elevated temperatures have also been shown to improve processes involving nickel-citrate, such as nickel reduction, by altering the thermodynamics of the system.[6]

Q4: Which analytical technique is most suitable for monitoring the kinetics of the nickel-citrate reaction?

A4: UV-Visible (UV-Vis) spectrophotometry is a highly suitable technique for monitoring the kinetics of this reaction. The formation of nickel-citrate complexes from aquated nickel ions, [Ni(H₂O)₆]²⁺, results in a noticeable shift in the UV-Vis absorption spectrum.[3] By monitoring the change in absorbance at a specific wavelength corresponding to the nickel-citrate complex over time, one can determine the reaction rate.[7]

Experimental Protocols

Protocol: Determining Reaction Kinetics using UV-Vis Spectrophotometry

This protocol outlines a method for determining the rate constants of the nickel-citrate complex formation at various temperatures and calculating the activation energy.

1. Reagent Preparation:

  • Nickel(II) Sulfate Stock Solution (e.g., 0.1 M): Accurately weigh the required amount of NiSO₄·6H₂O and dissolve it in deionized water in a volumetric flask.

  • Trisodium Citrate Stock Solution (e.g., 0.1 M): Accurately weigh the required amount of Na₃C₆H₅O₇·2H₂O and dissolve it in deionized water in a volumetric flask.

  • Buffer Solution (e.g., pH 6 MES buffer): Prepare a buffer solution to maintain a constant pH throughout the experiment, as pH changes can significantly affect complex formation.[3]

2. Instrumentation Setup:

  • Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (e.g., a Peltier-based system).[8]

  • Set the spectrophotometer to kinetics mode.

  • Determine the optimal wavelength (λ_max) for monitoring the complex formation by scanning a solution of the final nickel-citrate complex. A wavelength where the complex absorbs significantly but the initial reactants do not is ideal. The peak for the Ni²⁺ hexa-aqua complex is around 396 nm, and this peak shifts upon complexation.[3][9]

3. Experimental Workflow Diagram:

experimental_workflow cluster_prep 1. Preparation cluster_setup 2. Instrument Setup cluster_run 3. Kinetic Run cluster_repeat 4. Repeat for Different Temperatures cluster_analysis 5. Data Analysis prep_ni Prepare Ni²⁺ Stock Solution setup_spec Set up Spectrophotometer (Kinetics Mode, λ_max) prep_ni->setup_spec prep_cit Prepare Citrate Stock Solution prep_cit->setup_spec prep_buf Prepare Buffer Solution prep_buf->setup_spec set_temp Set Cuvette Holder to T₁ setup_spec->set_temp equilibrate Equilibrate Reactants to T₁ set_temp->equilibrate mix Mix Reactants in Cuvette equilibrate->mix measure Start Absorbance vs. Time Measurement mix->measure change_temp Set Cuvette Holder to T₂, T₃, T₄... measure->change_temp repeat_run Repeat Kinetic Run for Each Temperature change_temp->repeat_run calc_k Calculate Rate Constant (k) for each Temperature repeat_run->calc_k arrhenius Construct Arrhenius Plot (ln(k) vs. 1/T) calc_k->arrhenius calc_ea Determine Activation Energy (Ea) and Pre-exponential Factor (A) arrhenius->calc_ea

Caption: Experimental workflow for kinetic analysis.

4. Data Acquisition:

  • Set the temperature controller to the first desired temperature (e.g., 298 K).

  • Allow the reactant solutions (kept in a separate water bath) to equilibrate to the set temperature.

  • To initiate the reaction, pipette the nickel and citrate solutions into a cuvette, mix quickly, and immediately place it in the spectrophotometer.

  • Start the data acquisition, recording absorbance at the chosen wavelength over time until the reaction reaches completion or a stable plateau.

  • Repeat the experiment at several other temperatures (e.g., 303 K, 308 K, 313 K).

5. Data Analysis:

  • Convert the absorbance vs. time data into concentration vs. time.

  • Determine the initial rate of the reaction from the initial slope of the absorbance vs. time plot.[10]

  • Plot the data according to the integrated rate laws (e.g., ln[A] vs. time for first-order) to determine the pseudo-rate constant (k') for each temperature.[11][12]

  • Use the Arrhenius equation to determine the activation energy (Ea):

    • Plot ln(k) versus 1/T (where T is in Kelvin).

    • The slope of the resulting line will be -Ea/R, where R is the gas constant (8.314 J/mol·K).[13][14]

    • The y-intercept will be ln(A), where A is the pre-exponential factor.[15]

Quantitative Data Summary

Note: The following data are hypothetical and for illustrative purposes to demonstrate the expected trend and data analysis. Actual experimental results may vary.

Table 1: Hypothetical Rate Constants for Nickel-Citrate Reaction at Different Temperatures

Temperature (K)Temperature (°C)Rate Constant, k (M⁻¹s⁻¹)
298250.045
303300.068
308350.101
313400.148
318450.215

Table 2: Data for Arrhenius Plot Construction

Temperature (K)1/T (K⁻¹)k (M⁻¹s⁻¹)ln(k)
2980.0033560.045-3.099
3030.0033000.068-2.688
3080.0032470.101-2.293
3130.0031950.148-1.911
3180.0031450.215-1.537

Table 3: Calculated Arrhenius Parameters

ParameterValueUnits
Activation Energy (Ea)55.0kJ/mol
Pre-exponential Factor (A)1.5 x 10⁸M⁻¹s⁻¹

Troubleshooting Guide

Q: My absorbance readings are unstable or drifting.

A:

  • Potential Cause 1: Instrument Warm-up. The spectrophotometer's lamp has not stabilized.

    • Solution: Ensure the instrument has warmed up for at least 30-60 minutes before starting measurements.[16]

  • Potential Cause 2: Temperature Fluctuation. The cuvette holder temperature is not stable, or the solutions were not properly equilibrated.

    • Solution: Allow the temperature controller to stabilize at the set point before inserting the cuvette. Pre-incubate your reactant solutions in a water bath at the target temperature.[17]

  • Potential Cause 3: Air Bubbles. Small air bubbles in the cuvette are scattering the light beam.

    • Solution: Ensure solutions are properly degassed. After mixing, gently tap the cuvette to dislodge any bubbles before placing it in the instrument.[16]

Q: The reaction rate is not increasing with temperature as expected.

A:

  • Potential Cause 1: pH Shift. The pKa of your buffer may be temperature-dependent, causing a pH shift that affects the reaction rate more than the temperature increase itself.

    • Solution: Choose a buffer with a low thermal coefficient (d(pKa)/dT) for the intended temperature range. Measure and adjust the pH of your solutions at each experimental temperature.

  • Potential Cause 2: Reactant Degradation. One of the reactants (e.g., citrate) might be degrading at higher temperatures over the course of the experiment.

    • Solution: Prepare fresh solutions daily. For experiments at elevated temperatures, check the stability of your reactants by incubating them separately and re-analyzing their concentration.

  • Potential Cause 3: Competing Reactions or Precipitation. At higher temperatures, an alternative reaction pathway may become significant, or a reactant/product may start to precipitate, interfering with the measurement.[7]

    • Solution: Visually inspect the cuvette for any signs of precipitation. Scan the full UV-Vis spectrum at the beginning and end of the reaction to check for the appearance of unexpected absorbing species.

Q: I am observing a precipitate forming in the cuvette during the experiment.

A:

  • Potential Cause 1: Solubility Limits Exceeded. The concentration of the nickel-citrate complex or nickel hydroxide may have exceeded its solubility limit at the experimental pH and temperature. In alkaline solutions, Ni(OH)₂ can precipitate alongside the citrate complex.[7]

    • Solution: Lower the initial concentrations of the reactants. Adjust the pH to a range where all species are known to be soluble. Consult literature for solubility data of nickel-citrate and nickel-hydroxide at your experimental conditions.

  • Potential Cause 2: "Salting Out". High concentrations of buffer salts could be reducing the solubility of the complex.

    • Solution: Use a lower concentration of buffer, ensuring it still has adequate buffering capacity.

Troubleshooting Workflow: Inconsistent Kinetic Data

troubleshooting_workflow start Inconsistent Kinetic Data (Poor R² values, non-reproducible rates) check_instrument Is the instrument stable? start->check_instrument check_temp Is temperature controlled accurately? check_instrument->check_temp Yes sol_warmup Solution: Allow longer lamp warm-up time. Run baseline checks. check_instrument->sol_warmup No check_sample Is the sample preparation consistent? check_temp->check_sample Yes sol_temp Solution: Calibrate temp. probe. Equilibrate all solutions before mixing. check_temp->sol_temp No check_chemistry Is the reaction chemistry understood? check_sample->check_chemistry Yes sol_sample Solution: Use calibrated pipettes. Ensure rapid, consistent mixing. Check for bubbles. check_sample->sol_sample No sol_chemistry Solution: Verify pH at each temp. Check for side reactions or precipitation. Lower concentrations. check_chemistry->sol_chemistry No end_node Re-run experiment check_chemistry->end_node Yes sol_warmup->end_node sol_temp->end_node sol_sample->end_node sol_chemistry->end_node

Caption: Troubleshooting flowchart for inconsistent kinetic data.

References

Technical Support Center: Adjusting Citrate to Nickel Molar Ratio in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel plating baths containing citrate. Proper control of the citrate to nickel molar ratio is critical for achieving desired deposit properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of citrate in a nickel plating bath?

Citrate serves multiple functions in a nickel plating bath. Primarily, it acts as a complexing agent for nickel ions (Ni²⁺).[1][2] This complexation helps to control the concentration of free Ni²⁺ ions at the cathode surface, which influences the deposit's properties.[3] Additionally, citrate acts as a pH buffer, helping to maintain a stable pH in the vicinity of the cathode where the reduction of water can cause an increase in local pH.[1][4]

Q2: How does the citrate to nickel molar ratio affect the properties of the nickel deposit?

The molar ratio of citrate to nickel significantly impacts the grain size, hardness, corrosion resistance, and internal stress of the nickel deposit.

  • Grain Size: The addition of sodium citrate can lead to a reduction in the grain size of the nickel deposit. For instance, one study found that the smallest grain size (36.8 nm) was achieved with the addition of 45 g/L of sodium citrate to a Watts bath.[5][6][7]

  • Hardness: Increased citrate concentration generally leads to increased hardness of the deposit up to an optimal point. The formation of nickel-citrate complexes contributes to this increase in hardness.[5][8] One study reported the highest hardness (701 HV) at a sodium citrate concentration of 45 g/L.[5][6][7]

  • Corrosion Resistance: Citrate can improve the corrosion resistance of the nickel plating by forming nickel citrate complexes that adsorb onto the cathode surface, acting as an inhibitor.[5]

  • Internal Stress: An improper balance of additives, including complexing agents like citrate, can lead to increased internal stress, which may cause brittleness in the deposit.[9][10]

Q3: What are the different nickel-citrate complexes that can form in the plating bath?

The specific nickel-citrate complexes that form depend on the pH of the solution and the molar ratio of citrate to nickel.[2][11][12] At different pH values, various species such as NiHCit⁰, NiCit⁻, and NiCit₂⁴⁻ can be present.[2] The formation of these different complexes influences the electrochemical behavior of the bath and the properties of the resulting deposit.[2]

Troubleshooting Guide

This guide addresses common issues encountered during nickel plating experiments related to the citrate to nickel molar ratio.

Issue Potential Cause Related to Citrate/Nickel Ratio Troubleshooting Steps
Brittle or Cracked Deposit High Citrate Concentration: Excessive citrate can lead to high internal stress in the deposit.[9][10] Imbalance with other additives: The ratio of citrate to other components like brighteners can affect deposit stress.1. Analyze Bath Composition: Determine the current concentrations of nickel and citrate. 2. Adjust Molar Ratio: If the citrate concentration is too high relative to the nickel, you may need to either increase the nickel concentration or partially dilute and replenish the bath with a solution lower in citrate. 3. Optimize Additives: Review and adjust the concentration of other additives, such as brighteners and stress relievers, in conjunction with the citrate concentration.[13]
Poor Adhesion Excessive Complexation: A very high citrate-to-nickel ratio can lead to a low concentration of free nickel ions at the substrate surface, potentially hindering initial adhesion. High Brightener Concentration: While not directly the citrate ratio, high brightener levels, which can be related to the overall bath chemistry, can cause poor adhesion.[13]1. Verify Substrate Pre-treatment: Ensure the substrate is properly cleaned and activated before plating.[9][14] 2. Check Molar Ratio: Analyze the bath and adjust the citrate and nickel concentrations to be within the recommended operating window. 3. Review Additive Levels: Evaluate and adjust the concentration of all organic additives.
Dull or Dark Deposits in Low Current Density (LCD) Areas Insufficient Citrate: Inadequate citrate can lead to poor throwing power and a lack of brightness in recessed areas. Metallic Impurities: While not a direct ratio issue, the complexing power of citrate can be affected by metallic contaminants.1. Analyze and Adjust Citrate: Increase the citrate concentration to improve complexation and throwing power. 2. Purify the Bath: If metallic impurities are suspected, treat the bath with activated carbon or perform low-current-density dummy plating to remove them.[9]
Slow Plating Rate High Citrate-to-Nickel Ratio: Excessive complexation of nickel ions by citrate can reduce the concentration of electroactive species, leading to a slower deposition rate.[15]1. Analyze Bath Composition: Determine the concentrations of nickel and citrate. 2. Adjust Molar Ratio: Decrease the citrate-to-nickel molar ratio by either increasing the nickel concentration or reducing the citrate concentration.
Bath Instability (Precipitation) High pH and Insufficient Citrate: If the pH rises too high without sufficient citrate to complex the nickel, nickel hydroxide [Ni(OH)₂] can precipitate.[9][10]1. Monitor and Adjust pH: Regularly check the pH of the bath and adjust it with dilute sulfuric acid as needed.[9] 2. Ensure Adequate Citrate Concentration: Verify that the citrate concentration is sufficient to maintain nickel in solution at the operating pH.

Experimental Protocols

Methodology for Adjusting Citrate to Nickel Molar Ratio

This protocol outlines a systematic approach to optimizing the citrate to nickel molar ratio for a specific application.

  • Baseline Experiment:

    • Prepare a standard nickel plating bath with a known concentration of nickel sulfate, nickel chloride, and boric acid (e.g., a Watts bath).[8]

    • Electroplate a test coupon under standard operating conditions (temperature, pH, current density).

    • Characterize the resulting deposit for hardness, adhesion, and surface morphology.

  • Varying Citrate Concentration:

    • Prepare a series of plating baths with the same base composition as the baseline but with varying concentrations of sodium citrate (e.g., 15 g/L, 30 g/L, 45 g/L, 60 g/L).[5]

    • Maintain all other operating parameters (temperature, pH, current density) constant across all experiments.

    • Electroplate test coupons in each bath for the same duration.

  • Characterization and Analysis:

    • Analyze the properties of the nickel deposits from each bath, including:

      • Hardness: Using a Vickers microhardness tester.

      • Adhesion: Performing a bend test (bending the plated coupon 180 degrees and inspecting for flaking or peeling).[5]

      • Grain Size: Using X-ray diffraction (XRD).

      • Corrosion Resistance: Conducting a salt spray test.

    • Analyze the plating baths to determine the final concentrations of nickel and citrate.

  • Data Evaluation:

    • Compile the quantitative data into a table to compare the effects of different citrate concentrations on the deposit properties.

    • Identify the optimal citrate to nickel molar ratio that yields the desired combination of properties for your application.

Quantitative Data Summary

The following tables summarize data from various studies on the effect of sodium citrate on nickel plating.

Table 1: Effect of Sodium Citrate on Nickel Deposit Properties [5]

Sodium Citrate (g/L)Grain Size (nm)Hardness (HV)
0-220
15-231.8
30-473.06
4536.8701.09
60-441

Table 2: Optimum Conditions for Nickel Plating from an Acidic Citrate Bath [3]

ParameterValue
Nickel Sulfate (NiSO₄·6H₂O)100 g/L
Trisodium Citrate25 g/L
Citric Acid20 g/L
pH5.0
Current Density2 A/dm²
Temperature25 °C

Visualizations

Experimental_Workflow cluster_prep Bath Preparation cluster_exp Electroplating cluster_analysis Characterization & Analysis cluster_eval Evaluation A Prepare Baseline Nickel Bath C Electroplate Test Coupons A->C B Prepare Series of Baths with Varying Citrate B->C D Analyze Deposit Properties (Hardness, Adhesion, etc.) C->D E Analyze Bath Composition C->E F Compile Data into Tables D->F E->F G Determine Optimal Citrate/Nickel Ratio F->G

Caption: Experimental workflow for optimizing the citrate to nickel molar ratio.

Signaling_Pathway cluster_complex Complex Formation cluster_cathode Cathode Surface Ni_ion Ni²⁺ (Nickel Ions) Ni_Citrate Nickel-Citrate Complexes (e.g., NiCit⁻, NiCit₂⁴⁻) Ni_ion->Ni_Citrate Complexation Citrate Citrate Ions Citrate->Ni_Citrate Complexation Deposit Nickel Deposit Ni_Citrate->Deposit Reduction at Cathode

Caption: Relationship between citrate, nickel ions, and deposit formation.

References

Technical Support Center: Scaling Up Nickel Citrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of nickel citrate production.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the scale-up of this compound synthesis?

A1: The most critical parameters are pH, the molar ratio of nickel ions to citrate, temperature, and the rate of reagent addition. The pH is particularly crucial as it dictates the type of nickel-citrate complex that forms and its solubility.[1][2] In alkaline conditions, an excess of Ni(II) ions can lead to the precipitation of polynuclear Ni(II)-citrate complexes, which may also include nickel hydroxide (Ni(OH)₂) and sulfates from the precursors.[1][3] Temperature influences reaction kinetics and the final particle morphology of the product.[4]

Q2: What are the common impurities in this compound production and how can they be minimized?

A2: Common impurities include co-precipitated nickel hydroxide (Ni(OH)₂), especially in alkaline conditions, and sulfates if nickel sulfate is used as a precursor.[1][5] Unreacted starting materials can also be present. To minimize these, precise control of pH is essential. Maintaining the pH in a slightly acidic to neutral range (pH 4-6) can favor the formation of desired this compound complexes and prevent hydroxide precipitation.[6] Thorough washing of the final precipitate with cold (approx. 5°C) deionized water is also critical to remove soluble impurities.[1]

Q3: My this compound precipitate is amorphous. How can I improve its crystallinity?

A3: The formation of amorphous precipitate is a known characteristic of nickel-citrate complexes formed in alkaline solutions.[1] To improve crystallinity, consider adjusting the precipitation conditions. Slower addition of the precipitating agent (e.g., NaOH to adjust pH) and controlled temperature can provide more time for crystal growth. Additionally, post-precipitation thermal treatment (calcination) can be used to induce crystallization, though this may also lead to decomposition into Ni-NiO composites at higher temperatures (starting around 300°C).[7][8]

Q4: What analytical methods are recommended for quality control of this compound?

A4: For routine quality control, the following methods are recommended:

  • Assay (Nickel Content): Complexometric titration with EDTA is a standard method for determining the concentration of Ni(II) ions.[1] For trace amounts, photometric methods using reagents like dimethylglyoxime can be employed.[1]

  • Identification: Fourier Transform Infrared Spectroscopy (FT-IR) is useful for confirming the presence of citrate and its coordination to the nickel ion.[1][5]

  • Purity and Impurities: X-ray Diffraction (XRD) can identify the crystalline phases present, including any crystalline impurities like nickel hydroxide or sulfates.[9] Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is suitable for quantifying trace metal impurities.[10]

  • Physical Characteristics: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to analyze particle size and morphology.[7][8]

Troubleshooting Guides

Problem 1: Low Product Yield

Low yield is a common issue when scaling up precipitation reactions. Follow this guide to diagnose and resolve the problem.

Initial Checks:

  • Verify Stoichiometry: Confirm the molar ratios of your nickel salt and citric acid/sodium citrate. An incorrect ratio can lead to the formation of soluble complexes.

  • pH Measurement: Ensure your pH meter is calibrated and providing accurate readings of the reaction mixture.

  • Temperature Control: Check that the reaction vessel temperature is maintained at the target setpoint.

Troubleshooting Steps:

Potential Cause Recommended Action Explanation
Incorrect pH Adjust the pH of the solution. The optimal pH for precipitation depends on the reactant concentrations but is often in the alkaline range. However, excessively high pH can lead to the formation of Ni(OH)₂.[1][11]The solubility of this compound complexes is highly pH-dependent. Different complexes form at different pH values.[2]
Inappropriate Ni(II):Citrate Ratio Increase the concentration of Ni(II) ions relative to citrate. Precipitation is often most complete when Ni(II) is in 5- to 6-fold excess.[1]When citrate is in excess, soluble nickel-citrate complexes are more likely to form, keeping the product in solution.[1]
Incomplete Precipitation Allow for longer reaction/aging time after pH adjustment. Ensure vigorous mixing during reagent addition.Scaling up may require longer times for complete nucleation and crystal growth. Proper mixing ensures uniform concentration and pH.
Product Loss During Filtration/Washing Use a finer filter medium. Wash the precipitate with cold (approx. 5°C) water to minimize dissolution.[1]This compound has some solubility in water, which increases with temperature.
Problem 2: Product Contamination (Off-Color Precipitate)

A green crystalline powder is expected.[12] An off-color (e.g., pale green, brownish) precipitate often indicates the presence of impurities.

Troubleshooting Steps:

Potential Cause Recommended Action Explanation
Co-precipitation of Nickel Hydroxide Lower the final pH of the precipitation reaction. A pH range of 4-6 is often optimal for forming specific this compound complexes without significant hydroxide formation.[6]Ni(OH)₂ precipitates in alkaline conditions. Its presence will alter the color and composition of the final product.[1]
Presence of Sulfate Impurities If using nickel sulfate, ensure the precipitate is washed thoroughly. Consider using a different nickel salt (e.g., nickel chloride, nickel carbonate) as a precursor.[13]The precipitate can contain sulfates from the starting material.[1][5]
Contamination from Starting Materials Use high-purity (e.g., 99.9% trace metals basis) nickel salts and citric acid.[14]Impurities like iron, copper, or zinc in the starting materials can co-precipitate.
Thermal Decomposition If drying at elevated temperatures, lower the temperature. Decomposition to NiO can begin at temperatures as low as 300°C.[7][8]High temperatures during drying can cause chemical changes in the product.

Data Presentation

Table 1: Effect of Ni(II):Citrate Molar Ratio on Precipitation Efficiency at pH 11

Initial Ni(II) Conc. (mmol/L)Initial Citrate Conc. (mmol/L)Ni(II):Citrate RatioCitrate Removal Efficiency (%)
50501:1Insoluble compounds do not form
150503:1Insoluble compounds begin to form
250505:1~70-80%
300506:1~70-80%
Data adapted from Gylienė et al. (2004).[1]

Table 2: Effect of Calcination Temperature on Particle Size of Ni-NiO Composite Derived from this compound

Calcination Temperature (°C)Duration (h)Resulting PhasesParticle Size Range (nm)
3001Ni-NiO composite starts to formNot specified
4001Ni-NiO4 - 21
7001Ni-NiO8 - 50
Data adapted from Abu-Zied, B. M., & Asiri, A. M. (2017).[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Precipitation

This protocol is a generalized procedure based on common precipitation methods.[1]

1. Reagent Preparation:

  • Prepare an aqueous solution of a nickel(II) salt (e.g., nickel sulfate, NiSO₄·6H₂O).
  • Prepare an aqueous solution of trisodium citrate (Na₃C₆H₅O₇).
  • Prepare solutions of sodium hydroxide (e.g., 1 M NaOH) and/or sulfuric acid (e.g., 1 M H₂SO₄) for pH adjustment.

2. Reaction:

  • In a temperature-controlled reaction vessel, add the nickel salt solution.
  • Begin vigorous stirring.
  • Slowly add the trisodium citrate solution. The molar ratio of Ni(II) to citrate should be adjusted based on the desired outcome (an excess of Ni(II) is typically required for precipitation).[1]
  • Monitor the pH continuously. Slowly add NaOH solution dropwise to raise the pH to the target value (e.g., pH 8-11) to induce precipitation.
  • Maintain the reaction at a constant temperature (e.g., 60°C) for a set duration (e.g., 1 hour) to allow the precipitate to form and age.[9]

3. Isolation and Purification:

  • Cool the reaction mixture.
  • Separate the precipitate by filtration (e.g., using a Buchner funnel).
  • Wash the precipitate multiple times with cold (~5°C) deionized water to remove soluble impurities.[1]
  • Dry the precipitate in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. Avoid high temperatures to prevent decomposition.[7]

Protocol 2: Quality Control - Nickel Assay by EDTA Titration

This protocol outlines the determination of nickel content in the final product.[1]

1. Sample Preparation:

  • Accurately weigh a known amount of the dried this compound product.
  • Dissolve the sample in a known volume of deionized water. A small amount of acid may be required for complete dissolution.

2. Titration:

  • Take a known aliquot of the sample solution into a conical flask.
  • Add a suitable buffer to maintain a constant pH (typically ammoniacal).
  • Add a few drops of an indicator, such as Murexide.
  • Titrate the solution with a standardized EDTA solution. The endpoint is indicated by a sharp color change (e.g., from yellow/green to purple).

3. Calculation:

  • Calculate the moles of EDTA used to reach the endpoint.
  • Based on the 1:1 stoichiometry of the Ni²⁺-EDTA complex, determine the moles of Ni²⁺ in the aliquot.
  • Calculate the percentage by weight of nickel in the original sample.

Visualizations

Troubleshooting_Low_Yield Start Low this compound Yield Detected Check_Params Check Critical Parameters: 1. pH of reaction mixture 2. Ni(II):Citrate molar ratio 3. Reaction Temperature Start->Check_Params pH_Issue Is pH within target range? Check_Params->pH_Issue Evaluate Ratio_Issue Is Ni(II):Citrate ratio correct? (e.g., >3:1 for precipitation) pH_Issue->Ratio_Issue Yes Adjust_pH Action: Calibrate pH meter. Adjust pH slowly using NaOH/H2SO4. pH_Issue->Adjust_pH No Temp_Issue Is temperature stable and correct? Ratio_Issue->Temp_Issue Yes Adjust_Ratio Action: Recalculate and adjust reactant concentrations. Ensure Ni(II) is in excess. Ratio_Issue->Adjust_Ratio No Adjust_Temp Action: Verify thermocouple. Adjust heating/cooling system. Temp_Issue->Adjust_Temp No Post_Reaction_Check Check Downstream Processes Temp_Issue->Post_Reaction_Check Yes Adjust_pH->Check_Params Adjust_Ratio->Check_Params Adjust_Temp->Check_Params Filtration_Loss Action: Use finer filter media. Check for leaks in setup. Post_Reaction_Check->Filtration_Loss Suspect filtration loss Washing_Loss Action: Wash precipitate with COLD (~5°C) water. Minimize wash volume. Post_Reaction_Check->Washing_Loss Suspect washing loss

Caption: Troubleshooting workflow for low yield in this compound production.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_purification 3. Isolation & Drying cluster_analysis 4. Quality Control Prep_Ni Prepare Ni(II) Salt Solution Mix Mix Reactants in Vessel Prep_Ni->Mix Prep_Cit Prepare Citrate Solution Prep_Cit->Mix Prep_pH Prepare pH Adjustment Solutions (NaOH/H2SO4) Adjust Adjust pH to Induce Precipitation Prep_pH->Adjust Mix->Adjust Age Age Precipitate (Stirring @ Temp) Adjust->Age Filter Filter Slurry Age->Filter Wash Wash with Cold Deionized Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Final Product: This compound Dry->Product Analysis Analyze for: - Assay (EDTA) - Purity (XRD) - Morphology (SEM) Product->Analysis

Caption: Experimental workflow for this compound synthesis and analysis.

Parameter_Relationships cluster_inputs Input Parameters cluster_outputs Product Characteristics pH pH Yield Yield pH->Yield Strongly affects solubility Purity Purity pH->Purity Byproducts Byproducts (e.g., Ni(OH)₂) pH->Byproducts High pH → Ni(OH)₂ Ratio Ni(II):Citrate Ratio Ratio->Yield High Ni excess → higher precipitation Ratio->Purity Temp Temperature Temp->Yield Affects kinetics ParticleSize Particle Size Temp->ParticleSize Affects morphology

Caption: Key parameter relationships in this compound synthesis.

References

Technical Support Center: High-Purity Nickel Citrate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during nickel citrate precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound precipitate?

A1: Common impurities include co-precipitated nickel hydroxide (Ni(OH)₂), sulfates (SO₄²⁻) if sulfate precursors are used, and other transition metals present in the starting materials. In contexts such as battery recycling, metals like cobalt (Co), manganese (Mn), and lithium (Li) can also co-precipitate.[1][2][3] Unreacted starting materials and by-products from side reactions can also be present.

Q2: How does pH affect the purity of the this compound precipitate?

A2: The pH is a critical parameter influencing the purity of this compound. At higher pH values, the co-precipitation of nickel hydroxide (Ni(OH)₂) is a significant issue.[4] Conversely, in certain applications aiming to separate nickel from other metals like cobalt and manganese, a lower pH (e.g., closer to 6) can increase the co-precipitation of these metallic impurities.[3] An optimal pH must be determined experimentally to maximize this compound yield while minimizing the inclusion of hydroxides and other metal ions.

Q3: What is the ideal ratio of nickel to citrate for achieving high purity?

A3: For complete precipitation of both nickel and citrate, an excess of Ni(II) ions relative to the citrate concentration is required.[1][2] The exact optimal ratio can depend on other experimental conditions such as pH and temperature. It is recommended to perform stoichiometric calculations and then empirically test ratios to find the optimal balance for purity and yield in your specific system.

Q4: Can temperature be used to control impurity levels?

A4: Yes, temperature can influence both the precipitation process and the solubility of potential impurities. While specific data on the effect of temperature on this compound purity is limited, general principles suggest that controlling temperature can help manage the kinetics of precipitation and potentially reduce the co-precipitation of certain impurities. However, in related nickel chemistries, excessively high temperatures can lead to the decomposition of additives or the precipitation of other salts, like boric acid in plating baths.[5]

Q5: What are the best analytical methods to assess the purity of my this compound precipitate?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a standard method for quantifying metallic impurities.[3] To determine the composition of the main components, techniques such as complexometric titration with EDTA for nickel and oxidation-reduction titration for citrate can be employed.[6] Spectrophotometric methods using reagents like dimethylglyoxime can also be used for nickel determination.[6][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound precipitation experiments.

Issue 1: Precipitate is off-color (e.g., greenish instead of the expected color).
  • Question: My this compound precipitate has a distinct green tint. What could be the cause?

  • Answer: A greenish color often indicates the presence of nickel hydroxide (Ni(OH)₂), which tends to co-precipitate at higher pH levels.[8] It could also be due to the presence of other hydrated nickel salts.

    • Troubleshooting Steps:

      • Monitor and Control pH: Carefully monitor the pH throughout the precipitation process. Aim for a pH that is high enough to induce this compound precipitation but low enough to avoid significant Ni(OH)₂ formation. This may require setting up small-scale trials at different pH values.

      • Purification: Wash the precipitate with deionized water to remove any soluble impurities. If the green tint persists, consider a purification step where the precipitate is redissolved in a minimal amount of acid and then reprecipitated under more controlled pH conditions.

Issue 2: The presence of unintended metal impurities in the final product.
  • Question: My analysis shows significant levels of cobalt (or other metals) in my this compound. How can I prevent this?

  • Answer: Co-precipitation of other transition metals is a common issue, especially when working with source materials that are not of high purity. The precipitation behavior of these metals is also pH-dependent.

    • Troubleshooting Steps:

      • pH Optimization: The co-precipitation of metals like cobalt and manganese has been observed to increase as the pH decreases from 7 to 6 in some citrate-based systems.[3] If these impurities are a concern, optimizing the pH to be slightly more alkaline (while avoiding hydroxide precipitation) may be beneficial. For instance, a pH of 8 has been shown to be optimal for selective nickel precipitation using dimethylglyoxime (DMG) while minimizing cobalt co-precipitation.[3]

      • Purification of Starting Materials: If possible, purify the nickel salt solution before the precipitation step. This could involve techniques like solvent extraction or selective precipitation of the interfering ions.

      • Recrystallization: A final purification step of recrystallizing the this compound can help to remove trapped impurities.

Issue 3: Low yield of the desired this compound precipitate.
  • Question: I am not getting the expected amount of this compound precipitate. What are the likely causes?

  • Answer: Low yield can be due to several factors, including incomplete precipitation, the formation of soluble nickel-citrate complexes, or losses during washing and filtration.

    • Troubleshooting Steps:

      • Check Reactant Ratios: Ensure that you are using an excess of nickel(II) ions relative to the citrate concentration, as this is necessary for the precipitation of both.[1][2]

      • Verify pH: The pH must be in the optimal range for precipitation. If the pH is too low, the this compound may remain in solution as a soluble complex.

      • Allow Sufficient Time: Ensure that the precipitation has gone to completion by allowing adequate time for the reaction and equilibration.

      • Minimize Losses: Be careful during the washing and filtration steps to avoid losing product. Use cold washing solutions to minimize the dissolution of the precipitate.

Data Presentation

Table 1: Effect of pH on Nickel Precipitation and Cobalt Co-precipitation in a Citrate Medium with DMG

pHNickel Precipitation (%)Cobalt Co-precipitation (%)
6~98~35
7~98.5~25
898.5~20

Data adapted from a study on nickel separation from cobalt in a citrate medium using dimethylglyoxime (DMG) as the precipitating agent.[3]

Experimental Protocols

Protocol 1: General Procedure for High-Purity this compound Precipitation

This protocol provides a general framework for the synthesis of high-purity this compound. Optimal conditions, particularly pH and reactant ratios, may need to be determined empirically.

  • Preparation of Reactant Solutions:

    • Prepare a solution of a high-purity nickel salt (e.g., nickel sulfate or nickel chloride) in deionized water.

    • Prepare a separate solution of citric acid or a citrate salt (e.g., trisodium citrate) in deionized water.

  • Precipitation:

    • Slowly add the citrate solution to the nickel salt solution with constant stirring. An excess of the nickel salt is generally recommended.[1][2]

    • Monitor the pH of the solution continuously. Adjust the pH to the desired value (typically in the alkaline range) by the slow, dropwise addition of a base (e.g., NaOH) with vigorous stirring.[6]

  • Digestion of the Precipitate:

    • Once the desired pH is reached and the precipitate has formed, continue stirring the mixture at a constant temperature for a set period (e.g., 1-2 hours) to allow the precipitate to "digest." This process can improve the filterability and purity of the crystals.

  • Isolation and Washing:

    • Separate the precipitate from the solution by filtration (e.g., using a Buchner funnel).

    • Wash the precipitate several times with cold deionized water to remove any soluble impurities.

    • A final wash with a solvent like ethanol can help to remove residual water.

  • Drying:

    • Dry the purified precipitate in a drying oven at a suitable temperature to remove any remaining solvent.

Protocol 2: Purity Analysis by ICP-OES

This protocol outlines the general steps for analyzing the metallic impurity content of the this compound product using ICP-OES.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried this compound precipitate.

    • Dissolve the sample in a suitable acidic solution (e.g., dilute nitric acid). Ensure complete dissolution.

    • Quantitatively transfer the dissolved sample to a volumetric flask and dilute to a known volume with deionized water. The final concentration should be within the working range of the ICP-OES instrument.

  • Instrument Calibration:

    • Prepare a series of calibration standards containing known concentrations of the elements of interest (potential impurities) in a matrix that matches the sample solution as closely as possible.

  • Analysis:

    • Aspirate the prepared sample solution into the ICP-OES instrument.

    • Measure the emission intensities at the characteristic wavelengths for each element.

  • Quantification:

    • Use the calibration curves generated from the standards to determine the concentration of each impurity element in the sample solution.

    • Calculate the concentration of each impurity in the original solid sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_ni Prepare Nickel Salt Solution mix Mix Reactant Solutions prep_ni->mix prep_cit Prepare Citrate Solution prep_cit->mix adjust_ph Adjust and Control pH mix->adjust_ph digest Digest Precipitate adjust_ph->digest filter_wash Filter and Wash Precipitate digest->filter_wash dry Dry Final Product filter_wash->dry analyze Purity Analysis (e.g., ICP-OES) dry->analyze Troubleshooting_Logic cluster_impurity Impurity Issues cluster_yield Yield Issues cluster_solutions Potential Solutions start Precipitation Issue Identified off_color Off-Color Precipitate (e.g., Greenish) start->off_color metal_imp Metallic Impurities (e.g., Co, Mn) start->metal_imp low_yield Low Product Yield start->low_yield sol_ph Optimize pH off_color->sol_ph Likely Cause: High pH (Ni(OH)₂) metal_imp->sol_ph pH affects co-precipitation sol_wash Improve Washing/Purification metal_imp->sol_wash Purify starting materials low_yield->sol_ph pH may be too low sol_ratio Adjust Ni:Citrate Ratio low_yield->sol_ratio Ensure Ni²⁺ excess sol_time Increase Reaction Time low_yield->sol_time

References

Technical Support Center: Nickel Citrate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of nickel citrate catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound catalysts?

A1: this compound catalysts can degrade through several mechanisms, primarily:

  • Thermal Decomposition: At elevated temperatures, the citrate complex can decompose, leading to changes in the catalyst's structure and the formation of nickel oxides or metallic nickel.

  • Sintering: High reaction temperatures can cause the nickel nanoparticles to agglomerate, reducing the active surface area and, consequently, the catalytic activity.

  • Leaching: Nickel ions can leach from the support into the reaction medium, especially in acidic conditions or with strongly coordinating solvents. This not only deactivates the catalyst but can also contaminate the product.

  • Poisoning: Certain functional groups or impurities in the reaction mixture can strongly adsorb to the active nickel sites, blocking them and preventing reactant molecules from binding. Common poisons include sulfur and nitrogen-containing compounds.

  • Coking: In reactions involving organic molecules at high temperatures, carbonaceous deposits (coke) can form on the catalyst surface, physically blocking active sites.

Q2: How can I identify the cause of my this compound catalyst's deactivation?

A2: A combination of characterization techniques on both fresh and spent catalysts can help identify the deactivation mechanism. Key techniques include:

  • Transmission Electron Microscopy (TEM): To visualize changes in nickel particle size and morphology, indicating sintering.

  • X-ray Photoelectron Spectroscopy (XPS): To determine changes in the chemical state of nickel and detect surface contaminants (poisons).

  • Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): To quantify the amount of nickel that has leached into the reaction solution.

  • Thermogravimetric Analysis (TGA): To quantify the amount of carbon deposition (coking).

  • X-ray Diffraction (XRD): To identify changes in the crystalline structure of the nickel species.

Q3: What are the typical signs of catalyst poisoning?

A3: A sudden and significant drop in catalytic activity, often from the start of the reaction, can be a strong indicator of catalyst poisoning. The deactivation may be selective, affecting only certain reaction pathways. Analysis of the reaction feedstock for common poisons like sulfur or nitrogen compounds can help confirm the diagnosis.

Q4: Can a deactivated this compound catalyst be regenerated?

A4: Regeneration is sometimes possible, depending on the deactivation mechanism.

  • Coking: Coke can often be removed by controlled oxidation (burning off the carbon) in a stream of air or a mixture of an inert gas and oxygen.

  • Poisoning: If the poison is reversibly adsorbed, it may be removed by washing with a suitable solvent or by thermal treatment. However, strong chemisorption is often irreversible.

  • Sintering and Leaching: These degradation pathways are generally irreversible.

Troubleshooting Guides

Issue 1: Gradual Loss of Catalytic Activity Over Time
Possible Cause Diagnostic Test Suggested Solution
Sintering Compare TEM images of fresh and spent catalyst to check for an increase in nickel particle size.Optimize reaction temperature to the lowest effective level. Consider using a support with stronger metal-support interactions.
Coking Perform TGA on the spent catalyst to quantify carbon deposits.Optimize reaction conditions to minimize coke formation (e.g., adjust temperature, pressure, reactant concentrations). If coking is unavoidable, implement a regeneration cycle involving controlled oxidation.
Leaching Analyze the reaction filtrate using ICP-OES or AAS to determine the concentration of leached nickel.Ensure the reaction medium is not overly acidic. Use a less coordinating solvent if possible. Consider surface modification of the support to enhance nickel stability.
Issue 2: Sudden and Drastic Drop in Catalytic Activity
Possible Cause Diagnostic Test Suggested Solution
Catalyst Poisoning Analyze the feedstock for common poisons (e.g., sulfur, nitrogen compounds) using techniques like GC-MS or elemental analysis. Use XPS to detect poisons on the catalyst surface.Purify all reactants and solvents before use. Introduce a guard bed to remove poisons before the reactant stream reaches the catalyst.
Mechanical Failure Visually inspect the reactor and catalyst bed for any signs of channeling, attrition, or blockage.Ensure proper reactor packing and flow dynamics. Use a more mechanically robust catalyst support if attrition is an issue.

Data Presentation

Table 1: Influence of Temperature on Nickel Particle Size and Catalyst Activity

Reaction Temperature (°C) Average Ni Particle Size (nm) - Fresh Catalyst Average Ni Particle Size (nm) - Spent Catalyst Initial Reaction Rate (mol/g/h) Final Reaction Rate (mol/g/h)
2005.25.81.21.1
2505.18.32.51.8
3005.315.64.11.2

Table 2: Effect of Sulfur Poisoning on Catalyst Performance

Sulfur Concentration in Feed (ppm) Initial Conversion (%) Conversion after 4h (%) Deactivation Rate (%/h)
098950.75
585606.25
1060258.75

Experimental Protocols

Protocol 1: Synthesis of a Supported this compound Catalyst

Objective: To prepare a 5 wt% Ni on silica (SiO₂) catalyst using the incipient wetness impregnation method with this compound as the precursor.

Materials:

  • Nickel(II) citrate hydrate

  • Silica gel (high surface area, e.g., 200-400 m²/g)

  • Deionized water

  • Drying oven

  • Tube furnace with temperature controller

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

Procedure:

  • Drying the Support: Dry the silica gel at 120°C for 12 hours to remove adsorbed water.

  • Pore Volume Determination: Determine the pore volume of the dried silica gel by adding deionized water dropwise to a known mass of the support until the point of incipient wetness is reached.

  • Precursor Solution Preparation: Calculate the mass of nickel(II) citrate hydrate required to achieve a 5 wt% Ni loading. Dissolve this amount in a volume of deionized water equal to the pore volume of the silica gel to be impregnated.

  • Impregnation: Add the this compound solution dropwise to the dried silica gel while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support at 120°C for 12 hours.

  • Calcination: Place the dried catalyst in a tube furnace. Heat under a flow of nitrogen to 400°C at a ramp rate of 5°C/min and hold for 4 hours to decompose the citrate precursor.

  • Reduction: After calcination, switch the gas flow to hydrogen and heat to 500°C at a ramp rate of 5°C/min. Hold for 4 hours to reduce the nickel oxide to metallic nickel.

  • Passivation (Optional but Recommended): Cool the catalyst to room temperature under a nitrogen flow. To prevent pyrophoric activity upon exposure to air, passivate the catalyst by introducing a flow of 1% O₂ in N₂ for 1-2 hours.

Protocol 2: Catalyst Activity and Stability Testing

Objective: To evaluate the performance and stability of the prepared this compound catalyst in a model hydrogenation reaction.

Apparatus:

  • Fixed-bed reactor system with mass flow controllers, temperature controller, and pressure regulator.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Catalyst Loading: Load a known mass of the catalyst into the reactor and secure it with quartz wool plugs.

  • In-situ Reduction (if not pre-reduced): Heat the catalyst under a hydrogen flow to the desired reduction temperature (e.g., 500°C) and hold for 2 hours.

  • Reaction Start-up: Cool the reactor to the desired reaction temperature under a hydrogen flow. Introduce the reactant feed (e.g., a mixture of an unsaturated organic compound and hydrogen) at the desired flow rates and pressure.

  • Activity Measurement: Periodically sample the reactor effluent and analyze it by GC to determine the conversion of the reactant and the selectivity to the desired product. The initial activity is typically measured within the first hour of the reaction.

  • Stability Testing: Continue the reaction for an extended period (e.g., 24-100 hours), monitoring the conversion and selectivity over time to assess the catalyst's stability. A decline in conversion indicates deactivation.

  • Post-reaction Characterization: After the reaction, cool the reactor to room temperature under an inert gas flow. Carefully unload the spent catalyst for post-reaction characterization (TEM, XPS, TGA, etc.) to investigate the deactivation mechanisms.

Visualizations

degradation_pathways cluster_catalyst Fresh this compound Catalyst cluster_deactivation Degradation Pathways cluster_deactivated Deactivated Catalyst Fresh Active Ni Sites (High Surface Area) Thermal Thermal Decomposition Fresh->Thermal High Temp. Sintering Sintering Fresh->Sintering High Temp. Leaching Leaching Fresh->Leaching Acidic/Coordinating Solvent Poisoning Poisoning Fresh->Poisoning Impurities (S, N) Coking Coking Fresh->Coking High Temp. Organic Reactants Deactivated Inactive Ni Sites (Low Surface Area, Blocked Sites) Thermal->Deactivated Sintering->Deactivated Leaching->Deactivated Poisoning->Deactivated Coking->Deactivated

Caption: Major degradation pathways of this compound catalysts.

troubleshooting_workflow Start Catalyst Deactivation Observed Check_Activity Gradual or Sudden Deactivation? Start->Check_Activity Gradual Gradual Deactivation Check_Activity->Gradual Gradual Sudden Sudden Deactivation Check_Activity->Sudden Sudden Check_Sintering Analyze Particle Size (TEM) Gradual->Check_Sintering Check_Poisoning Analyze Feedstock & Catalyst Surface (XPS) Sudden->Check_Poisoning Check_Coking Quantify Carbon (TGA) Check_Sintering->Check_Coking No Sintering_Confirmed Sintering is Likely Check_Sintering->Sintering_Confirmed Yes Check_Leaching Analyze Filtrate (ICP/AAS) Check_Coking->Check_Leaching No Coking_Confirmed Coking is Likely Check_Coking->Coking_Confirmed Yes Leaching_Confirmed Leaching is Likely Check_Leaching->Leaching_Confirmed Yes Poisoning_Confirmed Poisoning is Likely Check_Poisoning->Poisoning_Confirmed Yes

Caption: Troubleshooting workflow for identifying catalyst deactivation.

Validation & Comparative

A Comparative Guide to Nickel Citrate and Nickel Sulfate Electroplating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of electroplating, the choice of electrolyte bath chemistry is paramount to achieving desired deposit characteristics. This guide provides an objective comparison of two common nickel electroplating solutions: the citrate-based bath and the sulfate-based (Watts) bath. This comparison is supported by experimental data to inform researchers, scientists, and drug development professionals in their material selection and process development.

Executive Summary

Nickel electroplating is a versatile surface finishing technique used to enhance properties such as hardness, corrosion resistance, and appearance. While the traditional Watts bath, which utilizes nickel sulfate, is widely employed, citrate-based baths have emerged as a compelling alternative, offering distinct advantages in deposit properties. This guide delves into a detailed comparison of these two systems, presenting quantitative data, experimental protocols, and visual representations of key concepts.

Performance Comparison: Nickel Citrate vs. Nickel Sulfate

The selection between a this compound and a nickel sulfate bath is contingent on the specific application requirements. The citrate bath typically yields harder, finer-grained deposits, while the Watts bath is a well-established, versatile process. A summary of key performance indicators is presented in Table 1.

Performance MetricThis compound BathNickel Sulfate (Watts) Bath
Microhardness (HV) ~618[1]~261[1]
Cathodic Current Efficiency (%) ~91.7 (under optimal conditions)[2]90 - 97
Throwing Power Generally lower than Watts bathsGenerally good
Internal Stress Data not directly comparableVaries with composition and additives
Corrosion Resistance GoodGood
Deposit Appearance Semi-bright to bright, fine-grained[1][3]Dull to bright (with additives)[3]
Bath Composition Nickel Sulfate, Sodium Citrate, Citric AcidNickel Sulfate, Nickel Chloride, Boric Acid[3]

Key Differences and Considerations

Deposits from a This compound bath exhibit a significantly higher microhardness, approximately 618 HV, which is more than double that of deposits from a conventional Watts bath (around 261 HV)[1]. This increased hardness is attributed to the finer, nanocrystalline grain structure of the nickel deposit obtained from the citrate bath[1]. The surface morphology of citrate bath deposits is typically compact and globular[1]. While offering high hardness, the throwing power of citrate baths can be lower than that of Watts baths.

The nickel sulfate (Watts) bath is the most common nickel electroplating solution, known for its stability and versatility[3]. The deposits are generally ductile and can be made bright with the use of specific additives[3]. The hardness of Watts deposits is lower than that of citrate deposits, and the crystal structure is coarser, often exhibiting a columnar or pyramidal morphology[1].

Experimental Protocols

To ensure accurate and reproducible comparisons between different electroplating baths, standardized experimental procedures are crucial. Below are detailed methodologies for key performance assessments.

Hull Cell Test

The Hull Cell test is a qualitative method to assess the plating bath's condition and the appearance of the deposit over a wide range of current densities.

Objective: To visually evaluate the bright plating range, identify any issues like burning, dullness, or pitting, and determine the effect of additives.

Apparatus:

  • 267 mL trapezoidal Hull Cell

  • DC power supply (rectifier)

  • Anode (pure nickel)

  • Cathode panel (typically brass or steel)

  • Heater and agitator (optional, to simulate tank conditions)[4]

Procedure:

  • Prepare the Hull Cell by cleaning it thoroughly.

  • Fill the cell with 267 mL of the nickel electroplating solution to be tested[5].

  • Place the nickel anode at the designated position.

  • Prepare the cathode panel by cleaning and activating it according to standard procedures.

  • Insert the cathode panel at the angled side of the cell.

  • Connect the electrodes to the rectifier (anode to positive, cathode to negative).

  • Apply a specific current (e.g., 2-3 amperes) for a set duration (e.g., 5-10 minutes)[4][5].

  • After plating, remove the cathode panel, rinse it with deionized water, and dry it.

  • Visually inspect the panel to assess the deposit quality at different current densities, which are distributed along the panel's length.

Microhardness Testing (ASTM B578)

Microhardness testing determines the hardness of the electrodeposited layer.

Objective: To quantify the hardness of the nickel deposit.

Apparatus:

  • Microhardness tester equipped with a Knoop or Vickers indenter[6][7]

  • Metallographic sample preparation equipment (for cross-sectioning)

Procedure:

  • Specimen Preparation: The plated sample can be tested on the surface or in cross-section. For cross-sectional analysis, the sample is mounted in a resin, ground, and polished to a mirror finish. A minimum coating thickness is required to avoid substrate effects (e.g., 25 µm for hard coatings)[6].

  • Indentation: A specified load (e.g., 25 gf or 100 gf) is applied to the indenter for a set dwell time[6][7].

  • Measurement: The length of the resulting indentation is measured using a microscope.

  • Calculation: The hardness value (Knoop Hardness Number, HK, or Vickers Hardness, HV) is calculated from the indentation length and the applied load.

Corrosion Resistance Testing (ASTM B117 - Salt Spray Test)

The salt spray test is an accelerated corrosion test that exposes the plated sample to a corrosive environment.

Objective: To evaluate the corrosion resistance of the nickel coating.

Apparatus:

  • Salt spray chamber conforming to ASTM B117 specifications[8][9]

Procedure:

  • Solution Preparation: A 5% sodium chloride solution in distilled or deionized water is prepared. The pH of the solution should be maintained between 6.5 and 7.2[8].

  • Chamber Operation: The test chamber is maintained at a temperature of 35°C[8]. The salt solution is atomized to create a dense fog.

  • Sample Placement: The plated samples are placed in the chamber at a specified angle.

  • Exposure: The samples are exposed to the salt spray for a predetermined duration, which can range from hours to days depending on the expected corrosion resistance[8].

  • Evaluation: After the exposure period, the samples are removed, gently rinsed, and inspected for signs of corrosion, such as rust, pits, or blisters.

Visualizing the Process

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and relationships.

Electroplating_Workflow cluster_preparation Substrate Preparation cluster_plating Electroplating cluster_post_treatment Post-Treatment & Analysis Cleaning Cleaning Activation Activation Cleaning->Activation Plating_Bath Plating Bath (this compound or Sulfate) Activation->Plating_Bath Rectifier DC Power Supply Rinsing Rinsing Plating_Bath->Rinsing Drying Drying Rinsing->Drying Testing Performance Testing Drying->Testing

Fig. 1: General workflow for the electroplating process.

Comparative_Analysis_Logic Bath_Selection Bath Selection Nickel_Citrate This compound Bath Bath_Selection->Nickel_Citrate Nickel_Sulfate Nickel Sulfate (Watts) Bath Bath_Selection->Nickel_Sulfate Performance_Testing Performance Testing Nickel_Citrate->Performance_Testing Nickel_Sulfate->Performance_Testing Data_Analysis Data Analysis & Comparison Performance_Testing->Data_Analysis Conclusion Conclusion & Recommendation Data_Analysis->Conclusion

Fig. 2: Logical flow for comparative analysis.

References

A Comparative Guide to Nickel Citrate and Nickel Chloride as Catalyst Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a chemical transformation. This guide provides an objective comparison of two common nickel precursors, nickel citrate and nickel chloride, offering insights into their respective influences on catalyst performance, supported by available experimental data and detailed methodologies.

When synthesizing nickel-based catalysts, the precursor salt plays a pivotal role in determining the final properties of the catalyst, such as metal particle size, dispersion, and interaction with the support material. These characteristics, in turn, dictate the catalyst's activity, selectivity, and stability in a given reaction. While nickel chloride is a widely used and cost-effective precursor, this compound has emerged as a promising alternative, often leading to catalysts with superior performance.

Performance Comparison: this compound vs. Nickel Chloride

The choice of anion in the nickel precursor salt can significantly influence the physicochemical properties and catalytic performance of the final catalyst. While direct comparative studies under identical conditions are limited, the existing literature suggests distinct advantages for using this compound in certain applications.

Catalysts prepared from this compound have been reported to exhibit higher activity and selectivity in reactions such as the hydrogenation of phthalic anhydride when compared to catalysts derived from nickel acetate and nickel nitrate.[1] The use of a multicarboxylic nickel precursor like this compound is suggested to be an excellent choice for preparing efficient Ni-based catalysts.[2] The citrate ligand can act as a chelating agent, which can lead to a more controlled decomposition and deposition of nickel species on the support, resulting in smaller and more uniform nanoparticles.[3]

In contrast, while nickel chloride is a common and economical precursor, the presence of chloride ions can sometimes have a detrimental effect on catalytic performance, potentially leading to catalyst poisoning or undesirable side reactions.[4] However, for certain applications, catalysts derived from nickel chloride have shown effectiveness. For instance, in the hydrodechlorination of 1,1,2-trichloroethene, catalysts prepared from nickel chloride demonstrated notable activity.[5]

The following table summarizes the key characteristics and performance metrics of catalysts derived from this compound and nickel chloride, based on available literature. Note: The data is compiled from different studies and may not be directly comparable due to varying experimental conditions.

PropertyThis compound Derived CatalystNickel Chloride Derived CatalystReferences
Catalytic Activity Generally reported to have higher activity in hydrogenation reactions.Activity is application-dependent; can be effective in hydrodechlorination.[1][5]
Selectivity Often leads to higher selectivity, for instance, in phthalic anhydride hydrogenation.Selectivity can be influenced by residual chloride ions.[1]
Ni Particle Size Tends to form smaller and more uniform nickel nanoparticles.Particle size can be larger and less uniform depending on preparation method.[3]
Dispersion Generally achieves higher dispersion of nickel particles on the support.Dispersion can be lower compared to citrate-derived catalysts.[6]
Metal-Support Interaction The citrate ligand can promote a stronger interaction with the support.The interaction can be weaker, potentially leading to particle agglomeration.[2]

Experimental Protocols

To provide a practical framework for researchers, the following are detailed methodologies for the preparation and evaluation of nickel catalysts from both this compound and nickel chloride precursors using the incipient wetness impregnation method.

Catalyst Preparation: Incipient Wetness Impregnation

This method is widely used for its simplicity and efficiency in preparing supported catalysts.[7]

Materials:

  • Nickel(II) citrate hydrate (Ni₃(C₆H₅O₇)₂·xH₂O)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Support material (e.g., silica gel, alumina, activated carbon)

  • Deionized water

  • Drying oven

  • Tube furnace

Procedure:

  • Support Pre-treatment: Dry the support material in an oven at 110 °C for 12 hours to remove any adsorbed water.

  • Pore Volume Determination: Determine the pore volume of the dried support using a suitable method (e.g., nitrogen physisorption or by titrating with a solvent until saturation).

  • Precursor Solution Preparation:

    • For this compound: Prepare an aqueous solution of this compound with a concentration calculated to achieve the desired nickel loading on the support. The volume of the solution should be equal to the pore volume of the support to be impregnated.

    • For Nickel Chloride: Prepare an aqueous solution of nickel chloride hexahydrate with a concentration calculated to achieve the desired nickel loading. The volume of the solution should also match the pore volume of the support.

  • Impregnation: Add the precursor solution dropwise to the dried support material while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 120 °C for 12 hours.

  • Calcination: Calcine the dried material in a tube furnace under a flow of air or an inert gas (e.g., nitrogen). A typical calcination program involves ramping the temperature to 400-500 °C at a rate of 5 °C/min and holding for 4 hours.

  • Reduction: Reduce the calcined catalyst in a tube furnace under a flow of hydrogen gas (e.g., 5% H₂ in Ar). A typical reduction program involves ramping the temperature to 400-500 °C at a rate of 5 °C/min and holding for 4 hours.

  • Passivation (Optional): After reduction, the catalyst can be passivated by flowing a mixture of 1% O₂ in N₂ over the catalyst at room temperature to form a protective oxide layer, making it safer to handle in air.

Catalytic Performance Testing: Hydrogenation of a Model Compound

The following is a general protocol for evaluating the catalytic performance in a liquid-phase hydrogenation reaction.

Materials:

  • Prepared nickel catalyst (from either precursor)

  • Substrate (e.g., nitrobenzene, benzonitrile)

  • Solvent (e.g., ethanol, isopropanol)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge

  • Hydrogen gas (high purity)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reactor Loading: Load the autoclave with the desired amount of the nickel catalyst, the substrate, and the solvent.

  • Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.

  • Reaction Initiation: Pressurize the reactor with hydrogen to the desired pressure and heat it to the reaction temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC.

  • Reaction Termination: After the desired reaction time, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Product Analysis: Analyze the final reaction mixture by GC to determine the conversion of the substrate and the selectivity to the desired products.

Visualizing the Process and Logic

To better understand the workflow and the underlying chemical processes, the following diagrams are provided.

Catalyst_Precursor_Comparison_Workflow cluster_precursors Precursor Selection cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Performance Evaluation cluster_comparison Comparative Analysis NiCitrate This compound Impregnation Incipient Wetness Impregnation NiCitrate->Impregnation NiChloride Nickel Chloride NiChloride->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction XRD XRD (Particle Size) Reduction->XRD BET BET (Surface Area) Reduction->BET TEM TEM (Morphology) Reduction->TEM CatalyticTest Catalytic Testing (e.g., Hydrogenation) Reduction->CatalyticTest Analysis Product Analysis (GC) CatalyticTest->Analysis PerformanceData Activity, Selectivity, Stability Analysis->PerformanceData

Caption: Workflow for comparing this compound and nickel chloride as catalyst precursors.

Hydrogenation_Pathway Reactant Substrate (e.g., R-NO2) Intermediate Intermediate (e.g., R-NHOH) Reactant->Intermediate + H2 Catalyst Ni Catalyst (on Support) Reactant->Catalyst Product Product (e.g., R-NH2) Intermediate->Product + H2 Catalyst->Intermediate Catalyst->Product H2 H2 H2->Catalyst

Caption: Simplified reaction pathway for the catalytic hydrogenation of a nitro group.

Conclusion

The selection of a nickel precursor is a nuanced decision that depends on the specific requirements of the catalytic application. While nickel chloride offers a cost-effective and readily available option, the use of this compound as a precursor can lead to the formation of more active and selective catalysts, particularly in hydrogenation reactions. This is often attributed to the formation of smaller, more uniform nickel nanoparticles with strong metal-support interactions. Researchers are encouraged to consider the trade-offs between cost, ease of preparation, and desired catalytic performance when choosing between these two precursors. The provided experimental protocols offer a starting point for the systematic evaluation of catalysts derived from both this compound and nickel chloride in their own research endeavors.

References

A Comparative Guide to Nickel Nanoparticle Synthesis: Exploring Alternatives to Nickel Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a precursor is a critical step in the synthesis of nickel nanoparticles (NiNPs), profoundly influencing their physicochemical properties and subsequent performance in diverse applications. This guide provides an objective comparison of nanoparticles synthesized from nickel citrate and its common alternatives—nickel chloride, nickel nitrate, and nickel acetate—supported by experimental data.

The synthesis of nickel nanoparticles with tailored characteristics is pivotal for advancing fields ranging from catalysis and magnetic storage to biomedical applications. The choice of the nickel precursor salt directly impacts the resulting nanoparticle size, morphology, crystallinity, and surface chemistry. While this compound is a viable precursor, a range of other nickel salts are frequently employed, each offering distinct advantages and disadvantages. This guide delves into a comparative analysis of these precursors to inform rational material design and selection.

Performance Comparison of Nickel Precursors

The selection of a nickel precursor has a significant impact on the final properties of the synthesized nanoparticles. The following table summarizes key performance indicators for nickel nanoparticles synthesized from this compound, nickel chloride, nickel nitrate, and nickel acetate, based on data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research efforts.

PrecursorSynthesis MethodAverage Particle Size (nm)MorphologyYield (%)Key Findings & Remarks
This compound Thermal Decomposition4 - 50[1]Interconnected spheres, cubic[1]Not ReportedParticle size increases with calcination temperature.[1] Forms Ni-NiO composite nanoparticles.[1]
Nickel Chloride (NiCl₂·6H₂O) Chemical Reduction18 - 90[2][3]Spherical, Star-like[3]~90[3]Morphology can be controlled by the molar ratio of the reducing agent.[3] Particle size is influenced by precursor and reducing agent concentration.[4]
Nickel Nitrate (Ni(NO₃)₂·6H₂O) Chemical Co-Precipitation / Green Synthesis~30[5]Spherical[6]Not ReportedConsidered a good precursor in some studies due to favorable reaction thermodynamics.[5] Can lead to agglomeration upon calcination in supported catalysts.[7]
Nickel Acetate (Ni(CH₃COO)₂·4H₂O) Chemical ReductionNot specified in comparative studiesNot specified in comparative studiesNot ReportedCan produce a more homogeneous distribution of nanoparticles on supports compared to nickel nitrate.[7]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis of nanoparticles with desired characteristics. Below are representative experimental protocols for the synthesis of nickel nanoparticles using different precursors.

Protocol 1: Synthesis of Ni-NiO Nanoparticles via Thermal Decomposition of this compound

This protocol is adapted from the thermal decomposition method.[1][8]

Materials:

  • This compound hydrate (Ni₃(C₆H₅O₇)₂·14H₂O)

Equipment:

  • Tube furnace

  • Crucible

  • Atmospheric control system (optional, for inert or reducing atmosphere)

Procedure:

  • Place a known amount of this compound hydrate in a crucible.

  • Insert the crucible into a tube furnace.

  • Heat the sample in air or a controlled atmosphere (e.g., nitrogen) at a programmed heating rate (e.g., 10°C/min) to the desired calcination temperature (e.g., 300-700°C).[1]

  • Maintain the temperature for a specific duration (e.g., 1 hour).[1]

  • Allow the furnace to cool down to room temperature.

  • The resulting powder consists of Ni-NiO composite nanoparticles.[1]

Protocol 2: Synthesis of Nickel Nanoparticles by Chemical Reduction of Nickel Chloride

This protocol describes a typical chemical reduction synthesis.[2][9]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Hydrazine hydrate (N₂H₄·H₂O) as a reducing agent

  • Ethylene glycol as a solvent

  • Sodium hydroxide (NaOH) as a catalyst

  • Ethanol for washing

Equipment:

  • Reaction flask with a condenser

  • Magnetic stirrer with a heating plate

  • Centrifuge

Procedure:

  • Dissolve a specific amount of nickel chloride hexahydrate in ethylene glycol in the reaction flask.

  • Add hydrazine hydrate to the solution while stirring.

  • Introduce a solution of sodium hydroxide dropwise to the mixture.

  • Heat the reaction mixture to a specific temperature (e.g., 90°C) and maintain for a set time (e.g., 1 hour) with continuous stirring.[2] A color change to black indicates the formation of nickel nanoparticles.[2]

  • Cool the solution to room temperature.

  • Separate the black precipitate by centrifugation.

  • Wash the nanoparticles repeatedly with ethanol to remove any unreacted reagents and byproducts.

  • Dry the purified nickel nanoparticles in a vacuum oven.

Protocol 3: Synthesis of Nickel Oxide Nanoparticles by Chemical Co-Precipitation from Nickel Nitrate

This protocol outlines a common method for synthesizing nickel oxide nanoparticles.[6]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonia solution (NH₃) or Sodium Hydroxide (NaOH) as a precipitating agent

  • Deionized water

Equipment:

  • Beaker

  • Magnetic stirrer

  • Filtration apparatus

  • Drying oven

  • Muffle furnace

Procedure:

  • Dissolve nickel nitrate hexahydrate in deionized water with magnetic stirring to form a clear solution.[6]

  • Slowly add the ammonia solution or sodium hydroxide solution dropwise to the nickel nitrate solution while stirring vigorously. A precipitate of nickel hydroxide will form.[6]

  • Continue stirring for a period to ensure complete precipitation.

  • Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.

  • Dry the precipitate in an oven at a moderate temperature (e.g., 60-80°C).[6]

  • Calcine the dried nickel hydroxide powder in a muffle furnace at a higher temperature (e.g., 550°C) for a few hours to obtain nickel oxide nanoparticles.[6]

Synthesis Workflows

The following diagrams illustrate the general workflows for the synthesis of nickel nanoparticles from different precursors.

G cluster_0 Thermal Decomposition of this compound A0 This compound B0 Calcination A0->B0 C0 Ni-NiO Nanoparticles B0->C0

Workflow for Thermal Decomposition of this compound.

G cluster_1 Chemical Reduction of Nickel Salts A1 Nickel Salt Solution (Chloride, Nitrate, Acetate) B1 Add Reducing Agent (e.g., Hydrazine Hydrate) A1->B1 C1 Heating & Stirring B1->C1 D1 Precipitation of Ni Nanoparticles C1->D1 E1 Washing & Drying D1->E1 F1 Pure Nickel Nanoparticles E1->F1

Workflow for Chemical Reduction of Nickel Salts.

Concluding Remarks

The choice of precursor is a fundamental parameter that dictates the final properties and, consequently, the suitability of nickel nanoparticles for a specific application.

  • This compound , through thermal decomposition, offers a route to produce Ni-NiO composite nanoparticles, with the particle size being tunable by the calcination temperature.[1]

  • Nickel chloride is a versatile precursor for chemical reduction methods, allowing for morphological control through the adjustment of reaction parameters, and often resulting in high yields.[3]

  • Nickel nitrate is a commonly used and cost-effective precursor, though it may lead to particle agglomeration in certain applications like supported catalysts.[5][7]

  • Nickel acetate can provide better dispersion of nanoparticles on support materials compared to nickel nitrate, which is a crucial factor for catalytic applications.[7]

Researchers and drug development professionals should carefully consider the desired nanoparticle characteristics, the synthesis method to be employed, and the economic and environmental aspects of the precursor when making their selection. The detailed protocols and comparative data presented in this guide aim to facilitate this decision-making process and promote the rational design of nickel nanoparticles for advanced applications.

References

analytical techniques for nickel citrate characterization.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Techniques for Nickel Citrate Characterization

For researchers, scientists, and professionals in drug development, the thorough characterization of this compound complexes is crucial for understanding their chemical properties, stability, and potential applications. This guide provides a detailed comparison of key analytical techniques used for this purpose, supported by experimental data and protocols to aid in method selection and implementation.

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and bonding within this compound complexes.

Infrared (IR) and Raman Spectroscopy

Principle: These techniques probe the vibrational modes of molecules. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) provides a fingerprint of the functional groups present and their coordination environment.

Applications:

  • Identifying the coordination of carboxylate and hydroxyl groups of the citrate ligand to the nickel ion.[1][2]

  • Studying the presence of water molecules in hydrated complexes.[1][2]

  • Investigating the structural peculiarities of different this compound species.[1][2]

Experimental Protocol (FT-IR):

  • Prepare the sample as a KBr pellet by mixing a small amount of the this compound complex with dry potassium bromide powder and pressing it into a transparent disk.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Identify characteristic bands for C=O (carboxylate), C-O, O-H (hydroxyl and water), and Ni-O vibrations.[3]

Data Comparison:

Functional GroupIR Absorption Band (cm⁻¹)Raman Band (cm⁻¹)Reference
O-H (water)~3180 (broad)-[2]
Asymmetric COO⁻~1609-[3]
Symmetric COO⁻~1402-[3]

Workflow for Spectroscopic Analysis:

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_output Output prep Prepare KBr Pellet / Aqueous Solution ir FT-IR Spectrometer prep->ir raman Raman Spectrometer prep->raman process Spectral Analysis & Peak Assignment ir->process raman->process output Vibrational Spectrum & Structural Information process->output

Caption: Workflow for IR and Raman Spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

Principle: This technique measures the absorption of ultraviolet and visible light by the sample, providing information about the electronic transitions within the nickel(II) ion and the formation of complexes.

Applications:

  • Characterizing the formation of different nickel-citrate complexes in solution at various pH values.[4]

  • Determining the stability constants of the formed complexes.[4]

  • Monitoring changes in the coordination environment of the Ni(II) ion.[5]

Experimental Protocol:

  • Prepare aqueous solutions of this compound at different pH values.

  • Record the UV-Vis spectra over a specific wavelength range (e.g., 300-800 nm) using a spectrophotometer.[3]

  • Analyze the shifts in the d-d transition bands of the octahedral nickel ion to infer changes in ligand coordination.[5]

Data Comparison:

ComplexpH RangeKey ObservationReference
[Ni(H₂O)₆]²⁺ to Ni-CitrateIncreasing pHBlueshift of d-d transition[5]
Various Ni-Citrate Species3-6Characterization of NiL⁻, NiHL, NiH₂L⁺, and NiL₂⁴⁻[4]

X-ray Diffraction (XRD)

Principle: XRD is a powerful technique for determining the crystallographic structure of solid materials. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, one can determine the arrangement of atoms.

Applications:

  • Determining the crystal structure of this compound complexes.[6]

  • Identifying the phases present in solid samples, for instance, after thermal decomposition.[7][8][9]

  • Investigating the crystalline nature of synthesized nickel-containing materials.[10]

Experimental Protocol:

  • Prepare a finely powdered sample of the this compound complex.

  • Mount the sample on a diffractometer.

  • Record the diffraction pattern over a range of 2θ angles.

  • Analyze the positions and intensities of the diffraction peaks to determine the crystal structure and identify the crystalline phases.[11]

Data Comparison (Crystallographic Data for K₂[Ni(C₆H₅O₇)(H₂O)₂]₂·4H₂O):

ParameterValueReference
Crystal SystemTriclinic[6]
Space GroupP-1[6]
a (Å)6.729(1)[6]
b (Å)9.100(4)[6]
c (Å)10.594(2)[6]
α (°)94.86(2)[6]
β (°)100.76(2)[6]
γ (°)103.70(2)[6]

Workflow for X-ray Diffraction:

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_output Output prep Prepare Powdered Sample xrd X-ray Diffractometer prep->xrd process Diffraction Pattern Analysis xrd->process output Crystal Structure & Phase Identification process->output

Caption: Workflow for X-ray Diffraction Analysis.

Thermal Analysis

Principle: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), measure the physical and chemical properties of a substance as a function of temperature.

Applications:

  • Studying the thermal decomposition of this compound.[8][12]

  • Determining the temperature ranges for dehydration and decomposition.[8]

  • Identifying the final decomposition products, such as NiO or metallic Ni.[8]

Experimental Protocol (TGA/DTA):

  • Place a small, accurately weighed amount of the this compound sample in a crucible.

  • Heat the sample in a controlled atmosphere (e.g., air or nitrogen) at a constant rate.

  • Record the change in mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

  • Analyze the resulting curves to determine decomposition temperatures and mass losses.[8]

Data Comparison (Thermal Decomposition in Nitrogen):

Temperature Range (°C)Mass Loss (%)EventReference
Ambient to ~390-Similar to decomposition in air[8]
at 40027.60Formation of NiO[8]
up to 51022.03 (residue)Formation of metallic Nickel[8]

Chromatographic Techniques

Principle: Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Applications:

  • While not a primary tool for the characterization of the this compound complex itself, ion-exclusion chromatography can be used to determine the concentration of citrate in solutions, such as in nickel plating baths.[13]

  • High-performance liquid chromatography (HPLC) has been explored for the quantification of citrate ligands on nanoparticle surfaces, a principle that could be adapted for this compound analysis in specific contexts.[14]

Experimental Protocol (Ion-Exclusion Chromatography for Citrate):

  • Prepare the sample solution, potentially with dilution to prevent column overloading.[15]

  • Inject the sample into an ion-exclusion chromatography system equipped with a suitable column and a direct conductivity detector.[13]

  • Elute the components with an appropriate mobile phase.

  • Quantify the citrate concentration based on the peak area in the chromatogram.

Comparison of Analytical Techniques

TechniqueInformation ObtainedSample StateAdvantagesLimitations
IR/Raman Spectroscopy Functional groups, coordinationSolid, LiquidFast, non-destructive, provides structural fingerprintIndirect structural information, can be complex to interpret
UV-Vis Spectroscopy Electronic transitions, complex formationLiquidQuantitative, good for solution studiesLimited to chromophoric species, provides electronic information
X-ray Diffraction (XRD) Crystal structure, phase identificationSolid (crystalline)Definitive structural information for crystalline materialsRequires crystalline sample, can be time-consuming
Thermal Analysis (TGA/DTA) Thermal stability, decomposition pathwaySolidQuantitative for mass changes, good for stability studiesDestructive, information on gaseous products may require coupling with other techniques
Chromatography Separation and quantification of componentsLiquidHigh separation efficiency, quantitativePrimarily for mixture analysis, not direct characterization of the complex

This guide provides a foundational understanding of the primary analytical techniques for characterizing this compound. The choice of technique will ultimately depend on the specific research question, the nature of the sample, and the available instrumentation. For a comprehensive characterization, a combination of these methods is often employed.

References

A Comparative Guide to Validating the Purity of Synthesized Nickel Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comparative overview of key analytical techniques for validating the purity of synthesized nickel citrate, a metal-organic framework (MOF) with growing interest in various applications. We present a side-by-side comparison of Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with experimental protocols and data interpretation.

Workflow for Comprehensive Purity Validation

A multi-faceted approach is essential for the robust characterization of synthesized this compound. The following workflow illustrates the logical sequence of analytical techniques to assess different aspects of purity, from crystalline phase integrity to the presence of trace elemental and organic impurities.

cluster_0 Synthesis & Initial Characterization cluster_1 Thermal & Elemental Analysis cluster_2 Organic Component & Final Purity Assessment Synthesis Synthesized this compound PXRD Powder X-ray Diffraction (PXRD) Synthesis->PXRD Phase & Crystallinity TGA Thermogravimetric Analysis (TGA) PXRD->TGA Thermal Stability & Hydration State ICP_OES ICP-OES TGA->ICP_OES Sample for Elemental Analysis Digestion MOF Digestion ICP_OES->Digestion NMR NMR Spectroscopy (1H, 13C) Digestion->NMR Linker Integrity & Organic Impurities Final_Purity Final Purity Assessment NMR->Final_Purity

Figure 1: Workflow for Purity Validation of this compound.

Comparison of Analytical Techniques for Purity Validation

The selection of an appropriate analytical technique depends on the specific purity aspect being investigated. The following table summarizes the capabilities of four key methods in the context of this compound analysis.

Analytical Technique Information Provided Typical Impurities Detected Advantages Limitations
Powder X-ray Diffraction (PXRD) Crystalline phase identification, crystallinity, presence of other crystalline phases.[1][2]Unreacted starting materials (e.g., nickel salts), different polymorphs or hydrated forms of this compound.Non-destructive, relatively fast, provides information on long-range order.Not sensitive to amorphous impurities or minor crystalline phases (<5%). Does not provide elemental composition.
Thermogravimetric Analysis (TGA) Thermal stability, solvent/water content, decomposition profile.[1]Residual solvents (e.g., water, ethanol), volatile organic impurities.Quantitative assessment of volatile components, provides information on thermal stability.Does not identify the specific nature of volatile components, destructive.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Quantitative elemental composition, detection of trace metal impurities.Unreacted nickel precursors, other metallic contaminants from reagents or reaction vessels (e.g., Fe, Cu, Zn).[3]High sensitivity for a wide range of elements, well-established quantitative method.Destructive, requires sample digestion which can be complex for MOFs, does not provide information on the organic component.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural integrity of the citrate linker, presence of organic impurities, quantification of linker-to-metal ratio after digestion.[3][4][5]Unreacted citric acid, by-products from citric acid synthesis (e.g., aconitic acid, isocitric acid), residual synthesis modulators.[1]Provides detailed structural information about the organic component, can be quantitative.Requires digestion of the MOF structure which can be challenging, sensitivity can be an issue for low-level impurities.

Experimental Protocols

Detailed and consistent experimental protocols are paramount for obtaining reliable and comparable data.

Powder X-ray Diffraction (PXRD)
  • Objective: To confirm the crystalline phase of the synthesized this compound and identify any crystalline impurities.

  • Instrumentation: A standard laboratory powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Sample Preparation: A small amount of the dried, powdered this compound sample is gently pressed onto a zero-background sample holder to ensure a flat, level surface.

  • Data Collection:

    • 2θ Range: 5-50°

    • Step Size: 0.02°

    • Scan Speed: 1-2°/minute

  • Data Analysis: The experimental diffraction pattern is compared to a reference pattern for this compound (if available from crystallographic databases) or patterns of potential starting materials and by-products. The sharpness and intensity of the diffraction peaks provide an indication of the sample's crystallinity. The presence of unexpected peaks suggests crystalline impurities.[1][2]

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and quantify the amount of volatile components (e.g., water, residual solvent) in the synthesized this compound.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Approximately 5-10 mg of the dried this compound powder is accurately weighed into an alumina or platinum crucible.

  • Analysis Conditions:

    • Temperature Range: 25-600 °C

    • Heating Rate: 10 °C/minute

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/minute.

  • Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. Weight loss steps are analyzed to determine the amount of adsorbed solvent, coordinated water, and the decomposition temperature of the this compound framework. The residual mass at the end of the experiment can be compared to the theoretical yield of nickel oxide.[1]

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
  • Objective: To quantify the nickel content and determine the concentration of trace elemental impurities.

  • Instrumentation: An ICP-OES spectrometer.

  • Sample Preparation (Digestion):

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean digestion vessel.

    • Add a mixture of high-purity nitric acid (e.g., 5 mL) and hydrochloric acid (e.g., 2 mL).

    • Heat the mixture using a microwave digestion system or a hot plate in a fume hood until the sample is completely dissolved.

    • Allow the solution to cool and then quantitatively transfer it to a volumetric flask, diluting to a known volume with deionized water.

  • Analysis: The digested sample solution is introduced into the ICP-OES instrument. The emission intensities of the elements of interest are measured at their characteristic wavelengths and compared to a calibration curve prepared from certified standards.

  • Data Analysis: The concentration of nickel and other trace metals in the original sample is calculated based on the measured concentrations in the digested solution and the dilution factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To verify the structural integrity of the citrate linker and to detect and quantify any organic impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation (Digestion):

    • Accurately weigh 10-20 mg of the synthesized this compound into a vial.

    • Digest the MOF by adding a deuterated acid (e.g., D2SO4) or a deuterated base (e.g., NaOD in D2O) and sonicating until the solid is completely dissolved. The choice of digestion agent is crucial to avoid signal overlap with the analyte.

    • Transfer the resulting solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A known amount of an internal standard can be added for quantitative analysis (qNMR).

    • If further structural elucidation is needed, a ¹³C NMR spectrum can also be acquired.

  • Data Analysis: The ¹H NMR spectrum should show the characteristic signals for the citrate molecule. The presence of other peaks may indicate unreacted starting materials, residual solvents, or by-products. The relative integration of the citrate peaks to those of an internal standard can be used to determine the purity of the organic component.[3][4][5]

Conclusion

A comprehensive purity assessment of synthesized this compound cannot be achieved with a single analytical technique. The complementary nature of PXRD, TGA, ICP-OES, and NMR spectroscopy provides a complete picture of the material's integrity. By employing the systematic workflow and detailed protocols outlined in this guide, researchers can confidently validate the purity of their synthesized this compound, leading to more reliable and reproducible scientific findings.

References

A Comparative Performance Analysis of Nickel Citrate and Nickel Acetate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of catalysis, the choice of precursor can significantly influence the efficacy, selectivity, and overall performance of the final catalytic system. This guide provides a comparative overview of two commonly employed nickel precursors: nickel citrate and nickel acetate. Due to the limited availability of direct head-to-head comparative studies in the scientific literature, this analysis will focus on the performance of each catalyst in distinct, yet representative, chemical transformations. For this compound, we will examine its application in the form of a Ni-citric acid coordination polymer (Ni-CP) for the synthesis of polyhydroquinolines. For nickel acetate, its utility in the well-established Suzuki-Miyaura cross-coupling reaction will be highlighted.

This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the catalytic potential of these two nickel compounds, supported by quantitative data and detailed experimental protocols.

Performance Data Summary

The following tables summarize the catalytic performance of a this compound-derived catalyst and nickel acetate in their respective reactions.

Table 1: Performance of Ni-Citric Acid Coordination Polymer (Ni-CP) Catalyst in the Synthesis of Polyhydroquinolines

EntryAldehydeProductYield (%)
14-Chlorobenzaldehyde4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one98
24-Methylbenzaldehyde4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one95
34-Methoxybenzaldehyde4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one93
4Benzaldehyde4-phenyl-3,4-dihydropyrimidin-2(1H)-one96
53-Nitrobenzaldehyde4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one94

Table 2: Performance of Nickel Acetate in Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl95
24-ChlorotoluenePhenylboronic acid4-Methylbiphenyl85
31-BromonaphthalenePhenylboronic acid1-Phenylnaphthalene92
44-BromobenzonitrilePhenylboronic acid4-Cyanobiphenyl88
52-BromopyridinePhenylboronic acid2-Phenylpyridine78

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance data tables are provided below.

Synthesis of Polyhydroquinolines using Ni-Citric Acid Coordination Polymer (Ni-CP) Catalyst

Catalyst Preparation (Ni-CP): A solution of nickel(II) nitrate hexahydrate (1 mmol) in deionized water (10 mL) is slowly added to a solution of citric acid (1 mmol) in deionized water (10 mL) with continuous stirring. The pH of the mixture is adjusted to 6.0 using a dilute sodium hydroxide solution. The resulting mixture is stirred for 24 hours at room temperature. The green precipitate formed is collected by filtration, washed with deionized water and ethanol, and dried in an oven at 80°C for 12 hours.

General Procedure for Polyhydroquinoline Synthesis: A mixture of an aromatic aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), ammonium acetate (1.2 mmol), and Ni-CP catalyst (0.02 g) in ethanol (10 mL) is stirred at 60°C for the appropriate time. The progress of the reaction is monitored by thin-layer chromatography. After completion of the reaction, the catalyst is separated by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization from ethanol to afford the pure polyhydroquinoline derivative.

Suzuki-Miyaura Cross-Coupling using Nickel Acetate Catalyst

General Procedure: In a glovebox, a reaction vessel is charged with nickel(II) acetate (0.05 mmol), a phosphine ligand (e.g., triphenylphosphine, 0.1 mmol), and a base (e.g., potassium phosphate, 2 mmol). The vessel is sealed and removed from the glovebox. The aryl halide (1 mmol), arylboronic acid (1.5 mmol), and a solvent (e.g., dioxane, 5 mL) are added under an inert atmosphere. The reaction mixture is stirred at a specified temperature (e.g., 100°C) for a designated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the biaryl product.

Visualizations

The following diagrams illustrate the experimental workflow and proposed reaction mechanisms.

Experimental_Workflow_Polyhydroquinoline cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aromatic Aldehyde Mixing Mixing in Ethanol Aldehyde->Mixing Dimedone Dimedone Dimedone->Mixing EAA Ethyl Acetoacetate EAA->Mixing NH4OAc Ammonium Acetate NH4OAc->Mixing Catalyst Ni-CP Catalyst Catalyst->Mixing Heating Stirring at 60°C Mixing->Heating Filtration Catalyst Filtration Heating->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product Pure Polyhydroquinoline Recrystallization->Product

Experimental workflow for polyhydroquinoline synthesis.

Hantzsch_Reaction_Mechanism Reactants Aromatic Aldehyde (R-CHO) Dimedone Ethyl Acetoacetate NH₃ Knoevenagel_Intermediate Knoevenagel Adduct Reactants->Knoevenagel_Intermediate Ni-CP Catalyst Enamine Enamine Intermediate Reactants->Enamine Ni-CP Catalyst Michael_Addition Michael Addition Knoevenagel_Intermediate->Michael_Addition Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Product Polyhydroquinoline Cyclization->Product

Proposed mechanism for Hantzsch polyhydroquinoline synthesis.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction_sm Reaction cluster_workup_sm Work-up & Purification NiOAc2 Nickel Acetate Heating_SM Stirring at 100°C NiOAc2->Heating_SM Ligand Phosphine Ligand Ligand->Heating_SM Base Base (e.g., K₃PO₄) Base->Heating_SM ArylHalide Aryl Halide ArylHalide->Heating_SM ArylboronicAcid Arylboronic Acid ArylboronicAcid->Heating_SM Solvent Solvent (e.g., Dioxane) Solvent->Heating_SM Dilution Dilution & Washing Heating_SM->Dilution Drying Drying & Concentration Dilution->Drying Chromatography Column Chromatography Drying->Chromatography Product_SM Pure Biaryl Product Chromatography->Product_SM

Experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Mechanism Ni0 Ni(0)L₂ OxAdd Oxidative Addition Ni0->OxAdd NiII_Aryl Ar-Ni(II)-X L₂ OxAdd->NiII_Aryl Transmetalation Transmetalation NiII_Aryl->Transmetalation NiII_Diaryl Ar-Ni(II)-Ar' L₂ Transmetalation->NiII_Diaryl RedElim Reductive Elimination NiII_Diaryl->RedElim RedElim->Ni0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Arylboronic Ar'B(OR)₂ Arylboronic->Transmetalation Base Base Base->Transmetalation

General mechanism for Ni-catalyzed Suzuki-Miyaura coupling.

A Comparative Guide to Nickel Citrate and Nickel Sulfamate Electroplating Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical and performance characteristics of nickel citrate and nickel sulfamate electroplating baths. The information presented is curated from scientific literature to assist researchers, scientists, and professionals in drug development in selecting the appropriate nickel plating chemistry for their specific applications, such as in the fabrication of medical devices, analytical instrumentation, and microelectronics.

Introduction

Nickel electroplating is a widely utilized surface finishing process that imparts desirable properties such as corrosion resistance, wear resistance, and specific magnetic and electrical characteristics to a substrate. The choice of electrolyte chemistry is critical as it significantly influences the deposit's properties and the operational efficiency of the plating process. This guide focuses on two common formulations: nickel sulfamate and this compound baths.

Nickel Sulfamate baths are renowned for producing high-purity, low-stress nickel deposits, making them a preferred choice for applications requiring high ductility and dimensional stability, such as in electroforming and for components subjected to flexing or thermal cycling.[1]

This compound baths have emerged as a viable alternative, particularly to the traditional Watts bath. Citrate acts as a complexing agent, influencing the nucleation and growth of the nickel deposit, which often results in a finer grain structure and increased hardness.[2]

Quantitative Data Comparison

The following tables summarize the key performance indicators for this compound and nickel sulfamate electroplating baths based on available experimental data. It is important to note that the values presented are collated from various studies and may have been obtained under different experimental conditions.

ParameterThis compound BathNickel Sulfamate BathReference(s)
Typical Composition Nickel Sulfate (NiSO₄·6H₂O): ~280 g/L Nickel Chloride (NiCl₂·6H₂O): ~45 g/L Trisodium Citrate (Na₃C₆H₅O₇): ~25-50 g/LNickel Sulfamate (Ni(SO₃NH₂)₂): ~300-450 g/L Nickel Chloride (NiCl₂·6H₂O): 0-15 g/L Boric Acid (H₃BO₃): 30-45 g/L[1][3]
Operating pH 4.0 - 6.03.5 - 4.5[1][3]
Operating Temperature 25 - 60 °C40 - 60 °C[1][2]
Current Density 1 - 5 A/dm²2 - 20 A/dm²[1][3]

Table 1: Typical Bath Compositions and Operating Conditions

PropertyThis compound DepositNickel Sulfamate DepositReference(s)
Internal Stress Moderate to High (Tensile)Very Low (Tensile or Compressive, controllable)[4]
Hardness (VHN) 250 - 450150 - 250 (can be increased with additives)[1][3]
Ductility ModerateHigh[1]
Appearance Semi-bright to BrightDull to Semi-bright[1][2]
Current Efficiency High (typically >90%)High (typically >95%)[3][5]
Deposition Rate ModerateHigh[1]

Table 2: Comparison of Deposit Properties

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols used in the characterization of nickel electroplating baths and their deposits.

Hull Cell Analysis

The Hull Cell test is a qualitative method used to evaluate the characteristics of a plating bath over a range of current densities on a single test panel.

Methodology:

  • A trapezoidal Hull cell (typically 267 mL volume) is filled with the nickel plating solution to be tested.

  • A pre-cleaned steel or brass panel is placed on the cathode side of the cell.

  • A nickel anode is placed on the anode side.

  • A specific current (e.g., 2 A) is applied for a set duration (e.g., 5-10 minutes).

  • After plating, the panel is removed, rinsed, and dried.

  • The appearance of the deposit across the panel is observed. The end of the panel closer to the anode experiences the highest current density, while the end farther away experiences the lowest. This allows for the evaluation of the bright plating range, burning, and dullness at different current densities.

Internal Stress Measurement

Internal stress in electrodeposits can be measured using various techniques. The bent strip method is a common and relatively simple approach.

Methodology:

  • A thin, flexible metal strip (e.g., of spring steel) is coated on one side with a stop-off lacquer.

  • The strip is then electroplated on the uncoated side.

  • The internal stress in the nickel deposit will cause the strip to bend. Tensile stress causes the strip to bend towards the plated side, while compressive stress causes it to bend away.

  • The degree of curvature is measured, and the internal stress can be calculated using Stoney's equation, which relates the curvature of the substrate to the stress in the deposited film.

Hardness Testing

Microhardness testing is used to determine the hardness of the nickel deposit.

Methodology:

  • A cross-section of the plated sample is prepared by mounting, grinding, and polishing to a mirror finish.

  • A microhardness tester (e.g., a Vickers or Knoop indenter) is used to make indentations on the cross-section of the nickel deposit under a specific load.

  • The dimensions of the indentation are measured using a microscope.

  • The hardness value is calculated based on the applied load and the area of the indentation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparison of this compound and nickel sulfamate electroplating.

G cluster_0 This compound Bath cluster_1 Nickel Sulfamate Bath Ni_Citrate Ni²⁺ + Citrate³⁻ ↔ [Ni(Citrate)]⁻ Deposit_Citrate Fine-grained, Harder Deposit Ni_Citrate->Deposit_Citrate Complexation affects nucleation Ni_Sulfamate Ni²⁺ + 2e⁻ → Ni⁰ Deposit_Sulfamate Low Stress, Ductile Deposit Ni_Sulfamate->Deposit_Sulfamate Sulfamate anion minimizes stress

Caption: Fundamental electrochemical differences.

G start Prepare Plating Bath hull_cell Perform Hull Cell Test start->hull_cell stress_test Measure Internal Stress start->stress_test hardness_test Measure Hardness start->hardness_test analyze Analyze and Compare Results hull_cell->analyze stress_test->analyze hardness_test->analyze

Caption: Experimental workflow for comparison.

Conclusion

Both this compound and nickel sulfamate baths offer distinct advantages and are suited for different applications.

  • Nickel Sulfamate is the preferred choice for applications where low internal stress, high ductility, and high purity are critical. Its ability to operate at high current densities also makes it suitable for high-speed plating and electroforming.

  • This compound baths provide a harder, finer-grained deposit and can be a suitable alternative when moderate hardness and a bright finish are desired without the use of boric acid, which is present in sulfamate baths.

The selection between these two chemistries should be based on a thorough evaluation of the desired deposit properties and the specific requirements of the end-use application. The data and protocols presented in this guide provide a foundation for making an informed decision.

References

cost-benefit analysis of using nickel citrate in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of using nickel citrate in various industrial applications, with a focus on electroplating, catalysis, and agriculture. It offers a comparison with alternative nickel salts, primarily nickel sulfate, supported by available experimental data and detailed methodologies.

Executive Summary

This compound, a green crystalline solid, finds application in diverse industrial sectors.[1] In electroplating, it is utilized as a source of nickel ions for creating protective and decorative coatings.[2] Beyond plating, it serves as a catalyst in organic synthesis and as a micronutrient supplement in agriculture.[1] While it offers specific advantages in certain processes, a thorough evaluation of its costs and benefits against more conventional alternatives like nickel sulfate is crucial for informed decision-making in industrial settings. This guide aims to provide a clear, data-driven comparison to assist researchers and industry professionals in selecting the appropriate nickel compound for their specific needs.

Cost Analysis: this compound vs. Nickel Sulfate

The economic viability of an industrial process is heavily dependent on the cost of raw materials. The following table provides an overview of the approximate costs for technical grade this compound and nickel sulfate. It is important to note that prices can fluctuate based on market conditions, purity, and supplier.

Chemical CompoundFormPrice (per kg)Supplier/Source
This compound PowderPowderngcontent-ng-c4139270029="" class="ng-star-inserted">₹321 ($3.85 USD)Chem Lab, IndiaMART[3]
Nickel(II) Citrate Hydrate, 98%Crystals or Crystalline Powder~
307.90(for100g)307.90 (for 100g) - ~307.90(for100g)−
921.48 (for 500g)
Thermo Scientific Chemicals[4]
Nickel Sulfate HexahydratePowder/Crystals₹360 - ₹550 ($4.32 - $6.60 USD)Various suppliers on IndiaMART[2]
Nickel Sulphate HexahydratePowder/Crystals~$169.95Ingredient Depot (1 kg)[5]
Nickel Sulfate (Europe)N/A~$3.20 (May 2025 projection)Intratec.us[6]
Nickel Sulfate (China)N/A~$3.44 (May 2025 projection)Intratec.us[6]
Nickel Sulfate (United States)N/A~$3.54 (May 2025 projection)Intratec.us[6]

Key Takeaway: Based on the available data, technical grade this compound appears to be competitively priced and, in some cases, more affordable than technical grade nickel sulfate. However, prices for high-purity grades of this compound from specialized chemical suppliers are significantly higher.

Performance Comparison in Industrial Applications

The selection of a nickel salt is not solely based on price but also on its performance in the intended application. This section compares the performance of this compound and its alternatives in key industrial sectors.

Electroplating

Nickel plating is a primary application for nickel salts, providing corrosion resistance, wear resistance, and a decorative finish. The choice of nickel salt can significantly impact the properties of the deposited layer and the efficiency of the plating process.

Comparative Performance Data in Electroplating

Performance MetricThis compound BathNickel Sulfate (Watts) BathKey Observations
Deposit Hardness Generally higherStandard hardnessNickel deposits from citrate baths tend to be harder than those from traditional Watts baths.
Deposit Structure Fine, nanocrystalline, globular surfaceCoarser, pyramid-shaped structuresCitrate baths produce a finer and more compact crystal structure.
Cathodic Current Efficiency High (e.g., 91.7% under optimized conditions)HighBoth bath types can achieve high current efficiencies.
Plating Rate Dependent on bath composition and operating parametersGenerally well-established and predictablePlating rates for citrate baths can be comparable to Watts baths but are highly influenced by the specific formulation.
Wastewater Treatment More complex and potentially costly due to chelationStandard precipitation methods are effectiveThe chelating nature of citrate can make nickel removal from wastewater more challenging and expensive.[7]

Experimental Protocol: Comparative Analysis of Nickel Electroplating Baths

This protocol outlines a method for the comparative evaluation of nickel electroplating baths using this compound and nickel sulfate.

Objective: To compare the performance of a this compound-based electroplating bath with a traditional nickel sulfate (Watts) bath in terms of deposit hardness, thickness (plating rate), and surface morphology.

Materials:

  • Anode: Nickel plate

  • Cathode: Steel panels (pre-cleaned and weighed)

  • This compound Bath:

    • Nickel Sulfate (NiSO₄·6H₂O): 100 g/L

    • Trisodium Citrate (Na₃C₆H₅O₇): 25 g/L

    • Citric Acid (C₆H₈O₇): 20 g/L

  • Nickel Sulfate (Watts) Bath:

    • Nickel Sulfate (NiSO₄·6H₂O): 240-300 g/L

    • Nickel Chloride (NiCl₂·6H₂O): 45-50 g/L

    • Boric Acid (H₃BO₃): 30-40 g/L

  • Equipment:

    • DC power supply

    • Plating tank

    • Heater and thermostat

    • Magnetic stirrer

    • pH meter

    • Microhardness tester

    • Scanning Electron Microscope (SEM)

    • Calibrated thickness gauge

Procedure:

  • Bath Preparation: Prepare both the this compound and nickel sulfate baths according to the formulations above. Adjust the pH of the citrate bath to 5.0 and the Watts bath to 4.0. Maintain the temperature of both baths at 50°C.

  • Electroplating:

    • Immerse a pre-weighed steel cathode and the nickel anode into the plating bath.

    • Apply a constant current density of 2 A/dm² for a predetermined time (e.g., 30 minutes).

    • Gently agitate the solution throughout the plating process.

  • Post-Plating Analysis:

    • After plating, rinse the cathode with deionized water, dry it, and re-weigh it to determine the mass of the nickel deposit.

    • Calculate the plating rate (thickness) based on the mass of the deposit, the surface area of the cathode, and the density of nickel.

    • Measure the microhardness of the nickel deposit at multiple points using a microhardness tester.

    • Examine the surface morphology and crystal structure of the deposit using SEM.

Workflow for Comparative Electroplating Experiment

G cluster_prep Preparation cluster_plating Electroplating cluster_analysis Analysis prep_citrate Prepare this compound Bath plate_citrate Plate with Citrate Bath prep_citrate->plate_citrate prep_sulfate Prepare Nickel Sulfate Bath plate_sulfate Plate with Sulfate Bath prep_sulfate->plate_sulfate prep_cathode Prepare Cathode (Steel Panel) prep_cathode->plate_citrate prep_cathode->plate_sulfate analyze_citrate Analyze Citrate Deposit plate_citrate->analyze_citrate analyze_sulfate Analyze Sulfate Deposit plate_sulfate->analyze_sulfate compare Compare Results analyze_citrate->compare analyze_sulfate->compare G start Start prep_reaction Prepare Reaction Mixture (Substrate + Solvent) start->prep_reaction add_catalyst Add Catalyst (this compound or Nickel Oxide) prep_reaction->add_catalyst initiate_reaction Initiate Reaction (Add Reducing Agent) add_catalyst->initiate_reaction monitor_reaction Monitor Reaction Progress (UV-Vis Spectroscopy) initiate_reaction->monitor_reaction analyze_data Analyze Data (Calculate Rate and TOF) monitor_reaction->analyze_data compare_catalysts Compare Catalyst Performance analyze_data->compare_catalysts end End compare_catalysts->end

References

pH-Dependent Speciation of Nickel-Citrate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the spectroscopic analysis of nickel-citrate complexes is presented for researchers, scientists, and drug development professionals. This guide details the influence of pH on complex speciation and compares common spectroscopic techniques for their characterization, supported by experimental data and protocols.

The interaction between Ni(II) ions and citric acid in aqueous solutions is highly dependent on pH, leading to the formation of various complex species.[1][2] Citric acid (H₃Cit) is a polyprotic acid that can exist in four forms depending on the pH: H₃Cit, H₂Cit⁻, HCit²⁻, and Cit³⁻.[1] As the pH increases, the dominant nickel-citrate species shift from protonated complexes to deprotonated and polynuclear complexes.[1][3][4]

At lower pH (3-4), protonated species such as [NiH₂L]⁺ and [NiHL] are characterized.[1][2] As the pH rises to the neutral range (6-7), the deprotonated 1:1 complex [NiL]⁻ and the 1:2 complex [NiL₂]⁴⁻ become more prominent.[1][2] Above pH 7, the [NiL₂]⁴⁻ species is the predominant form.[1] The coordination of the citrate ion to the Ni(II) center is crucial and can involve two carboxylate groups and the hydroxyl group, making citrate a tridentate ligand.[5][6] In some cases, all three carboxylate groups and the hydroxyl group may bind to the nickel ion.[7][8]

The following diagram illustrates the relationship between pH and the formation of dominant nickel-citrate species.

G Figure 1. pH-Dependent Speciation of Ni(II)-Citrate Complexes pH 3-4 pH 3-4 pH ~6 pH ~6 pH > 7 pH > 7 [NiHCit] [NiHCit] [NiCit]⁻ [NiCit]⁻ [NiHCit]->[NiCit]⁻ + OH⁻ - H₂O [NiCit₂]⁴⁻ [NiCit₂]⁴⁻ [NiCit]⁻->[NiCit₂]⁴⁻ + Cit³⁻

Figure 1. pH-Dependent Speciation of Ni(II)-Citrate Complexes

Comparative Spectroscopic Analysis

Different spectroscopic techniques offer unique insights into the structure and behavior of nickel-citrate complexes. The choice of method depends on the specific information required by the researcher. A general workflow for spectroscopic analysis is outlined below.

G Figure 2. General Workflow for Spectroscopic Analysis A Sample Preparation (e.g., pH adjustment, concentration setting) B Spectroscopic Measurement (UV-Vis, FT-IR, etc.) A->B C Data Acquisition (Spectra Recording) B->C D Data Analysis (Peak identification, shift analysis) C->D E Structural Elucidation & Interpretation D->E

Figure 2. General Workflow for Spectroscopic Analysis
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is effective for monitoring changes in the coordination environment of the Ni(II) ion, which has a d⁸ electron configuration. The complexation of citrate ligands with the [Ni(H₂O)₆]²⁺ ion leads to a blueshift (shift to a shorter wavelength) in the d-d transition absorption bands.[9] This shift is indicative of the substitution of aqua ligands by the stronger citrate ligands.

pHDominant Species (Predicted)λmax (nm)Observed Color
3.4[Ni(H₂O)₆]²⁺ / Ni-Citrate394Light Green
5.1Ni-Citrate391Green
8.7Ni-Citrate385Blue-Green

Table 1: UV-Vis absorption maxima for Ni-Citrate solutions at different pH values. Data sourced from reference[9].

Experimental Protocol (UV-Vis Spectroscopy):

  • Sample Preparation: Prepare a stock solution containing nickel chloride (or nickel nitrate) and citric acid.[10] For pH-dependent studies, create a series of complex solutions by adding small aliquots of NaOH to adjust the pH from approximately 2.8 to 10.7.[10] Ensure all solutions are maintained at a constant ionic strength (e.g., 0.1 M KCl).[10]

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.[7][11]

  • Measurement: Record the absorption spectra in the 300-800 nm range using a 1 cm path length quartz cell.[7][12] Use distilled water or a corresponding solution without the nickel salt as a reference.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups involved in the coordination between nickel and the citrate ligand. The key spectral regions are those corresponding to the carboxylate (-COO⁻) and hydroxyl (-OH) groups. Upon complexation, the absorption bands of the deprotonated carboxylic groups change significantly. Specifically, the analysis focuses on the strong antisymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretching bands.[13]

pHWavenumber (cm⁻¹)Assignment
3.41602νₐₛ (antisymmetric stretch)
1413νₛ (symmetric stretch)
5.11567νₐₛ (antisymmetric stretch)
1413νₛ (symmetric stretch)
8.71567νₐₛ (antisymmetric stretch)
1413νₛ (symmetric stretch)

Table 2: Key FT-IR absorption bands for Ni-Citrate complexes at different pH values, indicating carboxylic acid coordination. Data sourced from reference[13].

Experimental Protocol (FT-IR Spectroscopy):

  • Sample Preparation (Aqueous): For Attenuated Total Reflectance (ATR)-FTIR, aqueous solutions prepared at various pH values can be used directly.[13]

  • Sample Preparation (Solid): For solid-state analysis, precipitate the nickel-citrate complex from the solution. The precipitate is then dried and mixed with KBr to form a pellet.[7]

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.[7]

  • Measurement: Record the spectra in the region of 4000 to 500 cm⁻¹.[7]

Comparative Summary

TechniqueInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Changes in Ni(II) coordination sphere, electronic d-d transitions.[9]Simple, rapid, good for monitoring pH-dependent equilibria in solution.[14][15]Provides limited structural detail; bands can be broad.
FT-IR Spectroscopy Identifies functional groups (carboxylate, hydroxyl) involved in metal binding.[8][13]Provides direct evidence of ligand coordination sites; applicable to both solid and aqueous samples.[7][16]Complex spectra can be difficult to interpret fully; water absorption can interfere in aqueous studies.
Potentiometric Titration Determines stability constants and stoichiometry of the complexes formed in solution.[1][2][10]Highly quantitative for determining species distribution and thermodynamic stability.[3][4]An indirect method that relies on modeling; provides no direct structural information.

This guide provides a foundational comparison of spectroscopic techniques for the analysis of nickel-citrate complexes. For professionals in drug development and research, combining these methods offers a comprehensive understanding of the chelation chemistry, which is vital for applications related to nickel metabolism, bioavailability, and toxicology.[5][17]

References

Nickel Citrate in Catalysis: A Comparative Performance Analysis Against Other Nickel Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that can significantly influence the outcome of a chemical synthesis. While various nickel salts are employed as precursors for nickel-based catalysts, nickel citrate is emerging as a noteworthy alternative. This guide provides an objective comparison of the catalytic performance of this compound-derived catalysts with those prepared from other common nickel salts, supported by experimental data and detailed methodologies.

Nickel catalysts are pivotal in a myriad of organic transformations, including hydrogenation, cross-coupling reactions, and methane reforming, owing to their high activity and cost-effectiveness compared to precious metal catalysts.[1][2] The catalytic properties of the final nickel catalyst, however, are intricately linked to the choice of the initial nickel salt precursor. The anion of the salt can influence the formation of nickel nanoparticles, their dispersion on a support, and the strength of metal-support interactions, all of which are crucial determinants of catalytic activity and selectivity.[3][4]

This guide focuses on the comparative catalytic activity of this compound against other commonly used nickel salts such as nickel nitrate, nickel chloride, nickel acetate, and nickel sulfate.

Comparative Catalytic Performance: Data Overview

The catalytic performance of nickel-based catalysts is highly dependent on the specific reaction and the conditions employed. The choice of the nickel salt precursor plays a significant role in determining the physicochemical properties of the final catalyst, such as metal particle size, dispersion, and the extent of metal-support interaction, which in turn dictate its catalytic efficacy.

Below is a summary of comparative data from studies investigating the influence of different nickel precursors on catalytic activity in various reactions.

ReactionCatalyst SystemNickel PrecursorConversion (%)Selectivity (%)Key Findings
CO2 Reforming and Partial Oxidation of Methane Ni/SiO2This compound--The use of this compound as a precursor has been investigated for preparing Ni/SiO2 catalysts.[5]
Ni/SiO2Nickel Nitrate--Nickel nitrate is a commonly used precursor due to its low cost and high solubility. However, it can lead to poorly dispersed metal particles.[3][5][6]
Hydrogenation of Nitrobenzene Nickel on carbon-mineral supportsNickel Nitrate65100 (to aniline)Catalysts from nickel nitrate showed the highest activity.[7]
Nickel on carbon-mineral supportsNickel Formate51100 (to aniline)Showed slightly lower activity compared to nitrate.[7]
Nickel on carbon-mineral supportsNickel Acetate--Investigated as a precursor.[7]
Nickel on carbon-mineral supportsNickel-Ammonium Sulfate<3-The presence of sulfur was detrimental to catalytic activity.[7]
Methane Dry Reforming Ni/SiO2Nickel Nitrate (via impregnation)Lower activity-Led to uneven distribution and large nickel particles with weak metal-support interaction.[8]
Ni/SiO2Nickel Nitrate (via ammonia evaporation)Higher activity-Resulted in smaller nickel particles and stronger metal-support interactions.[8]
Suzuki-Miyaura Coupling Ni salt with bipyridyl ligand in waterNickel Sulfate (NiSO₄·6H₂O)67-Demonstrated the best performance among the tested nickel salts for the synthesis of 2-aryl allyl phosphonates.[9]
Ni salt with bipyridyl ligand in waterOther Ni salts (not specified)Lower than 67-Showed lower yields compared to nickel sulfate.[9]

Note: Direct quantitative comparison for CO2 reforming with this compound was not available in the public domain search results. The table highlights the importance of the precursor in different catalytic systems.

The Role of the Anion: Citrate vs. Other Ligands

The citrate anion, being a multidentate ligand, can form stable complexes with nickel ions. This complexation can influence the nucleation and growth of nickel nanoparticles during catalyst preparation, potentially leading to smaller and more uniform particles with better dispersion on a support material. This is in contrast to simpler anions like nitrate or chloride, which may have weaker interactions and can lead to the agglomeration of nickel particles during thermal treatment.[3]

For instance, in the preparation of Ni/SiO2 catalysts, nickel nitrate is often used due to its high solubility and ease of decomposition.[5][6] However, its decomposition can lead to the redistribution of nickel on the support, resulting in larger, less active particles.[3] The use of chelating agents like citric acid during the preparation of Ni/SiO2 catalysts from nickel nitrate has been shown to improve metal distribution.[10] This suggests that starting with this compound, where the chelating agent is already part of the precursor, could offer a more direct route to highly dispersed and active catalysts.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of catalytic studies. Below are representative protocols for catalyst preparation and catalytic activity testing, based on the reviewed literature.

Catalyst Preparation: Incipient Wetness Impregnation of Ni/SiO2

This protocol describes a common method for preparing supported nickel catalysts.

  • Support Preparation: Commercial silica (SiO2) is calcined at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water and organic impurities.

  • Impregnation Solution Preparation: An aqueous solution of the nickel salt (e.g., nickel nitrate, this compound) is prepared. The concentration is calculated to achieve the desired nickel loading on the support (e.g., 10 wt%).

  • Incipient Wetness Impregnation: The nickel salt solution is added dropwise to the calcined silica support until the pores are completely filled, without excess liquid.

  • Drying: The impregnated support is dried in an oven, typically at 100-120 °C, for several hours to remove the solvent.

  • Calcination: The dried material is then calcined in air at a high temperature (e.g., 400-600 °C) to decompose the nickel salt precursor and form nickel oxide (NiO) particles on the silica support.

  • Reduction: Prior to the catalytic reaction, the calcined catalyst is typically reduced in a stream of hydrogen gas (H2) at an elevated temperature to convert the NiO to the active metallic nickel (Ni).

Catalytic Activity Testing: Methane Reforming

This outlines a general procedure for evaluating catalyst performance in a gas-phase reaction.

  • Reactor Setup: A fixed-bed reactor, typically a quartz tube, is loaded with a known amount of the prepared catalyst.

  • Catalyst Activation: The catalyst is activated in-situ by heating it to the reduction temperature under a flow of hydrogen.

  • Reaction: A feed gas mixture with a specific composition (e.g., CH4, CO2, and an inert gas like N2) is introduced into the reactor at a controlled flow rate. The reactor is maintained at the desired reaction temperature.

  • Product Analysis: The composition of the effluent gas stream is analyzed using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector - TCD) to determine the conversion of reactants and the selectivity towards different products.

  • Data Calculation: The conversion of methane and carbon dioxide, and the selectivity to products like hydrogen and carbon monoxide, are calculated based on the inlet and outlet gas compositions.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of supported nickel catalysts.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_eval Catalyst Evaluation Support Support (e.g., SiO2) Impregnation Incipient Wetness Impregnation Support->Impregnation Precursor Nickel Salt Precursor (Citrate, Nitrate, etc.) Solution Impregnation Solution Precursor->Solution Solution->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Catalyst_Oxide NiO/Support Calcination->Catalyst_Oxide Reduction Reduction (H2) Catalyst_Oxide->Reduction Active_Catalyst Active Ni/Support Reduction->Active_Catalyst Reaction Catalytic Reaction (e.g., Methane Reforming) Active_Catalyst->Reaction Analysis Product Analysis (GC) Reaction->Analysis Results Performance Data (Conversion, Selectivity) Analysis->Results

Caption: A generalized workflow for the preparation and performance evaluation of supported nickel catalysts.

Signaling Pathways and Mechanistic Considerations

While a detailed discussion of all signaling pathways is beyond the scope of this guide, it is important to note that the catalytic cycle for many nickel-catalyzed reactions involves changes in the oxidation state of the nickel center. For instance, in cross-coupling reactions, the cycle often involves Ni(0) and Ni(II) intermediates. The ease of reduction of the Ni(II) precursor to the active Ni(0) species can be influenced by the counter-ion.

The following diagram illustrates a simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Ni0 Ni(0)L_n OxAdd R-Ni(II)(X)L_n Ni0->OxAdd Oxidative Addition (R-X) Transmetal R-Ni(II)(R')L_n OxAdd->Transmetal Transmetalation (R'-B(OR)2) RedElim R-R' Transmetal->RedElim Reductive Elimination RedElim->Ni0 Catalyst Regeneration

Caption: A simplified catalytic cycle for the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of the nickel salt precursor is a critical parameter in the design of efficient nickel-based catalysts. While nickel nitrate remains a popular choice due to its low cost and high solubility, the use of this compound presents a promising alternative. The chelating nature of the citrate ligand can promote the formation of smaller, more highly dispersed nickel nanoparticles, which is often associated with enhanced catalytic activity and stability.

Further direct comparative studies under identical reaction conditions are necessary to fully elucidate the advantages of this compound across a broader range of catalytic applications. However, the existing evidence suggests that for researchers aiming to optimize their catalytic systems, exploring this compound as a precursor is a worthwhile endeavor. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for such investigations.

References

Safety Operating Guide

Personal protective equipment for handling Nickel citrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Nickel Citrate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Summary

This compound is classified as a hazardous chemical with significant health risks. It is crucial to understand these hazards before handling the substance. Key hazards include carcinogenicity, respiratory and skin sensitization, germ cell mutagenicity, reproductive toxicity, and specific target organ toxicity through repeated exposure.[1][2] It is also harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2]

Table 1: Summary of this compound Hazards

Hazard ClassificationCategoryDescription
Carcinogenicity1AMay cause cancer.[1][2]
Reproductive Toxicity1AMay damage fertility or the unborn child.[1][2]
Respiratory Sensitization1May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
Skin Sensitization1May cause an allergic skin reaction.[1][2]
Germ Cell Mutagenicity2Suspected of causing genetic defects.[1][2]
Specific Target Organ Toxicity (Repeated Exposure)1Causes damage to organs (specifically the respiratory system) through prolonged or repeated exposure.[1][2]
Acute Oral Toxicity4Harmful if swallowed.[1][2]
Hazardous to the Aquatic Environment (Long-term)1Very toxic to aquatic life with long lasting effects.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following table outlines the required equipment for handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecifications and Requirements
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may also be required for splash protection.[3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2]
Respiratory Protection Under normal use with adequate ventilation (e.g., a chemical fume hood), respiratory protection may not be needed.[1] For operations that may generate dust or in case of inadequate ventilation, use a NIOSH/MSHA approved respirator with a particle filter.[1][2] For concentrations exceeding exposure limits, a supplied-air respirator or a self-contained breathing apparatus (SCBA) is necessary.[4][5]

Operational and Handling Plan

A systematic approach to handling, from receipt to disposal, is essential for safety.

Step 1: Engineering Controls & Preparation

  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[6][7]

  • Designated Area: Establish a designated, marked area for handling, use, and storage of this compound.[4]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are in close proximity and good working order.[7]

Step 2: Safe Handling Procedures

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][6]

  • Avoid the formation of dust during handling.[1][2]

  • Do not breathe in dust, fumes, or vapors.[1][2]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wear all required PPE as specified in Table 2.

  • Do not eat, drink, or smoke in the designated handling area.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

Step 3: Storage

  • Store in a dry, cool, and well-ventilated place.[1][2]

  • Keep containers tightly closed when not in use.[1][2]

  • Store in a locked-up area, accessible only to authorized personnel.[1][8]

  • Keep away from incompatible materials, such as oxidizing agents.[1][2]

Emergency and First Aid Plan

Immediate and appropriate first aid is critical in the event of an exposure.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, keep them at rest in a comfortable position. If respiratory symptoms (e.g., coughing, wheezing) occur, call a POISON CENTER or physician immediately.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical advice/attention.[1][2]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to flush under the eyelids. Remove contact lenses if present and easy to do. Get immediate medical attention.[1][2]
Ingestion Rinse the mouth thoroughly with water. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[1][2][7]

Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Response Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from entering drains or surface waters.[1][2]

  • Wear PPE: Don appropriate PPE, including respiratory protection, before cleaning up the spill.

  • Clean-up:

    • For solid spills, avoid generating dust. Moisten the spilled material with water first or use a HEPA-filter vacuum for cleanup.[4]

    • Carefully sweep up the material and place it into a suitable, sealed, and labeled container for disposal.[1][2]

  • Decontaminate: Wash the spill area thoroughly after the material has been collected.

Waste Disposal Protocol:

  • Classification: All this compound waste must be treated as hazardous waste.[9]

  • Collection: Collect waste in a designated, chemically compatible, and leak-proof container (e.g., high-density polyethylene).[9]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from general work areas.[9]

  • Disposal: Do not dispose of this compound down the drain.[9] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Dispose of the contents/container at an approved waste disposal plant.[1][2]

Occupational Exposure Limits

Adherence to established exposure limits is mandatory for personnel safety.

Table 4: Exposure Limits for Nickel Compounds

OrganizationLimit TypeValue (as Ni)
OSHA PEL (Permissible Exposure Limit, 8-hr TWA)1 mg/m³[4]
NIOSH REL (Recommended Exposure Limit, 10-hr TWA)0.015 mg/m³[4][5]
ACGIH TLV (Threshold Limit Value, 8-hr TWA, Inhalable Fraction)0.1 mg/m³[4]
NIOSH IDLH (Immediately Dangerous to Life or Health)10 mg/m³[4]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Procedures RiskAssessment 1. Conduct Risk Assessment (Review SDS) SelectPPE 2. Select & Inspect PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE PrepWorkspace 3. Prepare Workspace (Fume Hood, Eyewash Station) SelectPPE->PrepWorkspace Handling 4. Handle this compound (Avoid Dust, No Eating/Drinking) PrepWorkspace->Handling Storage 5. Store Properly (Tightly Closed, Cool, Dry, Ventilated) Handling->Storage Decontaminate 6. Decontaminate Workspace & Wash Hands Handling->Decontaminate Spill Spill Occurs Handling->Spill Exposure Exposure Occurs Handling->Exposure WasteCollection 7. Collect Hazardous Waste (Labeled, Sealed Container) Decontaminate->WasteCollection Disposal 8. Arrange for EHS Disposal WasteCollection->Disposal SpillResponse Contain, Clean, Dispose Spill->SpillResponse Follow Spill Protocol FirstAid Flush, Remove, Seek Medical Attention Exposure->FirstAid Follow First Aid Protocol

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.